molecular formula C21H23NO4 B558010 Fmoc-Leu-OH-15N CAS No. 200937-57-1

Fmoc-Leu-OH-15N

Katalognummer: B558010
CAS-Nummer: 200937-57-1
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: CBPJQFCAFFNICX-VIKCBUFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Leu-OH-15N, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-VIKCBUFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583866
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200937-57-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Weight of Fmoc-Leu-OH-15N: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The calculated molecular weight of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N (Fmoc-Leu-OH-15N) is 354.41 g/mol . This value is derived from its chemical formula by incorporating the specific mass of the stable heavy isotope of nitrogen, ¹⁵N.

This guide provides a detailed breakdown of the molecular composition and the calculation process for determining the molecular weight of this isotopically labeled amino acid, a compound frequently utilized in peptide synthesis and proteomics research.

Chemical Structure and Formula

This compound is a derivative of the amino acid Leucine, where the alpha-amino group is protected by a Fluorenylmethoxycarbonyl (Fmoc) group. The key feature of this molecule is the substitution of the naturally abundant ¹⁴N nitrogen atom with the heavier, stable isotope ¹⁵N.

  • Standard Fmoc-Leu-OH: The chemical formula is C₂₁H₂₃NO₄.[1][2][3]

  • Isotopically Labeled this compound: The incorporation of the ¹⁵N isotope results in the formula C₂₁H₂₃¹⁵NO₄.

The molecular weight of the unlabeled Fmoc-Leu-OH is 353.41 g/mol .[3][4] The increase in mass is due to the presence of the heavier nitrogen isotope.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation relies on the precise atomic masses of the constituent elements, with special attention to the isotopic mass of ¹⁵N.

For this calculation, the following atomic weights are used.

ElementSymbolAtomic Weight ( g/mol )Source
CarbonC12.011Standard Value
HydrogenH1.008Standard Value
OxygenO15.999Standard Value
Nitrogen-15¹⁵N15.000109[5][6][7]

The molecular weight is calculated based on the chemical formula C₂₁H₂₃¹⁵NO₄.

ElementCountAtomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)2112.011252.231
Hydrogen (H)231.00823.184
Nitrogen-15 (¹⁵N)115.000115.0001
Oxygen (O)415.99963.996
Total Molecular Weight 354.4111

After rounding to two decimal places, the final molecular weight is 354.41 g/mol .

Note on Experimental Protocols and Visualizations

The determination of a molecular weight is a computational process based on a known chemical formula and standard atomic masses. As such, it does not involve experimental procedures or signaling pathways. Therefore, the requested experimental protocols and Graphviz diagrams are not applicable to this specific topic. The data is best represented in the tabular formats provided above for clarity and precision.

References

The Power of Nitrogen-15: A Technical Guide to 15N-Labeled Amino Acids in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with 15N-labeled amino acids has become an indispensable tool in modern biological and biomedical research. By replacing the naturally abundant 14N isotope with the heavier, non-radioactive 15N, researchers can trace the fate of amino acids and their incorporation into proteins and other metabolites with high precision. This in-depth technical guide provides a comprehensive overview of the core applications, experimental protocols, and data analysis workflows utilizing 15N-labeled amino acids, empowering researchers to leverage this powerful technology in their studies.

Core Applications of 15N-Labeled Amino Acids

The versatility of 15N-labeled amino acids allows for their application across a wide range of research areas, from fundamental biology to drug discovery.[1]

  • Quantitative Proteomics: 15N-labeling is a cornerstone of quantitative proteomics, enabling the accurate measurement of protein abundance, synthesis, and turnover.[2] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize 15N-labeled amino acids to create an internal standard for precise relative and absolute quantification of proteins in different cellular states.[3]

  • Metabolomics and Metabolic Flux Analysis: By tracing the incorporation of 15N into various metabolites, researchers can elucidate the dynamics of metabolic pathways.[4][5][6][7] This is particularly valuable for studying nitrogen metabolism and understanding how metabolic networks are rewired in disease states or in response to therapeutic interventions.

  • Structural Biology (NMR Spectroscopy): 15N-labeling is essential for nuclear magnetic resonance (NMR) studies of proteins and other macromolecules.[8][9] The 15N nucleus provides an additional dimension in NMR experiments, facilitating the determination of protein structure, dynamics, and interactions.[9][10]

  • Drug Discovery and Development: 15N-labeled amino acids are utilized in various stages of drug development. They can be used to study drug-target engagement, elucidate mechanisms of action, and assess the impact of drugs on protein turnover and metabolic pathways.

Key Experimental Protocols

This section provides detailed methodologies for three key experimental workflows that utilize 15N-labeled amino acids.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful technique for the quantitative analysis of proteomes.[11] It involves metabolically labeling two cell populations with "light" (14N) and "heavy" (15N) versions of an essential amino acid, typically lysine and/or arginine.

Experimental Protocol:

  • Cell Culture Preparation:

    • Select a cell line that is auxotrophic for the amino acid to be labeled (e.g., arginine and lysine).

    • Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with 15N-labeled arginine and/or lysine.

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the respective media.

  • Experimental Treatment:

    • Once fully labeled, one cell population can be subjected to a specific treatment (e.g., drug administration, growth factor stimulation), while the other serves as the control.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" cell lysates.

    • Denature, reduce, and alkylate the proteins.

    • Digest the protein mixture into peptides using an appropriate protease, such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of 14N or 15N.

  • Data Analysis:

    • Quantify the relative abundance of each peptide pair by comparing the signal intensities of the light and heavy forms.

    • Protein abundance ratios are then calculated from the ratios of their constituent peptides.

Metabolic Labeling for Protein NMR Spectroscopy

Uniform or selective 15N labeling is crucial for many protein NMR experiments.[9] This protocol outlines the general procedure for producing a uniformly 15N-labeled protein in E. coli.

Experimental Protocol:

  • Bacterial Culture Preparation:

    • Transform an appropriate E. coli expression strain with a plasmid encoding the protein of interest.

    • Grow a starter culture overnight in a rich medium (e.g., LB).

  • Minimal Medium Growth:

    • Inoculate a larger volume of minimal medium (e.g., M9 medium) with the starter culture. The minimal medium should contain 15NH4Cl as the sole nitrogen source and a carbon source like glucose.

    • Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).

  • Protein Expression Induction:

    • Induce protein expression by adding an appropriate inducer (e.g., IPTG).

    • Continue to grow the cells for a specified period (e.g., 3-16 hours) at a suitable temperature (e.g., 18-37°C) to allow for the incorporation of 15N into the expressed protein.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

  • Protein Purification:

    • Purify the 15N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • NMR Sample Preparation and Analysis:

    • Exchange the purified protein into a suitable NMR buffer.

    • Acquire NMR spectra (e.g., 1H-15N HSQC) to assess the quality of the labeled protein and to proceed with structural and dynamic studies.[8]

Measuring Protein Turnover with 15N-Labeled Amino Acids

Pulse-chase experiments using 15N-labeled amino acids are a common method for measuring protein synthesis and degradation rates.

Experimental Protocol:

  • Pulse Phase (Labeling):

    • Culture cells in a medium containing a 15N-labeled amino acid for a defined period. This "pulse" allows for the incorporation of the heavy isotope into newly synthesized proteins.

  • Chase Phase (Unlabeling):

    • After the pulse period, wash the cells to remove the labeling medium.

    • Replace the labeling medium with a "chase" medium containing an excess of the corresponding unlabeled (14N) amino acid.

    • Harvest cells at various time points during the chase phase.

  • Sample Preparation and Analysis:

    • Extract proteins from the harvested cells at each time point.

    • Digest the proteins into peptides.

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • At each time point, determine the ratio of the heavy (15N) to light (14N) forms of peptides from the protein of interest.

    • The rate of decrease in the heavy-to-light ratio over time reflects the degradation rate of the protein.

    • The rate of incorporation of the heavy isotope during the pulse phase reflects the synthesis rate.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing 15N-labeled amino acids, providing a reference for expected outcomes and experimental design.

ParameterOrganism/Cell LineValueReference
15N Enrichment Efficiency
Liver (Rat)Sprague-Dawley Rat91%[12]
Brain (Rat)Sprague-Dawley Rat74%[12]
Skeletal Muscle (Rat, Protocol 1)Sprague-Dawley Rat76.1% +/- 4.7%
Skeletal Muscle (Rat, Protocol 2)Sprague-Dawley Rat86.7% +/- 2.59%
Improved Labeling (All Tissues, Rat)Sprague-Dawley Rat94%[1][12][13]
Protein Turnover Rates
Fractional Synthesis Rate (Albumin, Human)Human6.8% per day (amino acid-based)[14]
Fractional Synthesis Rate (Albumin, Human)Human3.3% per day (urea-based)[14]
Fractional Synthesis Rate (γ-globulin, Human)Human4.3% per day[14]
Fractional Synthesis Rate (α-globulin, fibrinogen, Human)Human26.4% per day[14]
Amino Acid Labeling in Algae
15N Incorporation into Amino AcidsChlamydomonas reinhardtii~98%[15]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways investigated using 15N-labeled amino acids.

SILAC Experimental Workflow

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experimental Treatment A Population 1: 'Light' Medium (14N) C Control A->C B Population 2: 'Heavy' Medium (15N) D Treatment B->D E Combine Equal Protein Amounts C->E D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis: Quantify Heavy/Light Ratios G->H

Caption: A generalized workflow for a SILAC experiment.

Investigating EGFR Signaling with SILAC

SILAC-based proteomics is a powerful tool for dissecting signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR).[16][17][18][19] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins.

EGFR_Signaling cluster_0 SILAC Experiment cluster_1 Downstream Analysis Light Control Cells (14N) Mix Combine Lysates Light->Mix Heavy EGF-Stimulated Cells (15N) Heavy->Mix IP Immunoprecipitation (e.g., anti-phosphotyrosine) Mix->IP MS LC-MS/MS IP->MS Quant Quantify Protein Phosphorylation Changes MS->Quant EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Grb2 Grb2 pEGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Signaling ERK->Downstream MFA_Workflow A Cell Culture with 15N-Labeled Amino Acid B Time-Course Metabolite Extraction A->B C LC-MS/MS Analysis of Metabolite Isotopologues B->C D Isotopologue Distribution Analysis C->D E Metabolic Flux Calculation D->E F Pathway Mapping and Interpretation E->F

References

An In-depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1] Its development by Eric Atherton and Bob Sheppard in the late 1970s revolutionized the field, offering a milder, more versatile, and highly efficient alternative to the traditional tert-butyloxycarbonyl (Boc) strategy.[2] This guide provides a comprehensive technical overview of the Fmoc group, its chemical principles, and its critical role in the synthesis of peptides for research, diagnostics, and therapeutic development.

Core Principles of Fmoc Chemistry

The fundamental advantage of the Fmoc strategy lies in its orthogonality.[1] It employs the base-labile Fmoc group for the temporary protection of the Nα-amino group of amino acids, while utilizing acid-labile protecting groups (e.g., tBu, Boc, Trt) for the permanent protection of reactive amino acid side chains.[3][4] This orthogonal scheme ensures that the robust side-chain protecting groups remain intact during the repeated cycles of Nα-Fmoc removal, which is achieved under mild basic conditions.[5]

Chemical Properties of the Fmoc Group:

  • Base-Lability: The Fmoc group is rapidly cleaved by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

  • Acid-Stability: It is stable to acidic conditions, which is crucial for preventing its premature removal during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[5]

  • UV Absorbance: The fluorenyl moiety possesses a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step by measuring the concentration of the released dibenzofulvene-piperidine adduct.[4][7]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[8]

  • A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[9]

  • This abstraction induces an elimination reaction, cleaving the C-O bond of the carbamate.

  • The process releases the free Nα-amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[9][10]

  • The excess piperidine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents it from reacting with the newly liberated amine.[10][11]

A diagram illustrating the deprotection mechanism is provided below.

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction 1. Proton Abstraction at C9 Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Elimination 2. β-Elimination Proton_Abstraction->Elimination DBF_Formation 3. Release of Dibenzofulvene (DBF) Elimination->DBF_Formation Free_Amine H2N-Peptide (Free Amine) DBF_Formation->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF_Formation->DBF_Adduct CO2 CO2 DBF_Formation->CO2

Caption: Base-catalyzed deprotection mechanism of the Fmoc group.

The Fmoc-SPPS Workflow

Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to a solid support.[3] This iterative nature is highly amenable to automation.[12]

The core cycle consists of three main stages:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed.

  • Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine, forming a peptide bond.

  • Washing: The resin is washed again to remove excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The process concludes with the cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups.[2]

G Start Start: Resin with Fmoc-AA-OH Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Elongate Chain FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->FinalCleavage Sequence Complete End Purified Peptide FinalCleavage->End

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is critical for the overall yield and purity of the final peptide. Below are tables summarizing typical quantitative parameters.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

Reagent Concentration (v/v) Solvent Typical Reaction Time Notes
Piperidine 20% DMF or NMP 5-20 minutes The most common and standard reagent.[3]
Piperidine with 0.1 M HOBt 20% DMF 2 x 10 minutes Helps to reduce the incidence of aspartimide formation.[13]

| DBU / Piperidine | 2% DBU, 2% Piperidine | DMF or NMP | Faster than piperidine alone | Useful for sterically hindered amino acids, but DBU can catalyze aspartimide formation.[11][14] |

Table 2: Representative Coupling Efficiencies and Overall Yield

Parameter Typical Value Factors Influencing
Coupling Efficiency per Step >99% Amino acid steric hindrance, peptide aggregation, coupling reagent choice.
Deprotection Efficiency per Step >99.5% Steric hindrance at N-terminus, peptide aggregation.
Overall Yield of a 10-mer Peptide (Theoretical) ~90.4% (at 99% step efficiency) Length of the peptide, cumulative efficiency of each cycle.

| Overall Yield of a 20-mer Peptide (Theoretical) | ~81.8% (at 99% step efficiency) | Length of the peptide, cumulative efficiency of each cycle.[3] |

Note: Theoretical yields are calculated as (Step Efficiency)^n, where n is the number of cycles. Actual yields may be lower due to handling losses and purification steps.

Experimental Protocols

Detailed and validated protocols are essential for reproducible success in peptide synthesis.

Protocol 1: Standard Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group from the peptide-resin.

Materials:

  • Peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[15]

  • DMF for washing.

Procedure:

  • Wash the peptide-resin with DMF (3 times) to swell the resin and remove residual solvents.[3]

  • Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[14]

  • Agitate the mixture at room temperature for 5-20 minutes. For many sequences, a two-step treatment (e.g., 2 minutes followed by 5-7 minutes with fresh reagent) is common.[14][15]

  • Drain the deprotection solution. This solution can be collected to quantify Fmoc release via UV spectrophotometry.[13]

  • Wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[3] Residual base can neutralize the incoming activated amino acid in the next step.

Protocol 2: Standard Amino Acid Coupling using HBTU/DIPEA

Objective: To form a new peptide bond between the free amine on the resin and an incoming Fmoc-amino acid.

Materials:

  • Deprotected peptide-resin.

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading).[3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents).[3]

  • DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents).[3]

  • DMF (reaction solvent).

Procedure:

  • In a separate reaction vessel, dissolve the Fmoc-amino acid in DMF.

  • Add HBTU and DIPEA to the amino acid solution.

  • Allow the activation to proceed for 2-5 minutes at room temperature. The solution will typically change color.

  • Add the activated amino acid solution to the deprotected peptide-resin.[3]

  • Agitate the reaction mixture for 30-60 minutes. Coupling times may be extended for sterically hindered amino acids.[15]

  • Drain the coupling solution from the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

Objective: To cleave the completed peptide from the solid support and remove all acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin.

  • Cleavage Cocktail (e.g., Reagent K: Trifluoroacetic acid / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5).[13]

  • Cold diethyl ether.

Procedure:

  • Wash the final peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it thoroughly under vacuum.[3]

  • Place the dried resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of peptide).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[16]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion: The Indispensable Role of Fmoc

The Fmoc protection strategy is a powerful and versatile technology that has become the method of choice for modern peptide synthesis.[5][17] Its success is rooted in the chemical elegance of the protecting group: it is robust enough to withstand peptide coupling conditions yet easily removed under very mild and specific basic conditions.[1] This orthogonality, combined with the ability to monitor the synthesis quantitatively and its suitability for automation, has enabled the routine construction of highly complex and modified peptides that are essential for advancing research and development in the life sciences.[12] A thorough understanding of the principles and protocols outlined in this guide is critical for any scientist aiming to successfully synthesize peptides.

References

A Technical Guide to Isotopic Labeling with Fmoc-Leu-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of Fmoc-L-Leucine-¹⁵N (Fmoc-Leu-OH-¹⁵N) in isotopic labeling. This valuable tool is integral to a range of sophisticated analytical techniques, including quantitative proteomics, structural biology via Nuclear Magnetic Resonance (NMR) spectroscopy, and detailed metabolic studies. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate its effective use in research and development.

Core Concepts of Isotopic Labeling with Fmoc-Leu-OH-¹⁵N

Fmoc-Leu-OH-¹⁵N is an L-leucine amino acid where the nitrogen atom in the alpha-amino group is the stable isotope ¹⁵N instead of the naturally more abundant ¹⁴N. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects this amino group, making it a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The incorporation of ¹⁵N provides a distinct mass shift of +1 Dalton for each labeled leucine residue in a peptide. This mass difference is the foundation for its application in mass spectrometry-based quantification and for specific detection in NMR spectroscopy.

Data Presentation: Properties and Quantitative Parameters

The successful application of Fmoc-Leu-OH-¹⁵N relies on its high purity and well-defined characteristics. The following tables summarize key quantitative data for commercially available Fmoc-Leu-OH-¹⁵N and its application in peptide synthesis.

Table 1: Physicochemical Properties of Fmoc-Leu-OH-¹⁵N

PropertyValueReference
Chemical Formula C₂₁H₂₃¹⁵NO₄--INVALID-LINK--
Molecular Weight 354.41 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 152-156 °C--INVALID-LINK--
Isotopic Purity ≥98 atom % ¹⁵N--INVALID-LINK--
Chemical Purity ≥98% (CP)--INVALID-LINK--

Table 2: Quantitative Parameters in ¹⁵N-Labeling Experiments

ParameterTypical Value/RangeApplication Context
¹⁵N Incorporation Efficiency 93-99%Metabolic labeling in cell culture.[1]
Mass Shift per ¹⁵N Label +1.00335 DaMass Spectrometry. --INVALID-LINK--
Protein Concentration for NMR 0.3-0.5 mM (for proteins >20 kDa)NMR Spectroscopy.[2]
Peptide Concentration for NMR 2-5 mMNMR Spectroscopy.[2]
¹⁵N Enrichment for Protein Synthesis Quantification 30-50%In vitro protein synthesis studies.[3]

Experimental Protocols

Detailed methodologies for the key applications of Fmoc-Leu-OH-¹⁵N are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and experimental goals.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Leu-OH-¹⁵N

This protocol outlines the manual synthesis of a ¹⁵N-leucine-containing peptide on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Leu-OH-¹⁵N)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.[4]

    • Wash the resin thoroughly with DMF (5 times).[4]

  • Amino Acid Coupling (for Fmoc-Leu-OH-¹⁵N or other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and a coupling reagent like HATU (3.8 equivalents) in DMF.[4]

    • Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.[5]

    • Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).

    • Wash the resin with DMF (5 times).[4]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.[4]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[4]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Mass Spectrometry Analysis of ¹⁵N Incorporation

This protocol describes a general workflow for determining the incorporation efficiency of ¹⁵N-leucine in a synthesized peptide or protein.

Materials:

  • ¹⁵N-labeled peptide/protein sample

  • Protease (e.g., Trypsin)

  • Appropriate digestion buffer

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) or LC-MS compatible solvents

  • MALDI-TOF/TOF or LC-MS/MS instrument

Procedure:

  • Proteolytic Digestion (for proteins):

    • Denature the protein sample.

    • Digest the protein with trypsin overnight at 37°C to generate peptides.

  • Sample Preparation for Mass Spectrometry:

    • For MALDI-TOF/TOF: Co-crystallize the peptide digest with a suitable matrix on a MALDI plate.

    • For LC-MS/MS: Reconstitute the peptide digest in an appropriate solvent for liquid chromatography.

  • Data Acquisition:

    • Acquire mass spectra of the peptide mixture. For LC-MS/MS, perform data-dependent acquisition to obtain MS/MS spectra for peptide identification.

  • Data Analysis:

    • Identify the peptides using a database search algorithm (e.g., Mascot, Sequest).

    • Determine the isotopic distribution of the leucine-containing peptides.

    • Calculate the ¹⁵N incorporation efficiency by comparing the experimental isotopic pattern with the theoretical patterns for different levels of ¹⁵N enrichment. Software such as DEX or Protein Prospector can be used for this analysis.[6][7] The percentage of incorporation is a critical measure to assess the quality of the labeled standard.[4]

NMR Sample Preparation for ¹⁵N-Labeled Proteins

This protocol provides guidelines for preparing a ¹⁵N-labeled protein sample for NMR spectroscopy, for example, for a ¹H-¹⁵N HSQC experiment.

Materials:

  • Purified ¹⁵N-labeled protein

  • NMR buffer (e.g., phosphate buffer, pH 6.0-7.0)

  • Deuterium oxide (D₂O)

Procedure:

  • Buffer Exchange: Exchange the protein into the final NMR buffer. The buffer should have low ionic strength to optimize spectral quality.

  • Concentration: Concentrate the protein to the desired level, typically 0.3-0.5 mM for proteins.[2]

  • Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10% for the NMR lock.

  • Sample Transfer: Transfer the final sample to a high-quality NMR tube.

  • NMR Data Acquisition: Acquire NMR spectra, such as a ¹H-¹⁵N HSQC, to observe the signals from the ¹⁵N-labeled amide groups. The use of ¹⁵N labeling helps to reduce spectral overlap in larger proteins.[2]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-Leu-OH-15N + HATU/DIPEA) Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Repeat All Residues Added? Wash->Repeat Repeat->Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Peptide Purified 15N-Labeled Peptide Precipitation->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-labeled peptide.

MS_Analysis_Workflow Sample 15N-Labeled Protein Sample Digestion Proteolytic Digestion (Trypsin) Sample->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Acquisition Mass Spectrometry (MS and MS/MS Data Acquisition) LC_Separation->MS_Acquisition Data_Analysis Data Analysis MS_Acquisition->Data_Analysis Identification Peptide Identification Data_Analysis->Identification Quantification Isotopic Incorporation Quantification Data_Analysis->Quantification Result Incorporation Efficiency (%) Quantification->Result

Caption: Workflow for Mass Spectrometry analysis of ¹⁵N incorporation.

NMR_Sample_Prep_Workflow Protein Purified 15N-Labeled Protein Buffer_Exchange Buffer Exchange into NMR Buffer Protein->Buffer_Exchange Concentration Protein Concentration (0.3-0.5 mM) Buffer_Exchange->Concentration D2O_Addition Add D2O (5-10%) Concentration->D2O_Addition NMR_Tube Transfer to NMR Tube D2O_Addition->NMR_Tube Acquisition NMR Data Acquisition (e.g., 1H-15N HSQC) NMR_Tube->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum

Caption: Workflow for ¹⁵N-labeled protein sample preparation for NMR spectroscopy.

References

A Technical Guide to the Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing ¹⁵N-Labeled Leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides and proteins is an indispensable tool in modern biochemical and pharmaceutical research. The incorporation of heavy isotopes, such as ¹⁵N, into amino acids allows for the precise tracking and quantification of peptides and proteins in complex biological systems. Fmoc-L-Leucine-¹⁵N (Fmoc-Leu-OH-¹⁵N) is a critical building block in solid-phase peptide synthesis (SPPS) for introducing a ¹⁵N label at specific leucine residues. This enables a wide range of applications, from structural elucidation by nuclear magnetic resonance (NMR) spectroscopy to quantitative proteomics and metabolic studies using mass spectrometry.[1][2][]

The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine is base-labile, making it suitable for the iterative process of peptide chain elongation under mild conditions.[4][5] The use of Fmoc-Leu-OH-¹⁵N in SPPS allows for the synthesis of high-purity, site-specifically labeled peptides with defined isotopic enrichment, which are crucial for enhancing the accuracy and scope of various analytical techniques.[1][6] This technical guide provides an in-depth overview of the properties of Fmoc-Leu-OH-¹⁵N, detailed protocols for its use in Fmoc-based SPPS, and its applications in scientific research.

Properties of Fmoc-Leu-OH-¹⁵N

The successful incorporation of Fmoc-Leu-OH-¹⁵N into a peptide sequence relies on its chemical and physical properties. High isotopic and chemical purity are paramount for the synthesis of well-defined labeled peptides.[4][7]

PropertyValueReference
Chemical Formula C₂₁H₂₃¹⁵NO₄
Molecular Weight 354.41 g/mol
Appearance White to off-white solid[4][]
Melting Point 152-156 °C
Isotopic Purity ≥ 98 atom % ¹⁵N
Chemical Purity ≥ 98% (CP)
Optical Activity [α]²⁰/D -25°, c = 0.5 in DMF
Solubility Soluble in DMF and other organic solvents used in SPPS[9]

Experimental Protocols for SPPS using Fmoc-Leu-OH-¹⁵N

The following protocols outline the key steps for the incorporation of Fmoc-Leu-OH-¹⁵N into a peptide chain using manual or automated solid-phase peptide synthesis.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality (e.g., carboxylic acid or amide).[10]

  • Protocol:

    • Weigh the appropriate amount of resin (e.g., 2-chlorotrityl chloride resin for a C-terminal acid or Rink amide resin for a C-terminal amide) into a reaction vessel.[10]

    • Add dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[10]

    • After swelling, drain the DMF from the reaction vessel.[10]

First Amino Acid Loading (if applicable)

For resins that are not pre-loaded, the first amino acid needs to be manually coupled.

  • Protocol for 2-Chlorotrityl Chloride Resin:

    • Dissolve the first Fmoc-amino acid (not necessarily Fmoc-Leu-OH-¹⁵N unless it is the C-terminal residue) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).

    • Add the amino acid solution to the swelled resin and agitate for 1-2 hours.

    • To cap any remaining reactive sites, add methanol and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

SPPS Cycle for Fmoc-Leu-OH-¹⁵N Incorporation

This cycle is repeated for each amino acid in the peptide sequence.

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[4]

  • Protocol:

    • Wash the resin-bound peptide with DMF (3 times).[11]

    • Add a solution of 20% piperidine in DMF to the resin.[10][11]

    • Agitate the mixture for 5-20 minutes at room temperature.[11]

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[11]

Fmoc_Deprotection Peptide_Resin_Fmoc Peptide-Resin-Fmoc Peptide_Resin_NH2 Peptide-Resin-NH₂ Peptide_Resin_Fmoc->Peptide_Resin_NH2 Fmoc removal Fmoc_Piperidine_Adduct Fmoc-Piperidine Adduct Peptide_Resin_Fmoc->Fmoc_Piperidine_Adduct Byproduct Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->Peptide_Resin_NH2 Piperidine_DMF->Fmoc_Piperidine_Adduct SPPS_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling Fmoc_Leu_15N Fmoc-Leu-OH-¹⁵N Activated_AA Activated Fmoc-Leu-OH-¹⁵N Fmoc_Leu_15N->Activated_AA Activation HBTU_DIPEA HBTU/DIPEA in DMF HBTU_DIPEA->Activated_AA Peptide_Resin_NH2 Peptide-Resin-NH₂ New_Peptide_Resin Peptide-Resin-Leu-¹⁵N-Fmoc Activated_AA->New_Peptide_Resin Coupling Peptide_Resin_NH2->New_Peptide_Resin Peptide Bond Formation SILAC_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Light_Media Control Cells (Light Media) Cell_Lysis_Light Lyse Control Cells Light_Media->Cell_Lysis_Light Heavy_Media Experimental Cells (Heavy Media with ¹⁵N-Leu) Cell_Lysis_Heavy Lyse Experimental Cells Heavy_Media->Cell_Lysis_Heavy Protein_Extraction Combine Protein Extracts Cell_Lysis_Light->Protein_Extraction Cell_Lysis_Heavy->Protein_Extraction Enzymatic_Digestion Digest to Peptides Protein_Extraction->Enzymatic_Digestion MS_Analysis Mass Spectrometry (MS) Enzymatic_Digestion->MS_Analysis Quantification Quantify Peptide Ratios MS_Analysis->Quantification

References

A Technical Guide to Isotope Labeling in Quantitative Proteomics: Clarifying the Roles of SILAC and Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses a common point of confusion in quantitative proteomics: the distinct roles of in-vivo metabolic labeling (SILAC) and the use of chemically synthesized peptide standards. Specifically, it clarifies that Fmoc-Leu-OH-15N is not used for the core principle of SILAC . Instead, it is a critical reagent for an alternative and complementary quantitative technique involving synthetic, isotopically labeled peptides.

This document will first delineate the fundamental principles of both methods, then provide detailed experimental protocols, representative data, and workflow visualizations to empower researchers to select and apply the appropriate technique for their experimental goals.

Core Principles: Two Distinct Methodologies

At the heart of the user's query is a conflation of two separate, powerful techniques for protein quantification via mass spectrometry.

1.1. The Principle of SILAC: In-Vivo Metabolic Labeling

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a metabolic labeling strategy that provides accurate relative quantification of proteins between different cell populations.[1][2][3] The core principle is the metabolic incorporation of "heavy" stable-isotope-containing amino acids into the entire proteome of living cells.[1][4]

In a typical two-condition experiment (e.g., control vs. drug-treated), one population of cells is grown in a "light" medium containing normal amino acids (e.g., L-Leucine with ¹²C, ¹⁴N), while the second population is grown in a "heavy" medium where a specific amino acid is replaced by its heavy isotope counterpart (e.g., L-Leucine with ¹³C or ¹⁵N).[1][2] The heavy amino acids are chemically identical to their light counterparts and do not interfere with normal cell growth or protein function.[5]

After several cell divisions, all newly synthesized proteins in the "heavy" cell population will have incorporated the heavy amino acid.[1][5] The cell populations are then combined at the earliest possible stage, typically before protein extraction.[6] This co-processing minimizes experimental variation and bias, which is a major advantage of the SILAC technique.[1]

Following protein extraction and digestion (typically with trypsin), the resulting peptides are analyzed by LC-MS/MS. A peptide from the "heavy" sample will have the same sequence and chromatographic properties as its "light" counterpart but will be distinguishable by its increased mass. The relative abundance of the protein is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[1][2]

1.2. The Principle of Using this compound: In-Vitro Peptide Synthesis for Absolute Quantification

This compound is a building block for chemical synthesis, not metabolic labeling.

  • Fmoc (9-fluorenylmethyloxycarbonyl) is a chemical protecting group attached to the amino group of the leucine.[7][8][] This bulky group prevents the amino acid from being recognized by the cell's translational machinery and used to build proteins in vivo. Its purpose is to control the chemical reactions during the stepwise, in vitro assembly of a peptide chain in a process called Solid-Phase Peptide Synthesis (SPPS) .[7][8][10]

  • ¹⁵N is the stable isotope that makes this leucine "heavy."

Therefore, this compound is used to synthesize specific, high-purity, isotopically labeled peptides in a laboratory.[10][11][12] These synthetic heavy peptides are then used as internal standards for absolute quantification of a target protein in a complex sample, a technique often referred to as AQUA (Absolute QUAntification).[13][14][15]

In an AQUA workflow, a known quantity of the synthetic heavy peptide is spiked into a biological sample (e.g., cell lysate or plasma) during protein digestion.[13][15] This heavy peptide serves as an ideal internal standard because it is chemically identical to the endogenous "light" peptide produced from the digestion of the target protein.[15] By comparing the mass spectrometry signal intensity of the known amount of spiked-in heavy peptide to the signal from the endogenous light peptide, one can calculate the precise, absolute amount (e.g., in fmol/µg) of the target protein in the original sample.[14][15]

Mandatory Visualizations and Workflows

The following diagrams illustrate the conceptual and practical differences between the SILAC and AQUA methodologies.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Processing Sample Processing & Analysis Light_Culture Cell Culture ('Light' Medium e.g., Normal Leu) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' Medium e.g., 15N-Leu) Treatment Experimental Treatment Heavy_Culture->Treatment Combine Combine Cell Populations (1:1) Control->Combine Treatment->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Tryptic Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Relative Quantification (Heavy/Light Ratio) LCMS->Quant AQUA_Workflow cluster_Synthesis Standard Preparation cluster_Sample Sample Processing & Analysis Fmoc_AA This compound SPPS Solid-Phase Peptide Synthesis Fmoc_AA->SPPS Heavy_Peptide Purified Heavy Peptide Standard (Known Amount) SPPS->Heavy_Peptide Spike Spike-in Heavy Peptide Heavy_Peptide->Spike Bio_Sample Biological Sample (Cells, Tissue, etc.) Lyse Cell Lysis & Protein Extraction Bio_Sample->Lyse Digest Tryptic Digestion Lyse->Digest Digest->Spike LCMS LC-MS/MS Analysis (SRM / PRM) Spike->LCMS Quant Absolute Quantification LCMS->Quant Logic_Diagram Fmoc_AA This compound Cell_Culture Living Cell (in culture medium) Fmoc_AA->Cell_Culture Added to Medium block_node Fmoc group blocks the amino acid, preventing recognition by the ribosome. Fmoc_AA->block_node Ribosome Ribosome (Protein Synthesis Machinery) Cell_Culture->Ribosome Needs Free Amino Acids Protein Newly Synthesized Protein Ribosome->Protein Builds Ribosome->block_node

References

A Technical Guide to the Applications of Fmoc-Leu-OH-15N in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine, with a stable ¹⁵N isotope on the amide nitrogen (Fmoc-Leu-OH-¹⁵N), in Nuclear Magnetic Resonance (NMR) spectroscopy. The site-specific incorporation of ¹⁵N-labeled leucine into synthetic peptides provides a powerful tool for elucidating peptide and protein structure, dynamics, and interactions with high precision. This guide covers the fundamental principles, detailed experimental protocols, data presentation, and visualization of workflows and pathways.

Core Principles: The Power of Site-Specific Isotopic Labeling

In the landscape of biomolecular NMR, spectral overlap presents a significant challenge, particularly for larger peptides and proteins. Isotopic labeling with NMR-active nuclei such as ¹⁵N is a cornerstone strategy to overcome this limitation. While uniform labeling (where all nitrogen atoms are ¹⁵N) is common for recombinant protein expression, site-specific labeling of synthetic peptides with reagents like Fmoc-Leu-OH-¹⁵N offers distinct advantages:

  • Spectral Simplification: By introducing a ¹⁵N label at a single, known position, the complexity of the resulting NMR spectra is dramatically reduced. This allows for unambiguous assignment of signals corresponding to the labeled residue.

  • A Precise Probe for Structural and Dynamic Studies: The ¹⁵N-labeled leucine acts as a specific probe. Changes in its chemical environment due to peptide folding, conformational changes, or binding events can be monitored with high sensitivity.

  • Facilitating Structural Determination: The ability to introduce a ¹⁵N label at a specific site is invaluable for solid-state NMR experiments that measure internuclear distances, providing crucial constraints for structure calculation.

Data Presentation: Physicochemical Properties and NMR Parameters

Clear and concise data is fundamental to experimental design. The following tables summarize the key properties of Fmoc-Leu-OH-¹⁵N and typical parameters for relevant NMR experiments.

Table 1: Physicochemical Properties of Fmoc-Leu-OH-¹⁵N

PropertyValue
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-leucine-¹⁵N
Molecular Formula C₂₁H₂₃¹⁵NO₄
Molecular Weight 354.41 g/mol
Isotopic Purity Typically ≥98 atom % ¹⁵N
Chemical Purity Typically ≥98%
Form White to off-white solid
Solubility Soluble in DMF, NMP, and other organic solvents used in peptide synthesis
Melting Point 152-156 °C

Table 2: Typical Acquisition Parameters for a 2D ¹H-¹⁵N HSQC Experiment on a Site-Specifically Labeled Peptide

ParameterTypical ValuePurpose
Spectrometer Frequency ≥ 500 MHz for ¹HHigher field provides better signal dispersion and sensitivity.
Temperature 298 K (25 °C)Should be stable and optimized for sample stability and signal quality.
Number of Scans (NS) 16 - 64Dependant on sample concentration; sufficient scans are needed for a good signal-to-noise ratio.
¹H Spectral Width (SW) 12 - 16 ppmTo encompass all proton signals.
¹⁵N Spectral Width (SW) 30 - 40 ppmCentered around the expected amide region (~120 ppm) to capture the ¹⁵N signal.
Acquisition Time (¹H) 0.1 - 0.2 sDetermines the resolution in the direct dimension.
Acquisition Time (¹⁵N) 0.05 - 0.1 sDetermines the resolution in the indirect dimension.
Relaxation Delay (D1) 1.0 - 1.5 sTime for magnetization to return to equilibrium between scans.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful experimentation. The following sections provide step-by-step methodologies for the synthesis of ¹⁵N-labeled peptides and their analysis by NMR.

Incorporation of Fmoc-Leu-OH-¹⁵N via Solid-Phase Peptide Synthesis (SPPS)

The following is a standard protocol for the manual incorporation of Fmoc-Leu-OH-¹⁵N into a peptide sequence using Fmoc/tBu chemistry on a rink amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-Leu-OH-¹⁵N

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Swell the rink amide resin in DMF or NMP for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for Fmoc-Leu-OH-¹⁵N):

    • In a separate vial, dissolve Fmoc-Leu-OH-¹⁵N (3-4 equivalents relative to resin substitution), HBTU/HATU (3-4 eq.), and DIEA (6-8 eq.) in DMF.

    • Pre-activate the mixture by allowing it to stand for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

    • To monitor coupling completion, a small sample of resin can be tested using a Kaiser test. A negative test (beads remain yellow) indicates a complete reaction.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide, including the +1 mass shift from the ¹⁵N label, using mass spectrometry.

2D ¹H-¹⁵N HSQC NMR Spectroscopy

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common method for observing ¹H-¹⁵N correlations. For a peptide containing a single ¹⁵N-labeled leucine, this experiment will yield a single cross-peak, providing a powerful diagnostic tool.

Sample Preparation:

  • Dissolve the lyophilized, purified ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5) to a final concentration of 0.1 - 1 mM.

  • The buffer should be prepared in 90% H₂O / 10% D₂O to provide a deuterium lock signal.

Experimental Workflow:

  • Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal. Shim the magnetic field to achieve good homogeneity.

  • Pulse Width Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Acquisition:

    • Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on a Bruker spectrometer).

    • Set the acquisition parameters as outlined in Table 2. The ¹⁵N carrier frequency should be centered on the amide region (approximately 120 ppm).

    • Acquire the data.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase the spectrum.

    • Reference the spectrum (e.g., using the water signal for the ¹H dimension).

The resulting spectrum should show a single cross-peak corresponding to the ¹H-¹⁵N correlation of the labeled leucine residue.

Applications in Research and Drug Development

Structural Characterization of Peptides

The single ¹⁵N label in leucine can be a critical tool for peptide structure determination.

  • Solid-State NMR: In solid-state NMR, techniques like Rotational Echo Double Resonance (REDOR) can be used to measure the internuclear distance between the ¹⁵N label and other labeled nuclei (e.g., ¹³C) in the peptide. A series of such distance measurements can provide the necessary constraints to calculate a high-resolution 3D structure.

  • Solution NMR: While a single label provides limited structural information on its own, it can be used to resolve ambiguity in Nuclear Overhauser Effect (NOE) data. The chemical shift of the labeled leucine's amide proton is also highly sensitive to the local secondary structure.

Investigating Peptide-Protein Interactions

A common application of site-specific labeling is in the study of peptide-protein interactions, which is central to drug development. ¹H-¹⁵N HSQC titration experiments are a primary method for this.

Workflow:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-Leu labeled peptide. This will show a single peak at a specific chemical shift.

  • Titrate in the unlabeled binding partner (protein) in stepwise molar equivalents (e.g., 0.2, 0.5, 1.0, 2.0 equivalents).

  • Acquire an ¹H-¹⁵N HSQC spectrum at each titration point.

  • Monitor Chemical Shift Perturbations (CSPs): As the protein binds to the peptide, the chemical environment of the ¹⁵N-labeled leucine will change, causing the corresponding peak in the HSQC spectrum to shift.

Data Analysis:

By plotting the change in the ¹H and ¹⁵N chemical shifts as a function of the protein concentration, a binding curve can be generated. This allows for the calculation of the dissociation constant (K_D), which quantifies the binding affinity.

Table 3: Hypothetical Chemical Shift Perturbation Data for a ¹⁵N-Leu Labeled Peptide Binding to a Protein

Molar Ratio (Protein:Peptide)¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
0:18.32121.5
0.5:18.38121.9
1:18.45122.4
2:18.51122.8
5:18.55123.1

This data indicates that the leucine residue is directly involved in or affected by the binding event.

Mandatory Visualizations (Graphviz)

The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in this guide.

spss_workflow cluster_resin Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_cleavage Final Steps Resin Rink Amide Resin Swell Swell Resin (DMF/NMP) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 n cycles Couple Couple Fmoc-AA-15N (HBTU/DIEA in DMF) Wash1->Couple n cycles Wash2 Wash (DMF/DCM) Couple->Wash2 n cycles Wash2->Deprotect n cycles Final_Deprotect Final Fmoc Deprotection Cleave Cleave from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Leu-OH-¹⁵N.

nmr_titration_workflow cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Peptide Prepare 15N-Leu Labeled Peptide HSQC_ref Acquire Reference 1H-15N HSQC of Peptide Peptide->HSQC_ref Protein Prepare Unlabeled Binding Protein Titrate Add Aliquots of Protein Protein->Titrate HSQC_ref->Titrate HSQC_series Acquire 1H-15N HSQC at each Titration Point Titrate->HSQC_series CSP Measure Chemical Shift Perturbations (CSPs) HSQC_series->CSP Binding_Curve Plot CSPs vs. Protein Concentration CSP->Binding_Curve KD Calculate Dissociation Constant (KD) Binding_Curve->KD

Caption: Experimental workflow for a ¹H-¹⁵N HSQC titration study.

signaling_pathway cluster_interaction Interaction Studied with 15N-Leu Peptide Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Phosphorylation GEF Guanine Nucleotide Exchange Factor (GEF) Adaptor->GEF Peptide Synthetic Peptide (Mimic of Adaptor Binding Site with 15N-Leu) Adaptor->Peptide Binding Assay Ras Ras GTPase GEF->Ras Activates MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Transcription Gene Transcription MAPK_Cascade->Transcription

Caption: Simplified signaling pathway illustrating a potential point of study.

A Technical Guide to the Application of Fmoc-L-Leucine-¹⁵N in Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Leucine-¹⁵N, a critical reagent in modern proteomics and peptide synthesis. We will delve into its commercial availability, key applications, and detailed experimental protocols. This guide is intended to be a practical resource for researchers leveraging stable isotope labeling for precise and quantitative analysis in their studies.

Introduction to Fmoc-L-Leucine-¹⁵N

Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine-¹⁵N (Fmoc-L-Leu-OH-¹⁵N) is an isotopically labeled amino acid derivative. The incorporation of the nitrogen-15 (¹⁵N) isotope provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications. The Fmoc protecting group on the alpha-amino group allows for its use as a building block in solid-phase peptide synthesis (SPPS).

The primary applications of Fmoc-L-Leu-OH-¹⁵N lie in two powerful techniques:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A metabolic labeling strategy to quantify relative protein abundance between different cell populations.

  • Solid-Phase Peptide Synthesis (SPPS): The synthesis of custom peptides, including isotopically labeled internal standards for quantitative proteomics.

Commercial Suppliers of Fmoc-L-Leucine-¹⁵N

A variety of chemical suppliers offer Fmoc-L-Leu-OH-¹⁵N and its derivatives. The table below summarizes key information from several prominent suppliers to aid in the selection of the appropriate reagent for your research needs.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Isotopic PurityChemical Purity
Sigma-Aldrich Fmoc-Leu-OH-¹⁵N200937-57-1354.4198 atom % ¹⁵N≥98% (CP)
Cambridge Isotope Laboratories, Inc. L-Leucine-N-Fmoc (¹⁵N, 98%)Not specified354.4198%≥98%
Cambridge Isotope Laboratories, Inc. L-Leucine-N-Fmoc (¹³C₆, 99%; ¹⁵N, 99%)1163133-36-5360.3699% (¹³C), 99% (¹⁵N)≥98%
Fluorochem FMOC-LEU-OH-15N200937-57-1Not specifiedNot specified95.0%
ChemPep Fmoc-Leu-OH (¹³C₆,¹⁵N)1163133-36-5360.4Not specifiedNot specified
MedchemExpress Fmoc-leucine-¹⁵NNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for the two primary applications of Fmoc-L-Leu-OH-¹⁵N.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise synthesis of a peptide of a defined sequence on a solid support (resin). The following is a general protocol for incorporating Fmoc-L-Leu-OH-¹⁵N into a peptide sequence.

Materials:

  • Fmoc-L-Leu-OH-¹⁵N

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF (Fmoc deprotection solution)

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Dichloromethane (DCM), Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Peptide synthesis vessel

Protocol:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-Leu-OH-¹⁵N (typically 3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it thoroughly.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics. The following protocol outlines a typical SILAC experiment using Fmoc-L-Leu-OH-¹⁵N as a precursor for the "heavy" labeled leucine in the cell culture medium. Note that for SILAC, the free amino acid L-Leucine-¹⁵N is used in the culture medium, which can be synthesized from Fmoc-L-Leu-OH-¹⁵N or purchased directly. This protocol assumes the use of commercially available "heavy" L-Leucine-¹⁵N.

Materials:

  • SILAC-grade cell culture medium deficient in Leucine.

  • "Light" L-Leucine (unlabeled).

  • "Heavy" L-Leucine-¹⁵N.

  • Dialyzed fetal bovine serum (FBS).

  • Cell line of interest.

  • Standard cell culture equipment.

  • Lysis buffer.

  • Trypsin for protein digestion.

  • Mass spectrometer.

Protocol:

  • Preparation of SILAC Media:

    • Prepare two types of culture media: "light" medium supplemented with unlabeled L-Leucine, and "heavy" medium supplemented with L-Leucine-¹⁵N.

    • Both media should also be supplemented with dialyzed FBS.

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium and the other in the "heavy" medium for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment:

    • Apply the experimental condition (e.g., drug treatment) to one of the cell populations, while the other serves as a control.

  • Cell Harvesting and Lysis:

    • Harvest both the "light" and "heavy" labeled cell populations.

    • Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell mixture using an appropriate lysis buffer.

  • Protein Digestion:

    • Extract the total protein from the cell lysate.

    • Digest the proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture using high-resolution mass spectrometry (e.g., LC-MS/MS).

    • Peptides containing the "heavy" leucine will exhibit a mass shift compared to their "light" counterparts.

    • The relative abundance of a protein between the two conditions can be determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.

Visualizations

The following diagrams illustrate the workflows described in the experimental protocols section.

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-L-Leu-OH-15N, HCTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

SILAC_Workflow cluster_culture Cell Culture light_culture Culture in 'Light' Medium (Unlabeled Leucine) treatment Experimental Treatment (e.g., Drug vs. Control) light_culture->treatment heavy_culture Culture in 'Heavy' Medium (L-Leucine-15N) heavy_culture->treatment combine Combine Cell Populations (1:1) treatment->combine lysis Cell Lysis & Protein Extraction combine->lysis digestion Protein Digestion (Trypsin) lysis->digestion ms LC-MS/MS Analysis digestion->ms analysis Data Analysis (Quantify Heavy/Light Ratios) ms->analysis end Relative Protein Quantification analysis->end

Caption: Workflow for a SILAC Experiment.

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Leu-OH-15N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of 15N-labeled Leucine (Fmoc-Leu-OH-15N) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Isotopic labeling of peptides is a critical tool in quantitative proteomics, metabolic studies, and structural biology, enabling precise tracking and quantification of peptides and proteins. This application note details the adjustments to standard SPPS protocols, expected outcomes, and analytical methods for verifying the incorporation of this compound. Furthermore, it presents a relevant biological context by discussing the synthesis of a 15N-Leucine labeled peptide involved in the mTOR signaling pathway.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1] This method allows for the efficient and stepwise assembly of amino acids on a solid support, simplifying the purification process.[2] The incorporation of stable isotopes, such as 15N, into specific amino acid residues of a peptide provides a powerful tool for a variety of research applications.[3] These labeled peptides serve as internal standards in mass spectrometry-based quantitative proteomics, allowing for accurate determination of protein expression levels.[4] They are also invaluable in nuclear magnetic resonance (NMR) studies for protein structure and dynamics elucidation, and in metabolic labeling experiments to trace the fate of amino acids and proteins in biological systems.

Leucine is a branched-chain amino acid that plays a crucial role in various biological processes, most notably in the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The ability to synthesize peptides containing 15N-labeled leucine allows for precise investigation of these pathways.

This application note provides detailed protocols for the incorporation of this compound in SPPS, discusses potential challenges, and presents methods for the analysis of the final labeled peptide.

Data Presentation

While the isotopic substitution of 14N with 15N in Fmoc-Leu-OH does not significantly alter its chemical reactivity, careful optimization of coupling conditions is always recommended to ensure high incorporation efficiency. The following table summarizes expected outcomes and key parameters for the incorporation of this compound compared to its unlabeled counterpart. High-purity Fmoc-amino acids (≥99% by HPLC) are essential for successful peptide synthesis to avoid truncated or deleted peptide sequences.[5]

ParameterFmoc-Leu-OHThis compoundNotes and Recommendations
Molecular Weight 353.42 g/mol 354.42 g/mol The +1 Da mass shift is the basis for mass spectrometry-based quantification.
Typical Purity >99%>99%High purity is crucial for minimizing side products.[6]
Coupling Efficiency >99%>99% (expected)Monitor coupling completion using a qualitative method like the Kaiser test. For critical applications, a double coupling step can be employed to ensure complete incorporation.
Coupling Time 30-60 min30-90 minA slightly extended coupling time may be beneficial to ensure complete reaction, although significant differences are not expected.
Crude Peptide Purity Sequence-dependent (typically 70-80%)Sequence-dependent (typically 70-80%)Purification of crude peptides is necessary to remove byproducts from synthesis and cleavage.[7]

Experimental Protocols

The following protocols describe the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]

  • Resin Swelling: Place the resin in a reaction vessel and add N,N-Dimethylformamide (DMF) (10-15 mL per gram of resin). Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]

Protocol 2: Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes and drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[1]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Coupling of this compound
  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 30-90 minutes at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated (double coupling).

  • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times).

Protocol 4: Peptide Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the 15N-labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. The mass spectrum will show a +1 Da mass shift for each incorporated 15N-Leucine residue compared to the unlabeled peptide.

Mandatory Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Leucine's Role in mTOR Signaling Pathway

mTOR_Signaling Leucine Leucine (15N-labeled) Ragulator Ragulator Leucine->Ragulator activates Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis promotes (by releasing eIF4E) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by Leucine.

References

Application Notes and Protocols for Fmoc-Leu-OH-¹⁵N Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in proteomics, structural biology, and drug development, enabling precise quantification and in-depth structural analysis of peptides and proteins through mass spectrometry and NMR spectroscopy.[1][2] Fmoc-L-Leucine-¹⁵N (Fmoc-Leu-OH-¹⁵N) is a critical building block for introducing a ¹⁵N isotope label at a specific Leucine residue within a synthetic peptide sequence. The physicochemical properties of the ¹⁵N-labeled amino acid are nearly identical to its unlabeled counterpart, allowing for its use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[1][3]

Leucine, with its bulky isobutyl side chain, can present a moderate degree of steric hindrance during peptide bond formation. Therefore, the selection of an appropriate coupling method is crucial to ensure high coupling efficiency, minimize racemization, and prevent the formation of deletion sequences.[4][5] This document provides detailed application notes, comparative data on common coupling reagents, and step-by-step protocols for the efficient incorporation of Fmoc-Leu-OH-¹⁵N into a peptide chain.

Properties of Fmoc-Leu-OH-¹⁵N

PropertyValue
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-leucine-¹⁵N, L-Leucine-¹⁵N, N-Fmoc
Molecular Formula C₂₁H₂₃¹⁵NO₄
Molecular Weight 354.41 g/mol
Appearance White to off-white powder
Isotopic Purity Typically ≥98 atom % ¹⁵N
Chemical Purity Typically ≥98% (by HPLC)
Solubility Soluble in DMF, DCM, and other common SPPS solvents

Recommended Coupling Methods

For the coupling of sterically hindered amino acids like Leucine, uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides alone due to their higher reactivity and ability to suppress side reactions.[4][5] The most commonly used and effective coupling reagents for this purpose are HATU, HBTU, and the DIC/HOBt combination.

Data Presentation: Comparison of Coupling Reagents for Bulky Amino Acids

The following table summarizes typical performance data for the recommended coupling reagents when used for bulky amino acids. The efficiency and reaction times are generally applicable to Fmoc-Leu-OH-¹⁵N.

Coupling ReagentActivationBaseTypical Coupling TimeTypical Yield for Bulky Amino AcidsRacemization RiskNotes
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA or Collidine15 - 60 min>95%LowHighly efficient, especially for sterically hindered couplings.[5] The use of a hindered base like 2,4,6-collidine is recommended to minimize racemization.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA or NMM20 - 60 min>90%LowA widely used and reliable coupling reagent.[5][6]
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole-30 - 120 min>90%Low to ModerateA cost-effective option, though potentially slower. HOBt is crucial for suppressing racemization.[6][7]

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-Leu-OH-¹⁵N onto a resin-bound peptide with a free N-terminal amine. These protocols assume a 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, particularly for sterically hindered amino acids.

Materials:

  • Fmoc-Leu-OH-¹⁵N (3 eq, 0.3 mmol, 106.3 mg)

  • HATU (2.9 eq, 0.29 mmol, 110.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq, 0.6 mmol, 105 µL)

  • Peptide-resin with free N-terminus (1 eq, 0.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Leu-OH-¹⁵N and HATU in a minimal amount of anhydrous DMF (approx. 2 mL).

    • Add DIPEA to the amino acid/HATU solution and mix briefly (vortex for 30-60 seconds).

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the swollen and deprotected peptide-resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove excess reagents and byproducts.

  • Monitoring the Coupling (Optional):

    • Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling ("double coupling") may be necessary by repeating steps 2-4.[8]

Protocol 2: Coupling using HBTU

This protocol provides a reliable and widely used method for coupling.

Materials:

  • Fmoc-Leu-OH-¹⁵N (3 eq, 0.3 mmol, 106.3 mg)

  • HBTU (2.9 eq, 0.29 mmol, 110.0 mg)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq, 0.6 mmol, 105 µL)

  • Peptide-resin with free N-terminus (1 eq, 0.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Follow step 1 as described in Protocol 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Leu-OH-¹⁵N and HBTU in anhydrous DMF (approx. 2 mL).

    • Add DIPEA to this solution and mix for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 45-90 minutes.

  • Washing:

    • Follow step 4 as described in Protocol 1.

  • Monitoring the Coupling (Optional):

    • Perform a Kaiser test as described in Protocol 1, step 5.

Protocol 3: Coupling using DIC/HOBt

This is a cost-effective protocol suitable for many coupling reactions.

Materials:

  • Fmoc-Leu-OH-¹⁵N (3 eq, 0.3 mmol, 106.3 mg)

  • 1-Hydroxybenzotriazole (HOBt) (3 eq, 0.3 mmol, 40.5 mg)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq, 0.3 mmol, 47 µL)

  • Peptide-resin with free N-terminus (1 eq, 0.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Follow step 1 as described in Protocol 1.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve Fmoc-Leu-OH-¹⁵N and HOBt in anhydrous DMF (approx. 2 mL).

  • Coupling Reaction:

    • Add the Fmoc-Leu-OH-¹⁵N/HOBt solution to the deprotected peptide-resin.

    • Add DIC to the reaction vessel.

    • Agitate the mixture at room temperature for 1-3 hours.

  • Washing:

    • Follow step 4 as described in Protocol 1.

  • Monitoring the Coupling (Optional):

    • Perform a Kaiser test as described in Protocol 1, step 5.

Mandatory Visualization

General Workflow for Fmoc-SPPS Elongation Cycle

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis for incorporating an amino acid like Fmoc-Leu-OH-¹⁵N.

SPPS_Workflow Resin Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 FreeAmine Peptide-Resin (Free N-terminal Amine) Washing1->FreeAmine Coupling Coupling: Fmoc-Leu-OH-15N + Coupling Reagent + Base (if needed) FreeAmine->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle Repeat for next amino acid NextCycle->Deprotection

The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Mechanism of Amino Acid Activation by HATU

This diagram shows the activation of Fmoc-Leu-OH-¹⁵N by HATU to form the highly reactive OAt-ester intermediate, which then readily reacts with the free amine on the peptide-resin.

Activation_Mechanism cluster_reactants Reactants cluster_products Activated Intermediate FmocLeu Fmoc-15NH-Leu-COOH ActiveEster Fmoc-15NH-Leu-OAt (Active Ester) FmocLeu->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation FinalPeptide Fmoc-15NH-Leu-CO-NH-Peptide-Resin ActiveEster->FinalPeptide Coupling ResinAmine H2N-Peptide-Resin ResinAmine->FinalPeptide Coupling

Activation of Fmoc-Leu-OH-¹⁵N by HATU for coupling.

References

Application Notes & Protocols: Quantitative Proteomics Using Fmoc-Leu-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the use of Fmoc-L-Leucine-15N (Fmoc-Leu-OH-15N) in quantitative proteomics experiments. The methodologies described herein are centered around the synthesis of stable isotope-labeled (SIL) peptides and their application as internal standards for accurate and reproducible quantification of proteins in complex biological samples.

Introduction to Quantitative Proteomics with Stable Isotope-Labeled Peptides

Mass spectrometry-based quantitative proteomics is a powerful tool for dissecting cellular processes, identifying disease biomarkers, and evaluating the efficacy of therapeutic interventions. A robust method for achieving precise and accurate quantification is the use of stable isotope-labeled internal standards.[1][2] By introducing a known quantity of a "heavy" synthetic peptide that is chemically identical to its endogenous "light" counterpart, any variations during sample preparation and analysis can be normalized, leading to highly reliable results.[3]

This compound is a protected amino acid that serves as a building block for the solid-phase synthesis of these heavy peptide standards. The incorporation of one or more 15N atoms into the leucine residue creates a mass shift that is readily detectable by the mass spectrometer, allowing for the simultaneous detection and quantification of both the labeled standard and the endogenous peptide.[4] This approach, often referred to as AQUA (Absolute QUAntification of proteins), is particularly well-suited for targeted proteomics techniques such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).[1][5][6]

Application: Targeted Quantification of Signaling Pathway Components

A key application of this methodology is the precise measurement of changes in the abundance of proteins within signaling pathways. For instance, understanding the stoichiometry and dynamics of G-protein coupled receptor (GPCR) signaling is crucial in drug development. The protocol detailed below is adapted for the quantification of the G-protein subunit alpha i2 (Gαi2), a key player in signal transduction.

Signaling Pathway of Interest: Gαi2-Mediated Signaling

The following diagram illustrates a simplified Gαi2 signaling cascade. The targeted proteomics approach described can be used to quantify the absolute amount of Gαi2 in different cellular states or in response to drug treatment.

G_protein_signaling GPCR GPCR G_protein Gαi2-βγ GPCR->G_protein GDP/GTP Exchange AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Ligand Ligand Ligand->GPCR ATP ATP ATP->AC PKA PKA cAMP->PKA Downstream Downstream Targets PKA->Downstream

Figure 1: Simplified Gαi2 Signaling Pathway.

Experimental Protocols

The overall workflow involves the synthesis of a 15N-Leucine labeled peptide corresponding to a tryptic peptide of the target protein, followed by its use in a targeted mass spectrometry experiment.

experimental_workflow cluster_synthesis Peptide Standard Synthesis cluster_quant_proteomics Quantitative Proteomics peptide_selection 1. Proteotypic Peptide Selection for Gαi2 synthesis 2. Solid-Phase Peptide Synthesis (incorporating this compound) peptide_selection->synthesis purification 3. HPLC Purification synthesis->purification quantification 4. Peptide Quantification (AAA) purification->quantification spike_in 6. Spiking of 15N-Labeled Peptide Standard quantification->spike_in sample_prep 5. Biological Sample Preparation (e.g., cell lysate) sample_prep->spike_in digestion 7. Tryptic Digestion spike_in->digestion lc_ms 8. LC-MS/MS Analysis (SRM/MRM) digestion->lc_ms data_analysis 9. Data Analysis & Absolute Quantification lc_ms->data_analysis

Figure 2: Overall Experimental Workflow.
Protocol 1: Synthesis of 15N-Leucine Labeled Peptide Standard

This protocol describes the manual solid-phase synthesis of a proteotypic peptide for Gαi2, IGMLNSL[¹⁵N]EDEKAA , using Fmoc chemistry.[7]

Materials:

  • Fmoc-L-Ala-Wang resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 100 mg of Fmoc-L-Ala-Wang resin in DMF for 1 hour in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin 5 times with 2 mL of DMF.

  • Amino Acid Coupling:

    • In a separate tube, dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF. For the incorporation of the labeled leucine, use this compound.

    • Add the activation mixture to the resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin 3 times with DMF and 3 times with DCM.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence in reverse order (C-terminus to N-terminus).

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.

  • Purification and Quantification:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the mass of the purified peptide by mass spectrometry.

    • Determine the absolute amount of the purified peptide by amino acid analysis (AAA).

Protocol 2: Absolute Quantification of Gαi2 in Cell Lysates

This protocol outlines the use of the synthesized ¹⁵N-labeled peptide standard for the absolute quantification of Gαi2 in a cell lysate sample using LC-SRM.[3]

Materials:

  • Cell culture of interest (e.g., RAW 264.7)

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Synthesized and quantified ¹⁵N-labeled Gαi2 peptide standard

  • Formic acid

  • Acetonitrile (ACN)

  • LC-MS/MS system (Triple Quadrupole)

Procedure:

  • Protein Extraction:

    • Harvest cells and lyse them in lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the total protein concentration using a BCA assay.

  • Sample Preparation for Digestion:

    • Aliquot 50 µg of total protein from the lysate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 60°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Spiking of Internal Standard:

    • Add a known amount (e.g., 100 fmol) of the purified and quantified ¹⁵N-labeled Gαi2 peptide standard to the protein sample.

  • Tryptic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-SRM Analysis:

    • Analyze the peptide mixture by LC-MS/MS operating in SRM mode.

    • Develop an SRM method that monitors specific precursor-product ion transitions for both the endogenous (light) and the labeled (heavy) Gαi2 peptide.

      • Light Peptide (IGMLNSLEDETKAA): Select precursor ion and at least 3 fragment ions.

      • Heavy Peptide (IGMLNSL[¹⁵N]EDEKAA): Select the mass-shifted precursor ion and the corresponding mass-shifted fragment ions.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions for both the light and heavy peptides.

    • Calculate the peak area ratio (light/heavy).

    • Determine the absolute amount of the endogenous Gαi2 peptide using the following formula:

      • Amount of Endogenous Peptide = (Peak Area Ratio) x (Known Amount of Spiked-in Heavy Peptide)

    • Convert the amount of peptide to the amount of protein based on the molecular weight of Gαi2.

Data Presentation

The following tables present example data from a hypothetical experiment to quantify Gαi2 in two different cell lines (Cell Line A and Cell Line B) using the described protocol.

Table 1: SRM Transitions for Gαi2 Peptide Quantification

Peptide SequenceIsotope LabelPrecursor m/zProduct IonProduct m/z
IGMLNSLEDETKAALight754.87y7830.42
y8943.50
y91072.55
IGMLNSL[¹⁵N]EDEKAAHeavy (¹⁵N-Leu)755.37y7830.42
y8944.00
y91073.05

Table 2: Absolute Quantification of Gαi2 in Different Cell Lines

SampleReplicateTotal Protein (µg)Spiked-in Standard (fmol)Peak Area Ratio (Light/Heavy)Endogenous Gαi2 (fmol)Gαi2 Abundance (fmol/µg protein)
Cell Line A1501002.542545.08
2501002.612615.22
3501002.482484.96
Average 2.54 254.3 5.09
Std. Dev. 0.07 6.5 0.13
Cell Line B1501001.221222.44
2501001.181182.36
3501001.251252.50
Average 1.22 121.7 2.43
Std. Dev. 0.04 3.5 0.07

Conclusion

The use of this compound for the synthesis of stable isotope-labeled peptide standards provides a robust and accurate platform for quantitative proteomics. The detailed protocols and workflows presented here enable researchers to perform targeted absolute quantification of proteins of interest, facilitating a deeper understanding of complex biological systems and accelerating drug development efforts. The high precision and reproducibility of this method make it an invaluable tool for modern proteomics research.

References

Application Notes and Protocols for Fmoc-Leu-OH-15N in Metabolic Labeling of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique for quantitative proteomics. This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in vivo. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, researchers can accurately quantify differences in protein abundance between different experimental conditions.

This document provides detailed application notes and protocols for the use of Fmoc-Leu-OH-15N, a 15N-labeled leucine derivative, in metabolic labeling experiments for quantitative proteomics. While the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is typically associated with solid-phase peptide synthesis, its use in conjunction with a stable isotope-labeled amino acid offers a versatile tool for protein research when handled with appropriate deprotection steps. These protocols are designed to guide researchers in utilizing this compound for applications such as determining protein synthesis rates, monitoring protein turnover, and investigating signaling pathways.

Key Applications

  • Quantitative Proteomics: this compound serves as a precursor for generating "heavy" L-Leucine-15N, enabling the relative and absolute quantification of thousands of proteins from complex biological samples.

  • Protein Synthesis and Turnover Studies: The rate of incorporation of 15N-Leucine can be monitored over time to determine the fractional synthesis rates (FSR) and degradation rates of specific proteins, providing insights into protein dynamics under various physiological or pathological conditions.

  • Signaling Pathway Analysis: By quantifying changes in the proteome or specific post-translational modifications in response to stimuli, researchers can elucidate the components and dynamics of signaling pathways, such as the mTOR pathway which is sensitive to leucine levels.

Data Presentation: Quantitative Analysis of Protein Synthesis

Metabolic labeling with 15N-labeled amino acids allows for the determination of the fractional synthesis rate (FSR) of proteins, which represents the proportion of a particular protein that is newly synthesized within a specific timeframe. The following table summarizes representative FSR data for several proteins identified in a study utilizing a 15N amino acid mixture for metabolic labeling.

Protein IdentifiedUniProt AccessionPeptide Sequence AnalyzedFractional Synthesis Rate (FSR) (%)[1]
VimentinP08670AQEALAEALQALQDMADDAR65
Heat shock protein 90-alphaP07900YITGESVFSYSSLNLGQYGR55
ATP synthase subunit beta, mitochondrialP06576VALTGLTVAEYFR76
Glyceraldehyde-3-phosphate dehydrogenaseP04406VVTGAPCR44
Pyruvate kinase PKMP14618IADLIESGIEVAR70
Enolase 1P06733VIGMDVAASEFYR60

Experimental Protocols

Protocol 1: Preparation of 15N-Leucine from this compound for Cell Culture

Caution: The following protocol involves the use of piperidine and other chemicals that are toxic and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that all chemical waste is disposed of according to institutional guidelines.

Objective: To remove the Fmoc protecting group from this compound to generate free L-Leucine-15N suitable for addition to cell culture media.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (anhydrous)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filters

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Lyophilizer

  • pH meter

  • High-performance liquid chromatography (HPLC) system for purification (optional but recommended)

Procedure:

  • Fmoc Deprotection:

    • In a round bottom flask, dissolve this compound in DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the flask. A typical condition is to use a 2-fold molar excess of piperidine.

    • Stir the reaction mixture at room temperature for 2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Solvent Removal and Precipitation:

    • Following complete deprotection, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

    • To the resulting residue, add cold diethyl ether to precipitate the deprotected L-Leucine-15N.

    • Collect the precipitate by centrifugation or filtration and wash it several times with cold diethyl ether to remove any remaining organic impurities.

  • Purification and Sterilization:

    • Air-dry the precipitate to remove the ether.

    • Dissolve the crude L-Leucine-15N in sterile water or PBS.

    • Adjust the pH of the solution to 7.0-7.4 using 0.1 M HCl or 0.1 M NaOH.

    • For optimal purity, the L-Leucine-15N can be further purified using preparative HPLC.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Quantification and Storage:

    • Determine the concentration of the sterile L-Leucine-15N solution using a suitable method, such as amino acid analysis or a standard spectrophotometric assay.

    • Store the sterile L-Leucine-15N solution at -20°C or -80°C for long-term use.

Protocol 2: SILAC Labeling of Mammalian Cells with 15N-Leucine

Objective: To metabolically label proteins in mammalian cells by culturing them in a medium containing 15N-Leucine.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade cell culture medium deficient in L-Leucine (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" (natural abundance) L-Leucine

  • Sterile, purified "Heavy" L-Leucine-15N (from Protocol 1)

  • Complete growth medium (for initial cell culture)

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Bradford or BCA protein assay reagents

Procedure:

  • Preparation of SILAC Media:

    • Prepare "Light" and "Heavy" SILAC media by supplementing the leucine-deficient medium with either "light" L-Leucine or "heavy" L-Leucine-15N to the normal physiological concentration.

    • Add dFBS and other necessary supplements (e.g., penicillin/streptomycin, glutamine) to both media.

  • Cell Adaptation:

    • Culture the cells in the "Heavy" SILAC medium for at least five to six cell doublings to ensure near-complete incorporation of the 15N-Leucine into the proteome.

    • Culture a parallel set of cells in the "Light" SILAC medium.

    • Monitor the incorporation efficiency by mass spectrometry analysis of a small aliquot of protein extract after a few passages.

  • Experimental Treatment:

    • Once the cells are fully labeled, perform the desired experimental treatment on one or both cell populations. For example, one population could be treated with a drug while the other serves as a vehicle control.

  • Cell Lysis and Protein Extraction:

    • After the treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Harvest the cell lysates and determine the protein concentration of each lysate using a Bradford or BCA assay.

  • Sample Mixing and Preparation for Mass Spectrometry:

    • Mix equal amounts of protein from the "Light" and "Heavy" cell lysates.

    • The mixed protein sample can then be processed for mass spectrometry analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a SILAC experiment using this compound.

SILAC_Workflow cluster_prep Preparation of Labeled Amino Acid cluster_analysis Sample Processing and Analysis Fmoc_Leu This compound Deprotection Fmoc Deprotection & Purification Fmoc_Leu->Deprotection Heavy_Leu Heavy L-Leucine-15N Deprotection->Heavy_Leu Heavy_Culture Cell Culture (Heavy 15N-Leucine) Heavy_Leu->Heavy_Culture Light_Culture Cell Culture (Light Leucine) Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Mixing Mix Light & Heavy Lysates (1:1) Lysis->Mixing Digestion Protein Digestion Mixing->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Caption: General workflow for a SILAC experiment using this compound.

mTOR Signaling Pathway

Leucine is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The following diagram illustrates a simplified model of leucine-mediated mTORC1 activation.

mTOR_Signaling Leucine Leucine (15N-labeled) Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 dissociates from GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP activated by Leucine signal mTORC1 mTORC1 Rag_GTP->mTORC1 recruits and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis inhibition relieved

Caption: Simplified mTORC1 signaling pathway activated by leucine.

References

Application Note and Protocol: Quantitative Mass Spectrometry using Fmoc-Leu-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry for accurate and reproducible quantification of proteins and peptides in complex biological samples. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy that introduces "heavy" amino acids into proteins during cell growth and protein synthesis.[1][2] Fmoc-Leu-OH-15N is a high-purity, stable isotope-labeled amino acid derivative crucial for such applications.[3][4] The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the α-amine, making it suitable for solid-phase peptide synthesis (SPPS), while the 15N isotope provides a distinct mass shift for mass spectrometry-based quantification.[3]

This application note provides a detailed protocol for the use of this compound in quantitative proteomics workflows, specifically focusing on metabolic labeling and its application as an internal standard in targeted mass spectrometry assays.

Principle of the Method

Quantitative proteomics using stable isotope labeling relies on the mass difference between peptides containing the naturally abundant isotope (e.g., 14N) and those incorporating a heavy isotope (e.g., 15N).[5] In a typical SILAC experiment, two cell populations are cultured in media that are identical except for one or more amino acids. One population is grown in "light" medium containing the natural amino acid (e.g., L-leucine), while the other is grown in "heavy" medium containing the 15N-labeled counterpart (e.g., this compound, after deprotection for use in cell culture media).[2]

After a period of cell growth to ensure complete incorporation of the labeled amino acid into the proteome, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by LC-MS/MS.[6][7] Chemically identical peptides from the "light" and "heavy" samples co-elute during chromatography but are distinguished in the mass spectrometer by their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two samples.[1]

Applications

  • Quantitative Proteomics: Widely used in SILAC and related techniques for global protein expression analysis.[2][3]

  • Protein Turnover Studies: The rate of incorporation of 15N-labeled amino acids can be used to determine protein synthesis and degradation rates.[6]

  • Pharmacodynamics: To study changes in protein expression in response to drug treatment.

  • Biomarker Discovery: Comparing protein expression levels between healthy and diseased states.[8]

  • Internal Standards: Synthesizing 15N-labeled peptides using this compound for use as internal standards in targeted MS assays to improve analytical precision.[9]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for a SILAC experiment and the principle of quantification by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture_light Cell Culture ('Light' Medium) + Natural Leucine combine Combine Cell Populations cell_culture_light->combine cell_culture_heavy Cell Culture ('Heavy' Medium) + 15N-Leucine cell_culture_heavy->combine lysis Cell Lysis & Protein Extraction combine->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms identification Peptide Identification lcms->identification quantification Quantification (Heavy/Light Ratio) identification->quantification bioinformatics Bioinformatics Analysis quantification->bioinformatics

Caption: Experimental workflow for quantitative proteomics using SILAC.

quantification_principle cluster_peptides Peptide Pair cluster_ms Mass Spectrum cluster_quant Quantification light_peptide Light Peptide Sequence: A-L-G-I-R Isotope: 14N-Leucine ms_spectrum MS Signal m/z m/z + 1 light_peptide->ms_spectrum:f0 Intensity reflects 'light' abundance heavy_peptide Heavy Peptide Sequence: A-L-G-I-R Isotope: 15N-Leucine () heavy_peptide->ms_spectrum:f1 Intensity reflects 'heavy' abundance Mass Shift = +1 Da ratio Relative Quantification = Intensity(Heavy) / Intensity(Light) ms_spectrum->ratio

Caption: Principle of quantification by mass spectrometry.

Detailed Experimental Protocol: SILAC

This protocol provides a general guideline for a SILAC experiment using this compound. Note that the Fmoc group must be removed before adding the amino acid to the cell culture medium.

5.1. Materials and Reagents

  • Cells of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-leucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Leucine (light)

  • This compound (heavy)

  • Deprotection reagent (e.g., piperidine in DMF for Fmoc removal if starting from the protected form for custom media preparation, though typically 15N-L-Leucine is used directly in media)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Ultrapure water

  • C18 desalting columns

5.2. Protocol Steps

  • Media Preparation:

    • Prepare "light" medium by supplementing SILAC-grade medium with normal L-leucine to the desired concentration.

    • Prepare "heavy" medium by supplementing SILAC-grade medium with 15N-L-leucine to the same concentration.

    • Add dFBS and other necessary supplements to both media.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells.

    • Adapt one population to the "light" medium and the other to the "heavy" medium over several passages to ensure complete incorporation of the respective amino acids.

    • Monitor for any growth differences between the two conditions.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the control.

  • Cell Harvesting and Lysis:

    • Harvest cells from both populations.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Reduction, Alkylation, and Digestion:

    • Determine the protein concentration of the lysate.

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.

    • Digest the proteins into peptides by adding trypsin and incubating overnight.

  • Peptide Desalting and Cleanup:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using a C18 column to remove salts and other contaminants that can interfere with mass spectrometry analysis.[10]

    • Elute the peptides and dry them under vacuum.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried peptides in a solution of formic acid in water.

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Mass Spectrometry and Data Analysis

  • LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode to automatically select precursor ions for fragmentation.

  • Data Analysis:

    • Raw data files are processed using software capable of handling SILAC data (e.g., MaxQuant, Proteome Discoverer, Census).[11]

    • The software performs peptide identification by searching the MS/MS spectra against a protein database.

    • The software then quantifies the relative abundance of peptides by calculating the intensity ratio of the "heavy" and "light" precursor ions.

    • Protein ratios are calculated from the median of the corresponding peptide ratios.

Quantitative Data Summary

The following tables provide an example of the expected mass shifts and a hypothetical quantitative proteomics result.

Table 1: Mass Shift for Leucine-Containing Peptides

Number of Leucine ResiduesIsotopeMass Shift (Da)
115N+1
215N+2
315N+3

Table 2: Example Quantitative Proteomics Data

Protein IDGene NameNumber of Peptides QuantifiedHeavy/Light RatioRegulation
P08670VIM152.5Upregulated
P60709ACTB221.0Unchanged
P04075HSPA1A80.4Downregulated

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete LabelingInsufficient number of cell doublings in SILAC medium.Ensure at least 5-6 cell doublings for complete incorporation. Verify incorporation efficiency by MS.
Poor QuantificationLow signal intensity; high sample complexity.Optimize sample cleanup and fractionation. Ensure accurate 1:1 mixing of "light" and "heavy" samples.
Scrambling of LabelMetabolic conversion of the labeled amino acid to other amino acids.Use amino acids less prone to metabolic conversion (e.g., Lys, Arg). Verify labeling fidelity.[12][13]
High VariabilityInconsistent sample preparation.Follow a standardized and robust protocol for all steps, from cell lysis to peptide cleanup.[14]

References

Application Notes and Protocols: Fmoc-Leu-OH-15N for Protein Structure Analysis by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Leu-OH-15N for site-specific isotopic labeling of synthetic peptides, enabling detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This methodology is invaluable for elucidating protein-ligand interactions, conformational dynamics, and the structures of peptides and small proteins.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution.[1] Isotopic labeling, particularly with ¹⁵N, is often essential for simplifying complex spectra and enabling advanced multi-dimensional NMR experiments.[2][3] While uniform ¹⁵N labeling is a common strategy for recombinant proteins, site-specific labeling of synthetic peptides offers a targeted approach to probe specific regions of a molecule.[3]

Fmoc-Leu-OH-¹⁵N is an amino acid building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce a single ¹⁵N label at a specific leucine residue.[4] This allows researchers to focus on the local environment and interactions of that residue, providing high-resolution structural information without the spectral complexity of a uniformly labeled sample.[3]

Key Applications

  • Mapping Binding Interfaces: By labeling a leucine residue at a suspected binding site, changes in its NMR signal upon ligand binding can confirm the interaction and map the binding interface.

  • Probing Conformational Changes: A ¹⁵N label can act as a sensitive probe for local conformational changes induced by factors such as pH, temperature, or the binding of other molecules.

  • Structural Determination of Small Peptides: For small peptides where uniform labeling is unnecessary or cost-prohibitive, site-specific labeling can provide key structural restraints.

  • Simplifying Complex Spectra: In larger peptides or proteins, a single ¹⁵N label provides a distinct "fingerprint" that is easily identifiable in a crowded spectrum.[5]

Data Presentation: Quantitative Analysis

The primary trade-off in using isotopically labeled amino acids is the increased cost versus the enhanced data quality and analytical power. Below are illustrative tables comparing the synthesis of a hypothetical 15-amino acid peptide with and without Fmoc-Leu-OH-¹⁵N.

Disclaimer: The following data is illustrative and intended to provide a framework for experimental comparison. Actual results will vary depending on the peptide sequence, synthesis scale, and purification methods.

Table 1: Peptide Synthesis Yield and Purity

ParameterUnlabeled Peptide (Fmoc-Leu-OH)¹⁵N-Labeled Peptide (Fmoc-Leu-OH-¹⁵N)
Crude Peptide Yield (mg) 8583
Purity by HPLC (%) 9291
Final Purified Yield (mg) 5552
Overall Yield (%) 6563

Table 2: Cost-Benefit Analysis (Illustrative)

ParameterUnlabeled Peptide¹⁵N-Labeled Peptide
Cost of Fmoc-Leu-OH per gram $50$1200[6]
Total Synthesis Cost LowHigh
NMR Data Quality Standard ¹H-¹H NOESYHigh-resolution ¹H-¹⁵N HSQC
Structural Information Global, lower resolutionSite-specific, high resolution
Suitability for Binding Studies LimitedExcellent

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Leu-OH-¹⁵N

This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-Leu-OH-¹⁵N into a peptide sequence.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Leu-OH-¹⁵N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for all amino acids, including Fmoc-Leu-OH-¹⁵N):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Once the coupling is complete (negative Kaiser test, yellow beads), drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the mass of the purified peptide, including the +1 Da shift for the ¹⁵N label, using mass spectrometry.

Protocol 2: NMR Sample Preparation

Materials:

  • Purified ¹⁵N-labeled peptide

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O)

  • NMR tubes

Procedure:

  • Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-2 mM.

  • Add D₂O to the sample to a final concentration of 5-10% for the lock signal.

  • Filter the sample through a 0.22 µm filter to remove any particulates.

  • Transfer the sample to a clean, high-quality NMR tube.

Protocol 3: NMR Data Acquisition (¹H-¹⁵N HSQC)

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the primary method for observing the correlation between the ¹⁵N nucleus and its attached proton.[5]

General Parameters for a Bruker Spectrometer:

  • Pulse Program: hsqcetf3gpsi (or similar sensitivity-enhanced, water-suppressed version)

  • Spectrometer Frequency: 600 MHz or higher is recommended for better resolution and sensitivity.

  • Temperature: 298 K (25 °C), or as required for protein stability.

  • ¹H Spectral Width (SW): 12-16 ppm, centered around the water resonance (~4.7 ppm).

  • ¹⁵N Spectral Width (SW): 30-40 ppm, centered around the expected amide region (~120 ppm).

  • Number of Scans (NS): 16-64, depending on sample concentration.

  • Number of Increments in ¹⁵N dimension (TD1): 128-256.

  • Recycle Delay (d1): 1-1.5 seconds.

These parameters should be optimized for the specific peptide and spectrometer.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification cluster_nmr NMR Analysis Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Mass Spectrometry (Confirm M+1) Purification->Analysis SamplePrep NMR Sample Preparation Analysis->SamplePrep HSQC 1H-15N HSQC Acquisition SamplePrep->HSQC AnalysisNMR Data Analysis HSQC->AnalysisNMR

Caption: Workflow for peptide synthesis, purification, and NMR analysis using Fmoc-Leu-OH-¹⁵N.

NMR_Logic cluster_experiment NMR Experiment cluster_analysis Data Interpretation Peptide_unlabeled Unlabeled Peptide No_signal No Signal Peptide_unlabeled->No_signal 1H-15N HSQC Peptide_labeled Peptide with 15N-Leu HSQC_free 1H-15N HSQC (Free) Peptide_labeled->HSQC_free HSQC_bound 1H-15N HSQC (Bound) Peptide_labeled->HSQC_bound Ligand Binding Partner / Ligand Ligand->HSQC_bound Single_peak One Crosspeak (1H-15N correlation) HSQC_free->Single_peak Peak_shift Chemical Shift Perturbation HSQC_bound->Peak_shift Structure Structural Information (Local Environment, Binding Site) Single_peak->Structure Peak_shift->Structure

Caption: Logical diagram illustrating the utility of site-specific ¹⁵N labeling for NMR-based structural analysis.

References

Application Notes and Protocols for Fmoc Deprotection of 15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its facile removal under mild basic conditions.[1] This allows for an orthogonal synthesis strategy where acid-labile side-chain protecting groups remain intact during the iterative cleavage of the Nα-Fmoc group.[2] The synthesis of isotopically labeled peptides, particularly with 15N, is crucial for a variety of applications, including NMR-based structural studies, quantitative proteomics, and metabolic labeling.[3]

While the introduction of a 15N isotope into an amino acid backbone does not significantly alter its chemical reactivity, understanding and optimizing the Fmoc deprotection step is critical to ensure high yields and purity of the final labeled peptide. Incomplete deprotection can lead to deletion sequences, which are challenging to separate from the target peptide.[4]

These application notes provide a comprehensive overview of the standard conditions for Fmoc deprotection and their applicability to the synthesis of 15N labeled peptides. Detailed protocols for the deprotection reaction, monitoring its completion, and addressing common side reactions are presented.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[5] A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the reactive DBF to form a stable adduct.[1]

digraph "Fmoc Deprotection Mechanism" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, maxiter=5000, width=7.5, height=3.5];
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10, color="#202124"];

// Reactants Fmoc_Peptide [label="Fmoc-NH-Peptide"]; Piperidine [label="Piperidine (Base)"];

// Intermediates Carbanion [label="Carbanion Intermediate"]; Dibenzofulvene [label="Dibenzofulvene (DBF)"]; Free_Amine [label="H₂N-Peptide"];

// Products DBF_Adduct [label="DBF-Piperidine Adduct"];

// Reaction Arrows Fmoc_Peptide -> Carbanion [label="+ Piperidine"]; Carbanion -> Dibenzofulvene [label="β-elimination"]; Dibenzofulvene -> DBF_Adduct [label="+ Piperidine"]; Carbanion -> Free_Amine [label="- CO₂"];

// Styling node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; {rank=same; Fmoc_Peptide; Piperidine} {rank=same; Carbanion} {rank=same; Dibenzofulvene; Free_Amine} {rank=same; DBF_Adduct} }

Caption: Experimental workflow for Fmoc deprotection in SPPS.

Conclusion

The standard Fmoc deprotection protocols are robust and generally applicable to the synthesis of 15N labeled peptides. The use of 20% piperidine in DMF remains the industry standard, providing efficient Fmoc removal for most amino acid residues. While the isotopic labeling itself does not necessitate a change in the fundamental deprotection chemistry, researchers must remain vigilant for common side reactions and aggregation phenomena that can affect synthesis efficiency. Careful monitoring of the deprotection step is crucial for ensuring the high purity required for subsequent applications such as NMR spectroscopy. By following the detailed protocols and troubleshooting guidelines presented here, researchers can confidently and successfully synthesize high-quality 15N labeled peptides.

References

Application Note and Protocol: Determination of Isotopic Enrichment in Fmoc-Leu-OH-¹⁵N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides and proteins is a cornerstone technique in modern biological and biomedical research. The incorporation of heavy isotopes, such as ¹⁵N, into peptides allows for their use as internal standards in quantitative mass spectrometry, enabling precise and accurate measurement of endogenous peptides and proteins.[1] Fmoc-L-Leucine-¹⁵N (Fmoc-Leu-OH-¹⁵N) is a commonly used building block for the synthesis of ¹⁵N-labeled peptides.[2] The degree of isotopic enrichment of the final peptide product is a critical quality attribute that directly impacts the accuracy of quantitative studies.[1]

This application note provides a detailed protocol for the determination of isotopic enrichment in peptides synthesized using Fmoc-Leu-OH-¹⁵N. The method is based on high-resolution mass spectrometry to resolve the isotopic distribution of the peptide, followed by computational analysis to calculate the percentage of ¹⁵N incorporation.

Principle

The calculation of isotopic enrichment relies on the comparison of the experimentally measured isotopic pattern of a peptide with a series of theoretically generated patterns at different enrichment levels.[1] The theoretical isotopic distribution that provides the best fit to the experimental data, often determined using a Pearson product-moment correlation coefficient, corresponds to the isotopic enrichment of the peptide.[1] High-resolution mass spectrometers, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, are essential for resolving the individual isotopic peaks and ensuring accurate measurements, especially at low enrichment levels.[3][4]

Experimental Protocols

Synthesis of ¹⁵N-Labeled Peptide

The ¹⁵N-labeled peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[5][6]

  • Materials:

    • Fmoc-Leu-OH-¹⁵N (e.g., 98 atom % ¹⁵N)[2]

    • Other required Fmoc-amino acids

    • Rink Amide resin or other suitable solid support

    • Coupling reagents (e.g., HBTU, DIC)

    • Deprotection solution (e.g., 20% piperidine in DMF)

    • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

    • Solvents (DMF, DCM, Diethyl ether)

  • Procedure:

    • Swell the resin in DMF.

    • Perform the first Fmoc deprotection.

    • Couple the first amino acid.

    • Repeat the deprotection and coupling steps for each subsequent amino acid, incorporating Fmoc-Leu-OH-¹⁵N at the desired position in the peptide sequence.

    • After the final coupling, wash the resin thoroughly.

    • Cleave the peptide from the resin and remove protecting groups using the cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide.

Peptide Purification and Quantification
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect fractions containing the desired peptide.

    • Confirm the identity and purity of the peptide by mass spectrometry.

    • Lyophilize the pure peptide fractions.

  • Quantification:

    • Accurately determine the concentration of the purified peptide using a suitable method, such as amino acid analysis or a colorimetric assay (e.g., BCA assay).

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) is recommended.[3][4]

  • Sample Preparation:

    • Prepare a stock solution of the purified ¹⁵N-labeled peptide of known concentration in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

    • Prepare a working solution at a concentration appropriate for the mass spectrometer (typically in the low fmol/µL to pmol/µL range).

  • LC-MS/MS Method:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure good separation and peak shape of the peptide.

      • Flow Rate: Appropriate for the column dimensions.

    • Mass Spectrometry (MS):

      • Acquisition Mode: Full MS scan in positive ion mode.

      • Resolution: Set to a high value (e.g., >60,000) to resolve the isotopic peaks.

      • Scan Range: A range that encompasses the expected m/z of the unlabeled and labeled peptide.

      • AGC Target and Maximum Injection Time: Optimize for the best signal-to-noise ratio without saturation.

Data Analysis

The isotopic enrichment is calculated by comparing the experimental isotopic distribution to theoretical distributions. This can be performed using specialized software or custom scripts.[7][8]

  • Data Extraction:

    • Extract the mass spectrum corresponding to the elution peak of the ¹⁵N-labeled peptide.

    • Obtain the m/z and intensity values for the isotopic cluster of the peptide.

  • Theoretical Isotope Distribution Calculation:

    • The theoretical isotopic distribution of a peptide is calculated based on its elemental composition and the natural abundance of isotopes (C, H, N, O, S).

    • For the ¹⁵N-labeled peptide, the calculation is repeated for a range of possible ¹⁵N enrichment levels (e.g., from 90% to 100% in 0.1% increments). This can be done using a multinomial analysis approach.[7]

  • Comparison and Enrichment Determination:

    • The experimental isotopic distribution is compared to each of the generated theoretical distributions.

    • A goodness-of-fit metric, such as the Pearson product-moment correlation coefficient (r), is calculated for each comparison.[1]

    • The theoretical enrichment level that results in the highest correlation coefficient is determined to be the isotopic enrichment of the peptide.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Experimental Mass Spectrometry Data for ¹⁵N-Labeled Peptide

Isotope PeakExperimental m/zExperimental Relative Intensity (%)
M+0ValueValue
M+1ValueValue
M+2ValueValue
M+3ValueValue
.........

Table 2: Comparison of Experimental and Theoretical Isotopic Distributions

Theoretical ¹⁵N Enrichment (%)Pearson Correlation Coefficient (r)
97.0Value
97.5Value
98.0Value
98.5Value
99.0Value

Table 3: Final Isotopic Enrichment Results

Peptide SequenceCalculated ¹⁵N Enrichment (%)
Your Peptide SequenceValue

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_analysis Analysis cluster_calculation Enrichment Calculation s1 Solid-Phase Peptide Synthesis (incorporating Fmoc-Leu-OH-15N) s2 Cleavage and Deprotection s1->s2 s3 Crude Peptide Precipitation s2->s3 p1 RP-HPLC Purification s3->p1 Crude Peptide p2 Mass Confirmation p1->p2 p3 Lyophilization p2->p3 a1 Sample Preparation for MS p3->a1 Purified Peptide a2 High-Resolution LC-MS Analysis a1->a2 a3 Data Extraction a2->a3 c2 Compare Experimental and Theoretical Distributions a3->c2 Experimental Data c1 Generate Theoretical Isotopic Distributions c1->c2 c3 Determine Best Fit (e.g., Pearson Correlation) c2->c3 result result c3->result Final Isotopic Enrichment (%)

Caption: Workflow for determining the isotopic enrichment of a ¹⁵N-labeled peptide.

Isotopic Enrichment Calculation Logic

calculation_logic cluster_theor_dists Generated Theoretical Distributions exp_data Experimental Mass Spectrum (Isotopic Cluster) comparison Comparison Engine (Pearson Correlation) exp_data->comparison theor_calc Theoretical Isotope Distribution Calculator theor_98 98.0% 15N theor_calc->theor_98 for various enrichment levels theor_98_5 98.5% 15N theor_calc->theor_98_5 for various enrichment levels theor_99 99.0% 15N theor_calc->theor_99 for various enrichment levels theor_98->comparison theor_98_5->comparison theor_99->comparison result Highest Correlation => Isotopic Enrichment comparison->result

References

Application Notes and Protocols for Fmoc-Leu-OH-15N in Peptide Mapping and Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based proteomics for accurate protein and peptide quantification, identification, and structural characterization. The incorporation of amino acids labeled with stable isotopes, such as ¹⁵N, provides a distinct mass shift that allows for the differentiation and relative or absolute quantification of peptides. Fmoc-Leu-OH-¹⁵N is a critical reagent for introducing a ¹⁵N-labeled Leucine residue at a specific position within a synthetic peptide. This enables its use as an internal standard for peptide mapping and as a tool to aid in de novo peptide sequencing. These application notes provide detailed protocols for the use of Fmoc-Leu-OH-¹⁵N in peptide synthesis and subsequent analysis.

Core Applications

Fmoc-Leu-OH-¹⁵N is primarily utilized in two key areas of proteomics research:

  • Peptide Mapping: ¹⁵N-labeled synthetic peptides serve as ideal internal standards in peptide mapping workflows.[1] Co-eluting with their natural counterparts during liquid chromatography, they are readily distinguished by mass spectrometry due to the mass difference. This allows for accurate quantification and confident identification of specific peptides in complex mixtures, which is crucial for protein characterization, particularly in the biopharmaceutical industry.

  • De Novo Peptide Sequencing: The known mass shift introduced by the ¹⁵N label provides an additional constraint that significantly improves the confidence of de novo sequencing algorithms.[2] By analyzing the mass difference between the labeled and unlabeled peptide fragments in tandem mass spectrometry (MS/MS), the presence and location of Leucine residues can be confirmed, aiding in the correct assignment of the amino acid sequence. This is particularly valuable for sequencing novel proteins or those from organisms with unsequenced genomes.[3]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of Fmoc-Leu-OH-¹⁵N.

ParameterTypical ValueMethod of DeterminationNotes
Fmoc-Leu-OH-¹⁵N Properties
Isotopic Purity>98 atom % ¹⁵NMass SpectrometryHigh isotopic purity is crucial to minimize interference from unlabeled or multiply labeled species.[4]
Chemical Purity>98% (CP)HPLCHigh chemical purity ensures efficient coupling and minimizes synthesis byproducts.
Mass Shift+1 DaMass SpectrometryThe ¹⁵N isotope adds one Dalton to the monoisotopic mass of the Leucine residue.
Solid-Phase Peptide Synthesis (SPPS) Parameters
Coupling Efficiency>99%Kaiser Test / UV-Vis of Fmoc deprotectionMonitoring coupling efficiency at each step is critical for overall yield and purity.
Overall Crude Peptide Yield50 - 80%Gravimetric analysisHighly dependent on the peptide sequence and synthesis scale.
Crude Peptide Purity60 - 90%RP-HPLCInfluenced by the success of each synthesis step.
Final Purity (Post-HPLC)>95%RP-HPLCPurification is necessary to isolate the desired labeled peptide.
Mass Spectrometry Analysis
Mass Accuracy< 5 ppmHigh-Resolution MS (e.g., Orbitrap)High mass accuracy is essential for confident peptide identification and quantification.
¹⁵N Labeling Efficiency (in final peptide)>98%Mass SpectrometryDetermined by analyzing the isotopic distribution of the peptide.[1]

Experimental Protocols

Protocol 1: Synthesis of a ¹⁵N-Leucine Containing Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a model peptide containing a ¹⁵N-labeled Leucine residue using Fmoc-Leu-OH-¹⁵N.

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-Leu-OH-¹⁵N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Fmoc-Leu-OH-¹⁵N and other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the activator base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling for another hour or perform a double coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass and purity of the final ¹⁵N-labeled peptide by mass spectrometry.

Protocol 2: Peptide Mapping using a ¹⁵N-Labeled Internal Standard

This protocol describes a typical workflow for peptide mapping of a target protein using the synthesized ¹⁵N-labeled peptide as an internal standard.

Materials:

  • Target protein solution

  • Synthesized and purified ¹⁵N-labeled peptide standard

  • Denaturing buffer (e.g., 6 M Guanidine HCl, 0.1 M Tris, pH 7.8)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAA)

  • Proteolytic enzyme (e.g., Trypsin)

  • Quenching solution (e.g., 1% Formic Acid)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation:

    • Denature the target protein by diluting it in the denaturing buffer.

    • Spike in a known amount of the ¹⁵N-labeled peptide standard.

    • Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

    • Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Buffer exchange the sample into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate at 37°C for 4-16 hours.

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase LC column.

    • Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Identify peptides by searching the MS/MS data against a protein sequence database.

    • Identify the ¹⁵N-labeled peptide and its unlabeled counterpart based on their precursor mass difference.

    • Quantify the target peptide by comparing the peak area of its extracted ion chromatogram (XIC) to that of the ¹⁵N-labeled internal standard.

Visualizations

Peptide_Synthesis_Workflow cluster_loop Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Loop Repeat for each amino acid Wash2->Loop Loop->Deprotection Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis MS Analysis (Mass & Purity) Purification->Analysis

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Peptide_Mapping_Workflow Sample_Prep Sample Preparation (Denaturation, Reduction, Alkylation) + Spike-in 15N-Peptide Standard Digestion Enzymatic Digestion (e.g., Trypsin) Sample_Prep->Digestion LC_Separation LC Separation (Reverse Phase) Digestion->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) MS_Analysis->Data_Analysis

Caption: Workflow for Peptide Mapping with a ¹⁵N-Labeled Internal Standard.

DeNovo_Sequencing_Logic MSMS_Spectra Tandem Mass Spectra (Labeled & Unlabeled Peptides) Fragment_Masses Measure Fragment Ion Masses (b- and y-ions) MSMS_Spectra->Fragment_Masses Mass_Shift Identify Fragment Pairs with +1 Da Mass Shift Fragment_Masses->Mass_Shift Leu_Confirmation Confirm Presence of Leucine in Fragment Mass_Shift->Leu_Confirmation Sequence_Assembly Assemble Peptide Sequence with Increased Confidence Leu_Confirmation->Sequence_Assembly

Caption: Logical workflow for using ¹⁵N-Leucine to aid in de novo peptide sequencing.

References

Application Notes and Protocols for SILAC Experiments Using Fmoc-Leu-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed workflow and experimental protocols for conducting Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments using Fmoc-L-Leucine-15N as the heavy amino acid source. These guidelines are intended for researchers in proteomics, cell biology, and drug development who are looking to perform quantitative analysis of protein expression and post-translational modifications.

Introduction to SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics.[1] The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins.[2] By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, the relative abundance of proteins between different experimental conditions can be accurately determined.[3] Leucine is a frequently used amino acid for SILAC experiments.[2] This approach minimizes quantitative errors that can be introduced during sample preparation as the samples are combined at the cellular level.[4]

Experimental Workflow Overview

The SILAC workflow can be broadly divided into two main phases: the Adaptation Phase and the Experimental Phase.[3]

Adaptation Phase:

In this initial phase, two populations of cells are cultured. One population is grown in standard "light" medium, while the other is cultured in a "heavy" medium where a specific essential amino acid (in this case, Leucine) is replaced with its stable isotope-labeled counterpart (L-Leucine-15N).[5] This phase requires a sufficient number of cell divisions to ensure near-complete incorporation of the heavy amino acid into the cellular proteome.[3]

Experimental Phase:

Once labeling is complete, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.[6]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase Light_Culture Cell Culture ('Light' Medium) Treatment Experimental Treatment (e.g., Drug vs. Vehicle) Light_Culture->Treatment Heavy_Culture Cell Culture ('Heavy' Medium with Fmoc-Leu-OH-15N) Heavy_Culture->Treatment Harvest Harvest and Combine Cell Populations (1:1 Ratio) Treatment->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis

Caption: General workflow for a SILAC experiment.

Detailed Experimental Protocols

Protocol 1: Preparation of "Heavy" SILAC Medium with Fmoc-L-Leucine-15N

Materials:

  • DMEM for SILAC (Leucine-deficient)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin

  • Fmoc-L-Leucine-15N

  • Sterile, high-purity water

  • 0.22 µm sterile filter

Procedure for Deprotection and Preparation of Heavy Leucine Stock:

Note: The deprotection of Fmoc-amino acids is typically performed using a base like piperidine. However, for cell culture applications, ensuring the complete removal of toxic reagents is critical. A milder, sterile-friendly approach is recommended.

  • Preparation of L-Leucine-15N Stock Solution: Dissolve the sterile, deprotected L-Leucine-15N powder in sterile, high-purity water to create a concentrated stock solution. The final concentration should be calculated to match the concentration of L-Leucine in the corresponding "light" medium. For example, a 50 mM stock solution can be prepared.[7]

  • Sterilization: Filter the L-Leucine-15N stock solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Aliquot the sterile stock solution and store at -20°C.

Preparation of Complete "Heavy" SILAC Medium:

  • To a bottle of Leucine-deficient DMEM, add dFBS to the desired final concentration (e.g., 10%).

  • Add Penicillin-Streptomycin to the desired final concentration (e.g., 1%).

  • Add the sterile L-Leucine-15N stock solution to the medium to achieve the final physiological concentration.

  • The complete "heavy" medium is now ready for use.

Protocol 2: SILAC Labeling and Cell Culture
  • Cell Seeding: Seed the cells of interest in two separate flasks, one for "light" and one for "heavy" labeling, using the complete "light" medium.

  • Adaptation to SILAC Media: Once the cells have attached and started growing, replace the medium in one flask with the complete "heavy" medium. The other flask will continue to be cultured in the "light" medium.

  • Cell Passaging: Passage the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure >95% incorporation of the heavy amino acid.

  • Labeling Efficiency Check: Before starting the experiment, it is crucial to check the labeling efficiency. This can be done by harvesting a small number of cells from the "heavy" culture, extracting proteins, digesting them, and analyzing by mass spectrometry to confirm the incorporation of L-Leucine-15N.

Protocol 3: Experimental Treatment and Sample Preparation
  • Experimental Treatment: Once optimal labeling is confirmed, treat the "light" and "heavy" cell populations according to the experimental design (e.g., drug treatment for the "heavy" population and vehicle control for the "light" population).

  • Cell Harvesting and Combining: After the treatment period, harvest both cell populations. Count the cells from each population and combine them in a 1:1 ratio.

  • Cell Lysis and Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Take a desired amount of protein (e.g., 50-100 µg) and reduce the disulfide bonds using DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides overnight using a protease such as trypsin.[6]

Protocol 4: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the digested peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.[8] The software will calculate the heavy-to-light (H/L) ratios for each identified protein, which represents the relative abundance of the protein between the two experimental conditions.

Application: Investigating EGFR Signaling Pathways

SILAC-based quantitative proteomics is a powerful tool for studying dynamic cellular processes like signal transduction. For instance, it can be used to investigate changes in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon stimulation or inhibition.[8]

EGFR Signaling Pathway Overview

The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[9] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins that activate downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription via mTOR etc.

Caption: Simplified EGFR signaling pathway.

Quantitative Data Presentation

The primary output of a SILAC experiment is a list of identified proteins with their corresponding H/L ratios. This data can be presented in tables to clearly summarize the quantitative changes in protein expression or phosphorylation.

Table 1: Example of SILAC Data for Proteins in the EGFR Signaling Pathway

ProteinGene NameH/L Ratiop-valueRegulation
Epidermal growth factor receptorEGFR0.520.001Down-regulated
Growth factor receptor-bound protein 2GRB20.980.85No change
Mitogen-activated protein kinase 1MAPK10.650.02Down-regulated
1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1PLCG11.050.75No change
SHC-transforming protein 1SHC10.710.04Down-regulated

Note: This is example data and does not represent actual experimental results. The H/L ratio indicates the change in protein abundance in the "heavy" labeled cells (e.g., drug-treated) compared to the "light" labeled cells (control).

Table 2: Example of SILAC Data for Phosphorylation Sites in the EGFR Signaling Pathway

ProteinPhosphorylation SiteH/L Ratiop-valueRegulation
EGFRY11970.33<0.001Down-regulated
MAPK1T202/Y2040.450.005Down-regulated
SHC1Y349/3500.580.01Down-regulated

Note: This is example data and does not represent actual experimental results. The H/L ratio indicates the change in phosphorylation level at a specific site.

Conclusion

The SILAC methodology using Fmoc-L-Leucine-15N provides a robust and accurate platform for quantitative proteomics. The detailed protocols and application examples provided here serve as a comprehensive guide for researchers aiming to investigate complex biological systems and the effects of therapeutic interventions at the proteome level. Careful execution of the experimental steps, particularly the preparation of the heavy amino acid and the validation of labeling efficiency, is crucial for obtaining high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Leu-OH-15N Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing 15N-labeled Leucine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, specifically focusing on low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Is the 15N isotope in Fmoc-Leu-OH-15N the cause of my low coupling efficiency?

A1: It is highly unlikely that the 15N stable isotope is the cause of low coupling efficiency. From a chemical reactivity standpoint, 15N behaves nearly identically to the more common 14N isotope. The primary factors affecting coupling efficiency are typically related to steric hindrance from the bulky isobutyl side chain of Leucine and the potential for on-resin peptide aggregation, especially in hydrophobic sequences.[1][2]

Q2: What are the primary causes of low coupling efficiency for sterically hindered amino acids like Leucine?

A2: The two main culprits for difficult couplings are:

  • Steric Hindrance: The bulky side chains of amino acids like Leucine, Isoleucine, and Valine can physically block the N-terminus of the growing peptide chain, making it difficult for the activated amino acid to approach and form a peptide bond.[2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate.[4][5] This aggregation can be particularly pronounced in hydrophobic sequences and effectively "hides" the reactive N-terminus, preventing efficient coupling.[1] A sign of aggregation can be the shrinking of the resin matrix.[4]

Q3: How can I detect if a coupling reaction is incomplete?

A3: The most common method for monitoring coupling completion is the Kaiser (ninhydrin) test .[6][7] This qualitative test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Bead Color): Indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Bead Color): Indicates that few to no free amines are present, suggesting the coupling was successful.

For more quantitative monitoring, UV absorbance of the piperidine-dibenzofulvene adduct can be measured after the deprotection step to ensure it was complete before the coupling began.[6]

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, follow this troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_solutions Solutions & Optimizations start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Are coupling reagents (e.g., HATU, HBTU, DIC) and solvents fresh and anhydrous? start->check_reagents check_protocol Is the standard coupling protocol sufficient for a hindered amino acid? check_reagents->check_protocol Yes double_couple Action: Perform a Double Coupling and re-test with Kaiser. check_reagents->double_couple No, reagents are old check_protocol->double_couple No, first attempt change_reagent Action: Switch to a more powerful coupling reagent (e.g., HATU, COMU). check_protocol->change_reagent Yes, standard protocol failed double_couple->change_reagent Kaiser test is still positive end_success Problem Resolved: Coupling Complete double_couple->end_success Kaiser test is negative increase_temp Action: Increase reaction temperature (e.g., 50-75°C) or use microwave -assisted synthesis. change_reagent->increase_temp Coupling still incomplete change_reagent->end_success Coupling is now complete disrupt_aggregation Action: Modify solvent system. Use NMP or add chaotropic salts (e.g., LiCl). increase_temp->disrupt_aggregation Coupling still incomplete increase_temp->end_success Coupling is now complete resynthesize Consider Resynthesis: - Use low-load resin. - Incorporate pseudoproline dipeptides. disrupt_aggregation->resynthesize Coupling still incomplete disrupt_aggregation->end_success Coupling is now complete end_failure Persistent Issue: Consult Advanced Strategies resynthesize->end_failure

Caption: A stepwise guide for troubleshooting low coupling efficiency.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for overcoming the steric hindrance associated with Leucine.[8][9] Uronium/Aminium salt-based reagents are generally more effective than carbodiimides for difficult couplings.[10][11]

Reagent ClassExample ReagentsRelative Efficiency for Hindered CouplingsKey Considerations
Uronium/Aminium HATU, HBTU, HCTU, COMUHigh to Very High Highly efficient and fast-acting, making them ideal for difficult sequences.[9][11] HATU is often considered one of the most powerful.[11] COMU is a safer, non-explosive alternative to benzotriazole-based reagents.[12]
Phosphonium PyBOP, PyAOPHigh Very effective with low racemization risk.[9] Solutions have moderate stability and should be used within 2 days.[9] PyAOP is particularly effective for N-methylated amino acids.[11]
Carbodiimides DIC, DCCModerate Generally require an additive like HOBt or Oxyma to improve efficiency and reduce racemization.[8][11] Less effective for highly hindered couplings compared to onium salts.[3]

Experimental Protocols

Protocol 1: Standard Coupling Cycle (HATU)

This protocol outlines a standard coupling cycle using HATU, a highly effective reagent for most amino acids, including Leucine.

  • Resin Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected (free amine). Swell the resin in DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[12][13]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[13]

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[7] If the test is positive, proceed to Protocol 2.

Protocol 2: Modified Protocol for Difficult Couplings

If the standard protocol fails, employ one or more of the following modifications.

ExperimentalWorkflow start Standard Coupling Failed (Positive Kaiser Test) option1 Option 1: Double Coupling Re-run standard coupling protocol with fresh reagents. start->option1 option2 Option 2: Elevated Temperature Run coupling at 75-90°C for 5-10 min (Microwave-Assisted). start->option2 option3 Option 3: Change Solvent System Replace DMF with NMP or add chaotropic salts (e.g., 0.8M LiCl). start->option3 check Perform Kaiser Test option1->check option2->check option3->check success Coupling Complete check->success Negative failure Coupling Incomplete Consider resynthesis with pseudoproline dipeptides. check->failure Positive

Caption: Workflow for modified coupling protocols.

  • Double Coupling: Repeat the standard coupling protocol (Protocol 1) a second time with fresh reagents before proceeding to the next deprotection step.[7]

  • Microwave-Assisted Synthesis: Perform the coupling step in a microwave peptide synthesizer. Microwave energy can significantly accelerate reaction times (e.g., 5-10 minutes) and drive difficult couplings to completion by heating the reaction.[12][14][15] A controlled temperature of 75-90°C is often used.[12]

  • Solvent Modification:

    • Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[1][13]

    • Add chaotropic salts, such as LiCl (e.g., 0.8 M) or KSCN (e.g., 4 M), to the coupling mixture in DMF.[1][16] These salts disrupt the hydrogen bonding networks that lead to peptide aggregation, improving reagent access to the reaction site.[16]

References

Technical Support Center: Optimizing Fmac-Leu-OH-15N Incorporation in Difficult Sequences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the incorporation of Fmoc-Leu-OH-15N in difficult peptide sequences during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound, a bulky and often costly amino acid, into challenging peptide sequences.

Issue 1: Low Incorporation Efficiency of this compound

Q1: My Kaiser test is positive after the coupling step for this compound, indicating incomplete reaction. What are the likely causes and how can I improve the coupling efficiency?

A1: A positive Kaiser test after coupling signifies the presence of unreacted free amines on the resin, a common issue when incorporating sterically hindered amino acids like Leucine. Several factors can contribute to this problem.

Potential Causes and Recommended Solutions:

  • Steric Hindrance: The bulky isobutyl side chain of Leucine can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.

  • Peptide Aggregation: Difficult sequences, particularly those rich in hydrophobic residues like Leucine, can aggregate on the solid support, forming secondary structures that block reactive sites.[1]

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical for driving the reaction to completion, especially for challenging couplings.[2]

  • Insufficient Reaction Time or Temperature: The standard coupling time may not be sufficient for a sterically hindered residue.

Troubleshooting Steps:

  • Optimize Coupling Reagent and Conditions: For difficult couplings involving bulky amino acids, more potent coupling reagents are recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides.[3][4]

  • Perform a Double Coupling: Repeating the coupling step with fresh reagents is a highly effective strategy to ensure maximum incorporation.[2]

  • Increase Reaction Time and/or Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or longer can improve yields. Elevating the temperature to 40-50°C can also enhance reaction kinetics, but caution is advised as it may increase the risk of racemization with some amino acids.[5]

  • Improve Resin Swelling and Solvation: Ensure the resin is adequately swollen before the coupling reaction. Switching to a more effective solvent for hydrophobic peptides, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, can disrupt peptide aggregation.[6][7]

Issue 2: Appearance of Deletion Sequences in the Final Product

Q2: My final peptide analysis by Mass Spectrometry shows a significant peak corresponding to a peptide minus a Leucine residue (Leu deletion). What causes this and how can it be prevented?

A2: The presence of deletion sequences is a direct consequence of incomplete coupling of the corresponding amino acid. To minimize the formation of Leu-deletion peptides, it is crucial to maximize the incorporation efficiency of this compound at each step.

Prevention Strategies:

  • Employ High-Efficiency Coupling Protocols: Utilize the strategies outlined in Q1 , such as using powerful coupling reagents (HATU, HCTU) and performing a double coupling.

  • Monitor Coupling Completion: After the first coupling, perform a qualitative test like the Kaiser test.[8] If the test is positive, proceed with a second coupling.

  • Consider Capping Unreacted Amines: After the coupling step, any remaining free amines can be permanently blocked (capped) by acetylation using acetic anhydride. This prevents these unreacted chains from participating in subsequent coupling steps, which simplifies the purification of the final product by ensuring that the major impurity is a shorter, capped peptide rather than a variety of deletion sequences.

Frequently Asked Questions (FAQs)

Q3: Does the 15N isotope in this compound affect its reactivity or the coupling efficiency during SPPS?

A3: For the purposes of solid-phase peptide synthesis, the presence of a single 15N isotope in the amino acid has a negligible effect on its chemical reactivity and coupling efficiency. The slight increase in mass due to the heavier isotope does not significantly alter the electronic properties or steric hindrance of the molecule to an extent that would impact the kinetics of the coupling reaction under standard SPPS conditions. The primary considerations for optimizing incorporation remain the steric bulk of the Leucine side chain and the potential for peptide aggregation.

Q4: What is the most effective coupling reagent for incorporating this compound in a "difficult" hydrophobic sequence?

A4: For sterically hindered amino acids like Leucine, especially within a hydrophobic sequence prone to aggregation, high-reactivity coupling reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most efficient coupling reagents due to the formation of a highly reactive OAt-ester.[2][4] HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another excellent and often more cost-effective alternative with comparable reactivity to HATU.[9]

Q5: Is it necessary to use a side-chain protecting group for Leucine in Fmoc-SPPS?

A5: No, the isobutyl side chain of Leucine is chemically inert under the standard conditions of Fmoc-SPPS, including repeated exposure to piperidine for Fmoc deprotection and the final cleavage with trifluoroacetic acid (TFA). Therefore, Fmoc-Leu-OH is used without a side-chain protecting group.

Q6: Can I use microwave-assisted SPPS to improve the incorporation of this compound?

A6: Yes, microwave-assisted peptide synthesis (MAPS) can be a very effective strategy for improving the efficiency of difficult couplings. The application of microwave energy can accelerate the coupling reaction and help to disrupt on-resin peptide aggregation, leading to higher incorporation yields in shorter reaction times.[5] However, it is important to carefully control the temperature to minimize the risk of racemization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-L-Leu-OH Incorporation

Coupling ReagentClassRelative ReactivityTypical Coupling Time (min)Expected EfficiencyRacemization PotentialKey Considerations
HATU Uronium/AminiumVery High30 - 120> 95%LowHighly effective for sterically hindered couplings.[3]
HCTU Uronium/AminiumVery High30 - 120> 95%LowSimilar reactivity to HATU, often more cost-effective.[9]
HBTU Uronium/AminiumHigh60 - 240> 90%LowA widely used and reliable coupling reagent.[3]
PyBOP PhosphoniumHigh60 - 240> 90%Very LowGood for minimizing racemization.
DIC/HOBt CarbodiimideMedium120 - 36085 - 95%Low (due to HOBt)A cost-effective option for less demanding couplings.

Experimental Protocols

Protocol 1: Standard Double Coupling Protocol for this compound using HATU

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with Dichloromethane (DCM) (3 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and mix.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling (Double Coupling):

    • Repeat step 4 with a fresh solution of activated this compound.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring (Optional): Perform a Kaiser test on a few resin beads to confirm the absence of free primary amines (a negative result, indicated by yellow beads, confirms complete coupling).

Visualizations

spsp_workflow start Start: Deprotected Peptide-Resin coupling Coupling: Add this compound + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) start->coupling wash1 Wash (DMF) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test double_coupling Double Coupling: Repeat Coupling Step kaiser_test->double_coupling Positive (Incomplete) wash2 Wash (DMF/DCM) kaiser_test->wash2 Negative (Complete) double_coupling->wash1 capping Optional Capping: (e.g., Acetic Anhydride) wash2->capping next_cycle Proceed to Next Deprotection/Coupling Cycle wash2->next_cycle Skip Capping capping->next_cycle

Caption: Workflow for optimizing this compound incorporation using double coupling and monitoring.

troubleshooting_logic problem Problem: Low this compound Incorporation cause1 Potential Cause: Steric Hindrance / Aggregation problem->cause1 cause2 Potential Cause: Suboptimal Reagents/Conditions problem->cause2 solution1a Solution: Use NMP or DMF/DMSO cause1->solution1a solution1b Solution: Increase Temperature (40-50°C) cause1->solution1b solution2a Solution: Use High-Activity Reagent (HATU/HCTU) cause2->solution2a solution2b Solution: Perform Double Coupling cause2->solution2b solution2c Solution: Increase Coupling Time cause2->solution2c

Caption: Troubleshooting logic for low this compound incorporation efficiency.

References

Technical Support Center: Troubleshooting Side Reactions in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Fmoc-SPPS?

The most frequently observed side reactions in Fmoc-SPPS include:

  • Diketopiperazine (DKP) Formation: Cyclization and cleavage from the resin of the N-terminal dipeptide, particularly when proline is the second amino acid.[1][2][3]

  • Aspartimide Formation: Cyclization of aspartic acid residues, which can lead to a mixture of α- and β-peptides and racemization.[1][4] This is especially problematic for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[1]

  • Racemization: Loss of stereochemical integrity at the α-carbon, particularly for residues like Cysteine and Histidine during the activation step.[2][4][5]

  • Incomplete Deprotection or Coupling: Failure to completely remove the Fmoc group or couple the next amino acid, resulting in deletion sequences.[1] Peptide aggregation is a common cause.[2]

  • Oxidation: Oxidation of sensitive residues, most notably Methionine and Tryptophan.[1][2][6]

  • Side-Chain Specific Reactions: Various reactions specific to the side chains of amino acids like Arginine, Cysteine, Tryptophan, and Methionine.

Q2: I'm observing a significant loss of peptide from the resin at the dipeptide stage. What is happening and how can I prevent it?

This issue is characteristic of Diketopiperazine (DKP) formation . It is an intramolecular cyclization of the dipeptide that cleaves the peptide from the resin, leading to low yields.[3]

Root Causes & Solutions:

SymptomRoot CauseSolution
Low peptide yield, especially for short peptides.Peptide Sequence: Dipeptides with Proline in the second position are highly susceptible.[2][3]- Couple the third amino acid immediately after deprotecting the second. - Introduce the first two amino acids as a pre-formed dipeptide unit.[2]
Detection of a cyclic dipeptide in cleavage solution.Resin Type: Ester-linked resins (like Wang resin) are more prone to DKP formation.[3]- Use a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which inhibits the cyclization reaction.[2][7]
Problem persists despite sequence and resin changes.Deprotection Conditions: The basic conditions of Fmoc removal (piperidine) catalyze the reaction.[3]- For highly susceptible sequences, consider using milder deprotection conditions, such as a solution of 2% DBU and 5% piperazine in NMP.[3][8]

Click to view the mechanism of Diketopiperazine (DKP) formation

DKP_Formation Resin Dipeptide-Resin (AA2-AA1-Resin) Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection 1. FreeAmine Free N-terminal Amine Deprotection->FreeAmine 2. Cyclization Intramolecular Attack FreeAmine->Cyclization 3. DKP Diketopiperazine (Cyclic Dipeptide) Cyclization->DKP 4. Cleavage CleavedResin Bare Resin Cyclization->CleavedResin

Caption: Mechanism of diketopiperazine (DKP) formation.

Q3: My final peptide is a mix of isomers and shows unexpected mass peaks after a synthesis involving Aspartic Acid. What is the issue?

This strongly suggests Aspartimide formation . It is a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring. This ring can then be re-opened by piperidine or water to form a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, often with racemization.[4]

Root Causes & Solutions:

SymptomRoot CauseSolution
Mixture of α- and β-peptides in HPLC/MS.Prolonged Base Exposure: Extended Fmoc deprotection times with piperidine increase the risk.[1]- Minimize deprotection time to the minimum required for complete Fmoc removal. - Consider adding an acid like HOBt to the piperidine deprotection solution.[5][9] - Use a weaker base for deprotection, such as piperazine.[8][9]
Increased side products at higher temperatures.Elevated Temperature: Higher synthesis temperatures accelerate aspartimide formation.[1]- Perform the synthesis at room temperature unless elevated temperatures are necessary to overcome aggregation.
Problem is sequence-dependent (e.g., Asp-Gly).Steric Hindrance: The standard tert-butyl (OtBu) protecting group may not be sufficient for highly prone sequences.[10]- Use bulkier side-chain protecting groups for Aspartic Acid, such as 3-methyl-3-pentyl (OMpe), to sterically hinder the cyclization.[11] - Utilize backbone protection (e.g., Hmb, Dmb) on the amino acid preceding the Asp residue.[9][10]

Click to view the mechanism of Aspartimide formation

Aspartimide_Formation Peptide Peptide with Asp(OR) residue Base Base-catalyzed Cyclization (e.g., Piperidine) Peptide->Base Aspartimide Aspartimide Intermediate (Succinimide Ring) Base->Aspartimide Hydrolysis Ring Opening (Hydrolysis/Piperidinolysis) Aspartimide->Hydrolysis AlphaPeptide α-Asp Peptide (Desired + Racemized) Hydrolysis->AlphaPeptide BetaPeptide β-Asp Peptide (Side Product + Racemized) Hydrolysis->BetaPeptide

Caption: Side reaction pathway for aspartimide formation.

Q4: How can I minimize racemization, especially when using Cysteine or Histidine?

Racemization is the loss of chirality at the α-carbon, leading to the incorporation of a D-amino acid instead of the desired L-amino acid. It typically occurs during the amino acid activation step via an oxazolone intermediate.[2] Histidine and Cysteine are particularly susceptible.[2][4][5]

Root Causes & Solutions:

SymptomRoot CauseSolution
Diastereomeric impurities detected by chiral GC or HPLC.Over-activation of Carboxylic Acid: Highly reactive coupling reagents and long pre-activation times promote oxazolone formation.- Use carbodiimide-based activation (e.g., DIC) with an additive like OxymaPure or HOBt, which suppresses racemization.[1] - Minimize pre-activation time; add the coupling reagent to the amino acid solution just before adding it to the resin.[1]
Racemization is high for His or Cys residues.Amino Acid Side Chain: The imidazole ring of Histidine and the thiol group of Cysteine can catalyze racemization.[4]- For Histidine, use a protecting group on the π-imidazole nitrogen, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, which significantly reduces racemization.[4][12] - For Cysteine, carbodiimide activation is preferred over uronium/phosphonium reagents.[4]
Increased racemization with certain bases.Base-catalyzed Racemization: The presence of an organic base (e.g., DIPEA) during coupling can abstract the α-proton.- Use a less hindered base or a base known to cause less racemization. The combination of DIC/Oxyma is often recommended.[1]
Table 1: Effect of Coupling Reagents on Histidine Racemization
Fmoc-His DerivativeActivation ConditionsPre-activation Time% D-His Formation
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA0 min~1.0%
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA5 min~7.8%
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA5 min~0.3%
Fmoc-His(Trt)-OHDIC/HOBt (ambient temp)N/AGenerally low

Data compiled from various sources, primarily referencing studies on histidine racemization.[4]

Troubleshooting Amino Acid-Specific Issues

Arginine (Arg)
  • Problem: δ-Lactam Formation: The activated carboxyl group of Fmoc-Arg can be attacked by its own side-chain guanidinium group, forming an inactive lactam and leading to deletion sequences.[13]

  • Solution: Optimize coupling by using in-situ activation, performing a double coupling for the arginine residue, or choosing a protecting group less prone to this side reaction.[13]

  • Problem: Protecting Group Migration: During final TFA cleavage, sulfonyl-based protecting groups (Pbf, Pmc) can be cleaved and subsequently modify other residues, especially Tryptophan.[2][13]

  • Solution: Use an effective scavenger cocktail (see Protocol 3) during cleavage. The Pbf group is generally preferred over Pmc as it leads to less modification of Trp.[13]

Cysteine (Cys)
  • Problem: 3-(1-Piperidinyl)alanine Formation: Base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine residue, which can then react with piperidine from the deprotection solution.[2]

  • Solution: Using a sterically bulky trityl (Trt) protecting group on the Cys side chain can minimize this side reaction.[2]

  • Problem: S-Alkylation: During cleavage from Wang resin, the Cys thiol can be alkylated by carbocations generated from the linker.[2][14][15]

  • Solution: Use 2-chlorotrityl type resins for C-terminal Cys peptides and include scavengers like ethanedithiol (EDT) in the cleavage cocktail.[16]

Tryptophan (Trp)
  • Problem: Alkylation and Oxidation: The electron-rich indole side chain is highly susceptible to alkylation by carbocations from protecting groups (e.g., t-butyl) and oxidation during TFA cleavage.[6]

  • Solution: The most effective prevention is to use a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen (i.e., use Fmoc-Trp(Boc)-OH).[2] Additionally, always use scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT) in the cleavage cocktail.[17]

Methionine (Met)
  • Problem: Oxidation and S-Alkylation: The thioether side chain is easily oxidized to methionine sulfoxide, especially during the final acidic cleavage step.[2][18] It can also be alkylated by tert-butyl cations.[19][20][21]

  • Solution: Add antioxidants like dithiothreitol (DTT) or specific reagents like TMSCl and PPh3 to the cleavage cocktail to suppress oxidation.[2][19] If oxidation occurs, the purified peptide can sometimes be reduced back to its native form.

Experimental Protocols

Protocol 1: Capping of Unreacted Amino Groups

This procedure permanently blocks unreacted N-terminal amines after a coupling step to prevent the formation of deletion peptides.

  • Prepare Capping Solution: Create a mixture of acetic anhydride and a base (like Pyridine or DIPEA) in DMF. A common ratio is acetic anhydride/DIPEA/DMF (1:1:8, v/v/v).[1]

  • Perform Capping: After the coupling step and subsequent washes, add the capping solution to the resin and agitate for 15-30 minutes at room temperature.

  • Wash: Thoroughly wash the resin with DMF (3-5 times) to remove all excess capping reagents before proceeding to the Fmoc deprotection step.[1]

Protocol 2: Kaiser Test (Qualitative Monitoring of Free Amines)

This colorimetric test determines if the coupling or deprotection step is complete.

  • Prepare Reagents: [1]

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.

    • Wash the beads with ethanol and add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Intense Blue Beads: Indicates the presence of free primary amines (incomplete coupling).

    • Colorless/Yellow Beads: Indicates the absence of free primary amines (complete coupling).

Protocol 3: Standard TFA Cleavage Cocktail

This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.

  • Prepare Cleavage Cocktail: A standard "Reagent K" cocktail effective for most peptides, including those with Trp, is:

    • TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5, v/v/w/v/v)

    • For peptides with Arg and Trp, a cocktail with TIS is highly recommended: TFA / TIS / Water / EDT (94 : 1 : 2.5 : 2.5, v/v/v/v) . TIS scavenges carbocations, and EDT protects Trp and Cys.[16]

  • Cleavage:

    • Wash the dried peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin (approx. 10 mL per 0.5 g of resin) and agitate at room temperature for 2-3 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Workflow and Logic Diagrams

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impure Product) CheckMass Analyze Crude Product by MS Start->CheckMass MassCorrect Is Main Peak Mass Correct? CheckMass->MassCorrect MassIncorrect Mass Incorrect MassCorrect->MassIncorrect No MassCorrect_Yes Mass Correct MassCorrect->MassCorrect_Yes Yes DeletionSeq Deletion Sequences (Mass - AA) MassIncorrect->DeletionSeq Modification Unexpected Modifications (e.g., +16, +74) MassIncorrect->Modification CheckPurity Check Purity by HPLC MassCorrect_Yes->CheckPurity PurityLow Purity Low? CheckPurity->PurityLow PurityHigh High Purity & Low Yield PurityLow->PurityHigh No MultiplePeaks Multiple Peaks at Correct Mass PurityLow->MultiplePeaks Yes DKP Suspect DKP Formation or Premature Cleavage PurityHigh->DKP IncompleteDeprotection Incomplete Coupling/ Deprotection DeletionSeq->IncompleteDeprotection Oxidation Suspect Oxidation (Met, Trp) or Alkylation (Trp, Cys) Modification->Oxidation Racemization Suspect Racemization or Aspartimide Formation MultiplePeaks->Racemization

Caption: Troubleshooting workflow for SPPS side reactions.

References

Technical Support Center: Enhancing 15N Labeled Peptide Yield in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to improving the yield of 15N labeled peptides in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of synthesizing isotope-labeled peptides. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and workflow diagrams to address specific challenges encountered during this critical process.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 15N labeled peptides, their possible causes, and recommended solutions.

ProblemPossible Cause(s)Solution(s)
Low Final Peptide Yield 1. Incomplete Coupling: Steric hindrance of 15N-labeled amino acids, peptide aggregation.[1][2] 2. Poor Resin Swelling: Inadequate solvent penetration into the resin beads.[3] 3. Peptide Precipitation during Cleavage: Low solubility of the cleaved peptide in the cleavage cocktail.[3] 4. Suboptimal Cleavage/Deprotection: Incomplete removal of protecting groups or cleavage from the resin.[4][5]1. Optimize Coupling: Use highly efficient coupling reagents (e.g., HATU, HCTU), perform double couplings for difficult residues, and consider microwave-assisted synthesis to reduce reaction times.[6][7] 2. Improve Solvation: Use solvents like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures.[8][9] Ensure proper resin swelling before synthesis.[3] 3. Modify Precipitation Protocol: Concentrate the cleavage cocktail under a stream of nitrogen instead of precipitating with ether for shorter peptides.[3] 4. Optimize Cleavage Cocktail and Time: Select a cleavage cocktail and scavenger combination appropriate for the peptide sequence and protecting groups used.[4][10] Perform a trial cleavage to determine the optimal reaction time.[5]
Incomplete Coupling of 15N Amino Acids 1. Steric Hindrance: Bulky side chains of amino acids can hinder the reaction.[11] 2. Peptide Aggregation: The growing peptide chain can form secondary structures, making the N-terminus inaccessible.[1] 3. Inefficient Activation: The coupling reagent may not be activating the carboxylic acid group of the amino acid effectively.1. Extend Coupling Time: Increase the reaction time for known difficult couplings.[7] 2. Use Stronger Coupling Reagents: Employ reagents like HATU or COMU for more efficient activation.[6][12] 3. Incorporate Pseudoproline Dipeptides: These can disrupt the formation of secondary structures.[8] 4. Monitor Coupling Efficiency: Use the ninhydrin test to check for complete coupling after each step.[2]
Observed Side Products in Mass Spectrometry 1. Racemization: Epimerization of the chiral center of the amino acid during activation and coupling.[8] 2. Aspartimide Formation: Cyclization of aspartic acid residues, leading to a deletion and a modified residue.[8][13] 3. Oxidation: Oxidation of sensitive residues like methionine and tryptophan.[13] 4. Incomplete Deprotection: Residual protecting groups on side chains.[4]1. Minimize Racemization: Use additives like HOBt or HOAt, and employ hindered bases like DIPEA.[6][8] For sensitive residues, consider lower coupling temperatures.[14] 2. Prevent Aspartimide Formation: Use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid.[8] 3. Use Scavengers during Cleavage: Include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to protect sensitive residues.[5][10] 4. Optimize Deprotection: Ensure sufficient deprotection time and use appropriate cleavage cocktails.[4]
Low Isotopic Incorporation 1. Contamination with 14N Amino Acids: Cross-contamination from reagents or equipment. 2. Inaccurate Quantification: Errors in mass spectrometry analysis or data processing.[15][16]1. Ensure Reagent Purity: Use dedicated labware and high-purity 15N-labeled amino acids. 2. Accurate Isotopic Enrichment Analysis: Use specialized software for analyzing mass spectra of labeled peptides to accurately determine the percentage of 15N incorporation.[15][17] Compare the empirical isotopic profile with theoretical profiles.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in 15N labeled peptide synthesis?

The most common causes for low yields in the solid-phase synthesis of 15N labeled peptides include incomplete coupling reactions due to steric hindrance or peptide aggregation, and side reactions such as racemization or aspartimide formation.[1][2][8] Additionally, suboptimal cleavage and deprotection conditions can lead to incomplete product release from the resin or the presence of unwanted protecting groups.[4]

Q2: How can I optimize the coupling of 15N-labeled amino acids?

To optimize coupling, it is recommended to use highly efficient coupling reagents like HATU, HCTU, or COMU.[6] For difficult sequences, a double-coupling strategy or extending the coupling time can be beneficial.[7] Monitoring the completion of each coupling step using a qualitative method like the ninhydrin test is also crucial.[2] In cases of peptide aggregation, using solvents like NMP or incorporating pseudoproline dipeptides can improve coupling efficiency.[8]

Q3: What are the best practices for handling and storing 15N-labeled reagents?

To maintain the isotopic purity and chemical integrity of 15N-labeled amino acids, they should be stored in a desiccator to protect them from moisture. It is also important to use dedicated spatulas and weigh boats to prevent cross-contamination with their 14N counterparts. Always handle these expensive reagents in a clean and controlled environment to avoid any loss or contamination.

Q4: How do I accurately determine the isotopic enrichment of my 15N labeled peptide?

Accurate determination of isotopic enrichment is typically performed using mass spectrometry.[15] The method involves comparing the experimentally observed isotopic profile of the peptide with a series of theoretically generated profiles at different enrichment rates.[16] The best match, often determined using a Pearson correlation coefficient, provides the percentage of 15N incorporation.[15] Specialized software can aid in this analysis.[17]

Q5: Are there specific cleavage and deprotection protocols recommended for 15N-labeled peptides?

The cleavage and deprotection protocols for 15N-labeled peptides are generally the same as for their unlabeled counterparts. However, due to the high cost of the starting materials, it is critical to optimize these steps to maximize yield. The choice of cleavage cocktail and scavengers should be tailored to the specific amino acid composition of the peptide to minimize side reactions.[4][10] For peptides with sensitive residues, using a scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) is often recommended.[10] A small-scale trial cleavage is always advisable to determine the optimal conditions before committing the entire batch.[5]

Experimental Protocols

Optimized Coupling Protocol for 15N-Labeled Fmoc-Amino Acids

This protocol describes an optimized method for coupling 15N-labeled Fmoc-amino acids during solid-phase peptide synthesis to maximize coupling efficiency and minimize racemization.

Materials:

  • Fmoc-protected 15N-labeled amino acid

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., DMF or NMP)

  • Washing solvent (e.g., DMF)

  • Ninhydrin test kit

Equipment:

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

  • Vacuum filtration apparatus

Procedure:

  • Resin Preparation: Swell the resin in the synthesis solvent (DMF or NMP) for at least 30 minutes before coupling.

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents of the 15N-labeled Fmoc-amino acid and 3.95 equivalents of the coupling reagent (e.g., HATU) in the synthesis solvent.

    • Add 8 equivalents of DIPEA to the amino acid solution and vortex briefly.

    • Pre-activate for 1-2 minutes immediately before adding to the resin.

  • Coupling Reaction:

    • Drain the solvent from the swelled resin.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 1-2 hours. For known difficult couplings, the time can be extended to 4 hours or a double coupling can be performed.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of resin beads and perform a ninhydrin test.

    • A blue color indicates incomplete coupling, while a clear or yellow color indicates completion.

  • Washing:

    • If the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with the synthesis solvent (3-5 times) to remove excess reagents and byproducts.

  • Double Coupling (if necessary):

    • If the ninhydrin test is positive, repeat steps 2-5.

  • Proceed to Deprotection: Once coupling is complete and the resin is washed, proceed to the Fmoc-deprotection step for the next cycle.

Visualizations

Troubleshooting_Low_Yield Start Low Peptide Yield Detected Check_Coupling Assess Coupling Efficiency (e.g., Ninhydrin Test) Start->Check_Coupling Step 1 Check_Aggregation Evaluate Potential for Peptide Aggregation Start->Check_Aggregation Step 2 Check_Cleavage Review Cleavage and Deprotection Protocol Start->Check_Cleavage Step 3 Optimize_Coupling Optimize Coupling: - Stronger Reagents (HATU) - Double Coupling - Microwave Synthesis Check_Coupling->Optimize_Coupling Incomplete Coupling Modify_Solvent Modify Synthesis Conditions: - Use NMP Solvent - Add Chaotropic Salts - Use Pseudoproline Dipeptides Check_Aggregation->Modify_Solvent Aggregation Suspected Optimize_Cleavage Optimize Cleavage: - Adjust Cocktail/Scavengers - Optimize Time and Temperature - Modify Precipitation Method Check_Cleavage->Optimize_Cleavage Suboptimal Protocol Successful_Synthesis Improved Yield Optimize_Coupling->Successful_Synthesis Modify_Solvent->Successful_Synthesis Optimize_Cleavage->Successful_Synthesis

Caption: A workflow for troubleshooting low yield in 15N labeled peptide synthesis.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of 15N-Amino Acid (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Ninhydrin_Test Ninhydrin Test Washing2->Ninhydrin_Test Repeat_Coupling Repeat Coupling Ninhydrin_Test->Repeat_Coupling Incomplete Next_Cycle Next Amino Acid Cycle Ninhydrin_Test->Next_Cycle Complete Repeat_Coupling->Washing2 Next_Cycle->Deprotection Not Last AA Final_Deprotection Final Deprotection Next_Cycle->Final_Deprotection Last AA Cleavage Cleavage from Resin (TFA + Scavengers) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis

Caption: A generalized workflow for solid-phase synthesis of 15N labeled peptides.

References

incomplete Fmoc deprotection of 15N labeled amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection, particularly when working with expensive 15N labeled amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from being coupled, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These impurities can be challenging to separate from the target peptide, which reduces the overall yield and purity of the final product.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors, often related to the physicochemical properties of the peptide chain, can lead to inefficient Fmoc removal:

  • Steric Hindrance: Bulky side chains of amino acids near the N-terminus, such as Valine (Val) or Threonine (Thr), can physically block the deprotecting agent (e.g., piperidine) from accessing the Fmoc group.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets.[3][4] This aggregation can make the peptide-resin less permeable to solvents and reagents, hindering the deprotection reaction.[2][4] This is common in homo-oligopeptides of residues like Leucine or Alanine.[2][4]

  • Suboptimal Reagents or Protocols: Using degraded piperidine, incorrect reagent concentrations, or insufficient reaction times can lead to incomplete removal.[1]

  • Poor Resin Swelling: Inadequate swelling of the solid support can cause peptide chains to be too close, impeding reagent access and diffusion.[1]

Q3: Does the presence of a 15N label affect Fmoc deprotection?

The substitution of 14N with a 15N isotope does not significantly alter the chemical reactivity of the amino acid.[5] Therefore, the 15N label itself is not a direct cause of incomplete deprotection. However, since 15N labeled amino acids are costly, diagnosing and resolving deprotection issues promptly is critical to avoid the loss of valuable material. The troubleshooting strategies for labeled amino acids are the same as for their unlabeled counterparts.

Q4: How can I detect if Fmoc deprotection is incomplete?

Several analytical methods can be used to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a few resin beads.[1][3] A positive result (blue/purple color) indicates the presence of free primary amines, meaning deprotection was successful.[1][3] A negative result (yellow/colorless) suggests the Fmoc group is still attached.[3]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine.[3][6] This adduct has a characteristic UV absorbance around 301 nm.[3] By monitoring the absorbance of the solution flowing from the reactor, you can track the reaction's progress in real-time.[3] Automated synthesizers often use this method to extend deprotection time until the reaction is complete.[3]

Troubleshooting Guide

This section addresses specific problems encountered during synthesis.

Problem: The Kaiser test is yellow after the deprotection step.

A yellow result from the Kaiser test indicates an absence of free primary amines, meaning the Fmoc group was not removed.[3]

  • Immediate Action: Immediately repeat the deprotection step.[3]

  • Optimization: If the test remains yellow, consider extending the deprotection time (e.g., from 10 minutes to 20-30 minutes).[2]

  • Advanced Solution: For persistently difficult sequences, use a stronger deprotection solution. A common modification is the addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the standard 20% piperidine/DMF solution.[2][7]

Problem: HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence at the 15N labeled position.

This is a classic symptom of deprotection failure at that specific residue.

  • Diagnosis: The presence of a deletion sequence confirms that the N-terminus was blocked (Fmoc-protected) when the next amino acid was scheduled to be coupled.

  • Solution for Future Syntheses:

    • Double Deprotection: Implement a double deprotection protocol for the difficult residue. This involves draining the initial deprotection solution and adding a fresh batch for a second reaction period.[2]

    • Increase Reaction Time: Extend the deprotection time for that specific cycle.

    • Use Additives: For sequences prone to aggregation, consider using N-Methyl-2-pyrrolidone (NMP) as the solvent instead of DMF or adding chaotropic agents.[8]

    • Elevated Temperature: Performing the synthesis at a slightly elevated temperature can sometimes disrupt secondary structures and improve reagent access.[3]

Problem: Real-time UV monitoring shows a slow or plateauing deprotection curve.

The UV absorbance curve, which tracks the release of the DBF-piperidine adduct, should show a sharp increase followed by a return to baseline.[3] A slow rise or a failure to return to baseline indicates incomplete deprotection.[3]

  • Interpretation: This indicates that the deprotection reaction is kinetically slow, likely due to steric hindrance or peptide aggregation.

  • Solution:

    • Extend Time: Allow the reaction to continue until the absorbance returns to baseline. Many automated synthesizers do this automatically.[3]

    • Optimize Reagents: For subsequent syntheses of the same peptide, switch to a more robust deprotection cocktail, such as one containing DBU, which can accelerate the reaction kinetics.[7][9]

Data and Reagent Summary

The choice of deprotection reagent and conditions is critical for success.

Reagent CocktailCompositionTypical Use CaseCautions
Standard 20% Piperidine in DMFRoutine synthesis of standard peptides.May be insufficient for sterically hindered residues or aggregating sequences.[2]
Enhanced 20% Piperidine, 2% DBU in DMFDifficult sequences, sterically hindered amino acids.[2]DBU is a strong base and can promote side reactions like aspartimide formation.[3][7]
Alternative Base 5% Piperazine, 2% DBU in NMPSequences prone to diketopiperazine formation.[9]NMP is a better solvent for disrupting peptide aggregation.[8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for at least 30 minutes.[2]

  • Drain: Drain the swelling solvent from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture at room temperature for 10-20 minutes.[2]

  • Drain & Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.[2]

  • Confirmation (Optional): Perform a Kaiser test (see Protocol 3) to confirm the presence of a free primary amine.[2]

Protocol 2: Enhanced Deprotection with DBU

  • Resin Swelling: Swell the peptide-resin in DMF as described above.

  • Deprotection Cocktail: Prepare a fresh deprotection solution of 2% DBU and 20% piperidine in DMF.[2]

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.[2]

  • Drain & Wash: Drain the solution and wash the resin extensively with DMF (at least 5 times) to ensure all traces of DBU and piperidine are removed.[2]

Protocol 3: Kaiser (Ninhydrin) Test

  • Prepare Reagents: [1]

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

  • Sample Collection: Take a small sample of peptide-resin (a few beads) after the post-deprotection wash and place it in a small glass test tube.[1]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]

  • Heat: Heat the test tube at 100°C for 5 minutes.[1]

  • Observe Color: [1]

    • Dark Blue Beads/Solution: Positive result. Indicates successful deprotection.

    • Yellow/No Color Change: Negative result. Indicates incomplete deprotection.

Visual Workflow and Reaction

G cluster_diagnosis Diagnosis cluster_results Analysis cluster_solutions Solutions start Incomplete Deprotection Suspected kaiser Perform Kaiser Test on Resin Sample start->kaiser uv Review UV Monitoring Data (if available) start->uv kaiser_res Kaiser Test Result? kaiser->kaiser_res uv_res UV Curve Shows Incomplete Reaction? uv->uv_res proceed Proceed to Next Coupling kaiser_res->proceed Positive (Blue) re_deprotect Repeat Deprotection Step (Standard Protocol) kaiser_res->re_deprotect Negative (Yellow) uv_res->proceed No (Complete) extend Extend Deprotection Time (e.g., 2x duration) uv_res->extend Yes (Slow/Incomplete) re_deprotect->extend stronger Use Enhanced Protocol (e.g., add 2% DBU) extend->stronger

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

G reagent 20% Piperidine in DMF intermediate [Intermediate Complex] start Fmoc-N(15)-AA-Resin (Protected) start->intermediate + Piperidine product H₂N(15)-AA-Resin (Deprotected) intermediate->product byproduct DBF-Piperidine Adduct (UV Active @ 301 nm) intermediate->byproduct

References

Technical Support Center: Mass Spectrometry with 15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 15N labeled peptides in mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate Quantification due to Incomplete 15N Labeling

Q: My heavy/light peptide ratios are inconsistent and skewed. Could incomplete 15N labeling be the cause?

A: Yes, incomplete metabolic labeling is a common artifact that leads to significant quantification errors. When 15N enrichment is not 100%, the isotopic distribution of the "heavy" peptide becomes a complex cluster of peaks rather than a single, well-defined isotopic envelope. This can lead to several problems:

  • Underestimation of the Heavy Peptide: Quantification software often assumes 100% labeling. If the actual labeling is lower, the software may incorrectly calculate the abundance of the heavy peptide, leading to skewed ratios.[1]

  • Incorrect Monoisotopic Peak Assignment: The broadening of the isotopic cluster for the heavy-labeled peptide makes it challenging for analysis software to correctly identify the monoisotopic peak, resulting in poor quantification quality and high variance.[1][2]

  • Reduced Identification of Heavy Peptides: Errors in assigning the monoisotopic peak can lead to a lower identification rate for heavy labeled peptides compared to their light counterparts.[2]

Labeling efficiency can vary, often ranging from 93-99%, depending on the labeling duration, the purity of the 15N source, and the organism's metabolic rate.[2]

Troubleshooting Workflow for Incomplete 15N Labeling

cluster_0 Troubleshooting Incomplete 15N Labeling Start Inconsistent Heavy/Light Ratios Observed CheckEfficiency Determine 15N Labeling Efficiency Start->CheckEfficiency Potential labeling issue CorrectSoftware Correct for Labeling Efficiency in Software CheckEfficiency->CorrectSoftware Efficiency < 100% ValidateManually Manually Validate Spectra of Key Peptides CorrectSoftware->ValidateManually End Accurate Quantification Achieved CorrectSoftware->End Data re-analyzed OptimizeProtocol Optimize Labeling Protocol for Future Experiments ValidateManually->OptimizeProtocol OptimizeProtocol->End Protocol improved

Caption: A flowchart for troubleshooting inconsistent quantification caused by incomplete 15N labeling.

Experimental Protocol: Determining 15N Labeling Efficiency

This protocol outlines the steps to calculate the 15N labeling efficiency of your samples.

  • Data Acquisition: Acquire high-resolution mass spectra (MS1) of your 15N-labeled protein digest.

  • Peptide Identification: Use a database search engine to identify peptides from your sample.

  • Peptide Selection: Choose 8-10 abundant peptides with a good signal-to-noise ratio for analysis. Peptides with a mass under 1500 m/z are often ideal as their monoisotopic peak is typically the most intense.[1]

  • Isotopic Distribution Analysis:

    • For each selected peptide, locate its isotopic cluster in the MS1 spectrum.

    • Use an isotope distribution calculator or a feature within your mass spectrometry software to compare the experimental isotopic distribution with theoretical distributions at varying levels of 15N enrichment (e.g., 95%, 96%, 97%, etc.).[2]

    • The labeling efficiency is the enrichment level that provides the best fit between the theoretical and experimental isotopic patterns.[3] Some software, like Protein Prospector, allows for manual comparison of these plots.[2]

  • Software Correction: Once the average labeling efficiency is determined, input this value into your quantification software. The software will use this parameter to adjust the calculated peptide ratios, accounting for the contribution of the unlabeled portion to the isotopic cluster.[1]

Issue 2: Arginine-to-Proline Conversion in SILAC

Q: I'm performing a SILAC experiment with labeled arginine and observing unexpected "heavy" signals for proline-containing peptides. What is happening?

A: You are likely observing a well-documented artifact known as the metabolic conversion of arginine to proline.[4][5] In many cell lines, particularly embryonic stem cells, the isotopically labeled "heavy" arginine can be metabolized into "heavy" proline.[4][6][7] This newly synthesized heavy proline is then incorporated into proteins.

This conversion creates significant problems for quantification:

  • Inaccurate Ratios: The signal intensity of the intended heavy peptide (containing labeled arginine) is reduced, and a new, confounding signal appears for the proline-containing peptide. This leads to an underestimation of the heavy/light ratio.[8]

  • Widespread Issue: This can be a major issue, as approximately 50% of all tryptic peptides in the human proteome contain at least one proline residue.[6][8] In some cases, over 90% of identified peptides can show some level of arginine-to-proline conversion.[6]

Logical Diagram of Arginine-to-Proline Conversion

cluster_1 Impact of Arginine-to-Proline Conversion HeavyArg Heavy Arginine (Arg) in SILAC Medium Metabolism Cellular Metabolism HeavyArg->Metabolism ProteinSynth Protein Synthesis HeavyArg->ProteinSynth HeavyPro Heavy Proline (Pro) Metabolism->HeavyPro Conversion HeavyPro->ProteinSynth ArgPeptide Peptide with *Arg (Correct Heavy Signal) ProteinSynth->ArgPeptide ProPeptide Peptide with *Pro (Artifact Signal) ProteinSynth->ProPeptide QuantError Inaccurate Heavy/Light Ratio ArgPeptide->QuantError Signal Reduced ProPeptide->QuantError Confounding Signal cluster_2 Isotopic Envelope Overlap Light Light Peptide (14N) Isotopic Envelope Overlap Overlapping Envelope in Mass Spectrum Light->Overlap Heavy Heavy Peptide (15N) Isotopic Envelope Heavy->Overlap Deconvolution Computational Deconvolution Overlap->Deconvolution Requires resolution AccurateQuant Accurate Quantification Deconvolution->AccurateQuant

References

solubility issues with Fmoc-Leu-OH-15N in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with Fmoc-Leu-OH-15N in organic solvents for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Addressing Solubility Challenges

Researchers may encounter difficulties dissolving this compound during preparation for solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to troubleshoot and resolve these issues.

Observed Problem: this compound fails to dissolve completely in the chosen organic solvent.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue with This compound solvent_check Initial Solvent Choice: Is it an appropriate solvent for Fmoc-amino acids (e.g., DMF, NMP, DMSO)? concentration_check Is the concentration too high? (Typical max. ~30 mg/mL) agitation Action: Increase Agitation (Vortex or sonicate) heating Action: Gentle Heating (e.g., 30-40°C) solvent_switch Action: Switch to a stronger solvent (e.g., DMF -> DMSO) cosolvent Action: Add a co-solvent (e.g., a small amount of DMSO to DMF) success Resolution: this compound Dissolved failure Persistent Issue: Consult further resources or consider reagent quality

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, similar to its unlabeled counterpart, is readily soluble in common organic solvents used in peptide synthesis.[1][2] These include:

  • N,N-Dimethylformamide (DMF)[1][2]

  • N-Methyl-2-pyrrolidone (NMP)[3][4]

  • Dimethyl sulfoxide (DMSO)[2][5][6]

  • Ethanol[1][5][6]

  • Methanol[1]

DMF and NMP are the most common choices for solid-phase peptide synthesis (SPPS).[3]

Q2: Does the 15N isotopic label significantly impact the solubility of Fmoc-Leu-OH?

A2: While specific quantitative studies on the solubility of this compound are limited, the single neutron difference from the 15N isotope is not expected to significantly alter the physicochemical properties, including solubility, compared to the unlabeled Fmoc-Leu-OH.[7] The primary purpose of the isotopic labeling is to introduce a mass shift for detection in mass spectrometry-based applications.[7] General solubility guidelines for Fmoc-Leu-OH can be applied to the 15N-labeled version.

Q3: I'm still having trouble dissolving this compound in DMF. What steps can I take?

A3: If you are experiencing solubility issues in a standard solvent like DMF, consider the following:

  • Increase Agitation: Sonication or vigorous vortexing can help break up solid particles and facilitate dissolution.[8][9]

  • Gentle Heating: Warming the solution to 30-40°C can increase the solubility of Fmoc-amino acids.[8]

  • Solvent Quality: Ensure you are using high-quality, amine-free DMF, as impurities can sometimes affect solubility and reactivity.[4]

  • Consider a Stronger Solvent: DMSO is an excellent solvent for many Fmoc-amino acids and can be used as an alternative or as a co-solvent in small amounts with DMF.[8][10]

Q4: Are there any solvents I should avoid when working with this compound?

A4: Fmoc-Leu-OH is sparingly soluble in aqueous buffers and has low solubility in less polar solvents like dichloromethane (DCM) alone, though DCM is often used in combination with other solvents in peptide synthesis protocols.[5][6][11] It is also less soluble in water.[2] For SPPS applications, it is best to stick to the recommended polar aprotic solvents.

Quantitative Solubility Data

The following tables summarize publicly available solubility data for unlabeled Fmoc-Leu-OH, which can be used as a strong reference for the 15N-labeled version.

Table 1: General Solubility of Fmoc-L-Leucine

SolventApproximate SolubilityNotes
Ethanol~30 mg/mL-
DMSO~30 mg/mLHygroscopic DMSO can significantly impact solubility; use newly opened solvent.[9]
Dimethyl formamide (DMF)~30 mg/mL-
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mLShould be first dissolved in ethanol.[5][6]

Data compiled from multiple sources.[5][6]

Table 2: Mole Fraction Solubility of Fmoc-L-Leucine in Various Solvents at 298.15 K (25°C)

SolventMole Fraction (x10^-2)
Acetone9.27
Ethyl acetate6.07
Methanol4.55
Propyl acetate4.49
Ethanol3.79
Methyl acetate3.72
Butyl acetate3.55
n-Propanol3.17
n-Butanol2.95
Isopropanol2.72
Dimethyl carbonate1.79
Acetonitrile0.55

Adapted from a detailed solubility study. The original data shows solubility increases with temperature.[12]

Experimental Protocols

Protocol: Standard Dissolution of this compound for SPPS Coupling

  • Reagent Preparation: Weigh the required amount of this compound and the coupling agent (e.g., HCTU) in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-quality, amine-free DMF (or NMP) to achieve the desired concentration (typically 0.2-0.5 M).

  • Dissolution: Agitate the mixture using a vortex mixer or sonicator until all solids are completely dissolved. Gentle warming (to ~30°C) can be applied if necessary.

  • Activation: Add the appropriate base (e.g., DIPEA or 2,4,6-collidine) to the solution to activate the amino acid for coupling to the resin.[13]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin and proceed with the coupling reaction according to your standard SPPS protocol.[14]

References

Technical Support Center: Fmoc-L-Leu-OH-¹⁵N Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Fmoc-L-Leu-OH-¹⁵N. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize deletion sequences and optimize your solid-phase peptide synthesis (SPPS) experiments.

Troubleshooting Guide: Minimizing Leucine Deletion Sequences

Deletion sequences, where one or more amino acid residues are missing from the target peptide, are a common challenge in SPPS.[1] The incorporation of sterically hindered amino acids like Leucine can be particularly challenging.[2] This guide provides a systematic approach to identifying and resolving the root causes of Fmoc-Leu-OH-¹⁵N deletion.

Issue: Mass spectrometry (MS) and HPLC analysis indicate the presence of a significant peak corresponding to a peptide mass lacking a Leucine residue.

This observation strongly suggests a deletion of the Fmoc-L-Leu-OH-¹⁵N residue during synthesis. The primary causes for such deletions are either incomplete deprotection of the preceding amino acid's Fmoc group or incomplete coupling of the Fmoc-L-Leu-OH-¹⁵N itself.[1]

Potential Cause 1: Incomplete Fmoc Deprotection

If the Fmoc group on the N-terminal of the growing peptide chain is not completely removed, the amine will not be available for the subsequent coupling of Fmoc-L-Leu-OH-¹⁵N, leading to a deletion.[1][3]

Recommended Solutions:

  • Extend Deprotection Time: Increase the incubation time with the piperidine solution or perform a second deprotection step to ensure complete removal of the Fmoc group.[1][3]

  • Monitor Deprotection: Utilize a colorimetric test, such as the Kaiser test, to confirm the presence of a free primary amine before proceeding with the coupling step. A positive (blue) Kaiser test indicates successful deprotection.[1][4]

  • Consider Stronger Base (with caution): For particularly difficult sequences, adding 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection solution can be effective. However, DBU should be avoided if Aspartic Acid (Asp) is present in the sequence, as it can promote aspartimide formation.[3][5]

Potential Cause 2: Incomplete Coupling of Fmoc-L-Leu-OH-¹⁵N

The bulky side chain of Leucine can sterically hinder the coupling reaction, preventing it from going to completion within the standard reaction time.[2]

Recommended Solutions:

  • Double Coupling: Perform a second coupling step with a fresh solution of Fmoc-L-Leu-OH-¹⁵N and coupling reagents. This is a highly effective method to drive the reaction to completion, especially for difficult residues.[1][6]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful coupling.[1][6]

  • Optimize Coupling Reagents: Switch to a more potent coupling reagent. While standard reagents like HBTU are effective, more powerful options like HATU or HCTU are often recommended for sterically hindered amino acids like Leucine.[1][2][3]

  • Elevated Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 35-50°C) can help disrupt secondary structures and improve coupling efficiency. However, prolonged heating should be avoided to prevent side reactions.[3][7]

  • Monitor Coupling Completion: After the coupling step, perform a Kaiser test. A negative result (colorless or light yellow) indicates that the primary amines have been successfully acylated and the coupling is complete.[2][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of deletion sequences in SPPS?

A1: The two most frequent causes of deletion sequences are incomplete removal of the N-terminal Fmoc protecting group and incomplete coupling of the incoming amino acid.[1] Both scenarios result in a portion of the growing peptide chains on the solid support failing to have the next amino acid added.

Q2: How can I identify if a Leucine deletion has occurred in my peptide?

A2: The most effective methods for identifying deletion sequences are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1] In RP-HPLC, a deletion impurity will typically appear as a separate peak from the main product. MS is crucial for confirming the identity of this impurity by showing a molecular weight that corresponds to the target peptide minus the mass of a Leucine residue.[1]

Q3: Which coupling reagent is best for the sterically hindered Fmoc-L-Leu-OH-¹⁵N?

A3: For sterically hindered amino acids like Leucine, more powerful coupling reagents are often recommended. While HBTU is a reliable choice, HATU and HCTU generally exhibit higher reactivity and can lead to better coupling efficiencies.[2] The choice may also depend on factors like cost and racemization risk, although this is generally low with these reagents.[2]

Coupling ReagentRelative ReactivityTypical Coupling Time (min)Expected Coupling Efficiency*Racemization RiskNotes
HATU Very High30 - 120> 95%LowHighly effective for sterically hindered couplings.[2]
HCTU High60 - 240> 95%LowA cost-effective alternative to HATU with high reactivity.[2]
HBTU High60 - 240> 90%LowA widely used and reliable coupling reagent.[2]
DIC/Oxyma Moderate120 - 36085-95%LowA carbodiimide-based method with a modern additive to suppress side reactions.

Note: Coupling efficiencies are estimates and can vary based on the specific peptide sequence, resin, and reaction conditions.

Q4: Can peptide aggregation on the resin lead to Leucine deletion?

A4: Yes, peptide aggregation is a significant cause of synthesis failure, including deletion sequences.[9][10] As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine inaccessible for both deprotection and coupling reactions.

Strategies to Mitigate Aggregation:

  • Solvent Choice: Use solvents with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of Dimethylformamide (DMF) and Dichloromethane (DCM).[3][9]

  • Low-Loading Resins: Employing a resin with a lower substitution level increases the distance between peptide chains, reducing intermolecular aggregation.[1]

  • Chaotropic Salts: In difficult cases, adding a chaotropic salt like 0.4 M KSCN to the coupling or deprotection solvent can help break up aggregates.[1]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate reactions and help disrupt aggregation.[1]

Q5: What is the general workflow for troubleshooting a suspected Leucine deletion?

A5: A logical workflow is crucial for efficiently diagnosing and solving the issue. The following diagram outlines a recommended troubleshooting process.

TroubleshootingWorkflow Troubleshooting Workflow for Leucine Deletion start Deletion of Leucine Suspected (HPLC/MS Data) check_deprotection Review Deprotection of Previous Residue start->check_deprotection kaiser_deprotection Perform Kaiser Test Post-Deprotection check_deprotection->kaiser_deprotection deprotection_ok Deprotection Confirmed (Positive Test) kaiser_deprotection->deprotection_ok Positive deprotection_fail Incomplete Deprotection (Negative Test) kaiser_deprotection->deprotection_fail Negative check_coupling Investigate Leucine Coupling Step deprotection_ok->check_coupling re_deprotect Action: Extend Deprotection Time or Double Deprotect deprotection_fail->re_deprotect re_deprotect->check_deprotection kaiser_coupling Perform Kaiser Test Post-Coupling check_coupling->kaiser_coupling coupling_ok Coupling Complete (Negative Test) kaiser_coupling->coupling_ok Negative coupling_fail Incomplete Coupling (Positive Test) kaiser_coupling->coupling_fail Positive end_node Problem Resolved coupling_ok->end_node recouple Action: Double Couple Leucine with Fresh Reagents/Stronger Reagent coupling_fail->recouple recouple->check_coupling check_aggregation Consider Peptide Aggregation recouple->check_aggregation aggregation_solution Action: Change Solvent, Use Low-Load Resin, or Microwave check_aggregation->aggregation_solution aggregation_solution->end_node

Caption: Troubleshooting workflow for suspected Leucine deletion.

Experimental Protocols

Protocol: HATU-Mediated Coupling of Fmoc-L-Leu-OH-¹⁵N

This protocol is recommended for achieving high coupling efficiency for sterically hindered amino acids.[2]

Materials:

  • Fmoc-L-Leu-OH-¹⁵N (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents relative to resin loading)[3]

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (6 equivalents relative to resin loading)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin with deprotected N-terminal amine

Procedure:

  • Resin Preparation: Ensure the resin has been thoroughly washed after the previous Fmoc deprotection step.[3]

  • Activation: In a separate reaction vessel, dissolve Fmoc-L-Leu-OH-¹⁵N and HATU in a minimal amount of anhydrous DMF.[2][3]

  • Add DIPEA to the amino acid/HATU solution and mix briefly. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the swollen resin.[2][3]

  • Agitate the mixture at room temperature for 1-2 hours.[2][3]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion.[2]

  • Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).[3]

Protocol: Kaiser Test (Qualitative Test for Primary Amines)

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.[8]

  • Observe the color:

    • Blue resin beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling or complete deprotection).

    • Colorless or yellow resin beads and solution: Negative result, indicating the absence of free primary amines (complete coupling or incomplete deprotection).[8]

SPPS_Cycle Standard SPPS Cycle with Troubleshooting Checkpoints cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling deprotect Add 20% Piperidine in DMF wash1 Wash Resin (DMF) deprotect->wash1 kaiser_check1 Checkpoint: Kaiser Test wash1->kaiser_check1 kaiser_check1->deprotect Negative Test (Re-deprotect) couple Add Activated Fmoc-Leu-OH-15N kaiser_check1->couple Positive Test wash2 Wash Resin (DMF, DCM) couple->wash2 kaiser_check2 Checkpoint: Kaiser Test wash2->kaiser_check2 kaiser_check2->couple Positive Test (Re-couple) end_cycle Cycle Complete: Ready for Next Amino Acid kaiser_check2->end_cycle Negative Test start Start of Cycle: Peptide-Resin start->deprotect

Caption: SPPS cycle with integrated troubleshooting checkpoints.

References

Validation & Comparative

A Researcher's Guide to Protein Quantification: Validating Discoveries with 15N Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein quantification, the choice of methodology is paramount to generating robust and reproducible data. This guide provides an objective comparison of protein quantification using 15N labeled standards against other common techniques, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each approach, researchers can confidently select the most appropriate method for their experimental goals.

Metabolic labeling with 15N stable isotopes has emerged as a powerful technique for accurate relative and absolute protein quantification. By incorporating 15N into the entire proteome of a cell or organism, it serves as an internal standard, enabling precise measurement of protein abundance changes across different conditions. This method minimizes sample handling-induced variations by allowing for the mixing of samples at an early stage of the experimental workflow.

Comparative Analysis of Protein Quantification Methods

The selection of a protein quantification strategy hinges on factors such as the biological system under investigation, the required level of accuracy and precision, sample complexity, and available resources. Here, we compare 15N metabolic labeling with other widely used techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), label-free quantification, and isobaric chemical labeling (iTRAQ and TMT).

Quantitative Performance Metrics

The following table summarizes key performance metrics for each quantification method, providing a snapshot of their respective capabilities.

Feature15N Metabolic LabelingSILACLabel-Free QuantificationiTRAQ / TMT
Principle In vivo incorporation of 15N-containing nutrients.In vivo incorporation of stable isotope-labeled amino acids (e.g., 13C, 15N).Comparison of signal intensity or spectral counts of unlabeled peptides.Chemical labeling of peptides with isobaric tags.
Accuracy HighHighModerate to HighModerate to High
Precision (CV) High (Peptide level CV ~12%, Protein level CV ~18%)[1]HighLower (Higher variability between runs)[2]Moderate
Reproducibility High[1]High[3]ModerateModerate to High
Dynamic Range WideWideModerateModerate
Number of Proteins Quantified HighHighHighest proteome coverage[4]High
Applicability Whole organisms, cellsProliferating cellsAny sample typeAny sample type
Cost ModerateHighLowHigh
Workflow Complexity High (labeling can be time-consuming)High (requires cell culture expertise)Low (simpler sample prep)High (multi-step chemical labeling)
Key Considerations
  • Accuracy and Precision: Metabolic labeling methods like 15N and SILAC generally offer the highest accuracy and precision. This is primarily because the heavy and light samples are combined early in the workflow, minimizing experimental variability. One study reported a median coefficient of variation (CV) at the peptide level of 11.9% and at the protein level of 18.4% for 15N labeling, indicating high quantification accuracy[1].

  • Proteome Coverage: Label-free methods often provide the deepest proteome coverage, identifying the highest number of unique proteins in a sample[4].

  • Applicability: 15N labeling is versatile and can be applied to whole organisms and various cell types. SILAC, on the other hand, is primarily suited for actively dividing cells in culture. Label-free and chemical labeling techniques (iTRAQ/TMT) are applicable to virtually any sample type, including tissues and clinical samples[2][5].

  • Multiplexing: iTRAQ and TMT allow for the simultaneous analysis of multiple samples (up to 18-plex with TMTpro), which can increase throughput and reduce instrument time[6].

  • Ratio Compression: A known issue with isobaric tagging methods like iTRAQ and TMT is ratio compression, which can lead to an underestimation of quantitative differences[5].

Experimental Workflows and Protocols

To ensure the successful implementation of these quantification strategies, detailed and validated protocols are essential.

15N Metabolic Labeling Workflow

The general workflow for protein quantification using 15N labeled standards involves several key steps. The process begins with the metabolic labeling of cells or organisms with a 15N-enriched nitrogen source. Achieving high labeling efficiency (typically >97%) is crucial for accurate quantification[7].

G cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A Cell/Organism Culture in 15N Medium C Harvest Cells/Tissues A->C B Cell/Organism Culture in 14N Medium B->C D Protein Extraction C->D E Mix 14N and 15N Samples (1:1 Ratio) D->E F Protein Digestion (e.g., Trypsin) E->F G Peptide Cleanup F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I J Quantification (14N/15N Ratio) I->J

Fig. 1: 15N Metabolic Labeling Workflow

Detailed Protocol for 15N Metabolic Labeling:

  • Cell/Organism Culture: Culture cells or organisms in a medium where the sole nitrogen source is 15N-labeled (e.g., 15NH4Cl or K15NO3) for a sufficient duration to achieve near-complete incorporation. A parallel culture is grown in a medium with the natural abundance of nitrogen (14N)[8].

  • Harvesting and Lysis: Harvest the cells or tissues from both the 15N and 14N cultures. Lyse the cells using an appropriate lysis buffer to extract the proteins.

  • Protein Quantification and Mixing: Determine the protein concentration of both the 15N-labeled and 14N-labeled lysates. Mix equal amounts of protein from both samples.

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using a protease such as trypsin.

  • Peptide Desalting: Clean up the resulting peptide mixture using a desalting column (e.g., C18) to remove contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and proteins by searching the MS/MS spectra against a protein database. Quantify the relative abundance of proteins by calculating the ratio of the signal intensities of the 14N-labeled peptides to their 15N-labeled counterparts[8][9].

Comparison of Methodological Approaches

The following diagram illustrates the key differences in the experimental workflows of the compared quantification methods, highlighting the point at which samples are combined.

G cluster_15N 15N Labeling cluster_SILAC SILAC cluster_LFQ Label-Free cluster_iTRAQ iTRAQ/TMT A1 Labeling (in vivo) B1 Cell Lysis A1->B1 C1 Mix Samples B1->C1 D1 Digestion C1->D1 E1 LC-MS/MS D1->E1 A2 Labeling (in vivo) B2 Cell Lysis A2->B2 C2 Mix Samples B2->C2 D2 Digestion C2->D2 E2 LC-MS/MS D2->E2 A3 Cell Lysis B3 Digestion A3->B3 C3 LC-MS/MS (Separate Runs) B3->C3 D3 Computational Alignment & Comparison C3->D3 A4 Cell Lysis B4 Digestion A4->B4 C4 Peptide Labeling B4->C4 D4 Mix Samples C4->D4 E4 LC-MS/MS D4->E4

Fig. 2: Comparison of Quantification Workflows

Detailed Protocols for Alternative Methods:

  • SILAC Protocol:

    • Cell Culture and Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (typically arginine and lysine) for at least five cell doublings to ensure complete incorporation[10].

    • Experimental Treatment: Apply the desired experimental conditions to the cell populations.

    • Cell Lysis and Mixing: Lyse the cells and mix equal amounts of protein from the "light" and "heavy" populations[11].

    • Sample Preparation and Analysis: Proceed with protein digestion, peptide cleanup, and LC-MS/MS analysis as described for 15N labeling.

  • Label-Free Quantification Protocol:

    • Sample Preparation: Prepare individual protein extracts from each sample or condition. Digest the proteins into peptides.

    • LC-MS/MS Analysis: Analyze each peptide sample separately by LC-MS/MS[12].

    • Data Analysis: Use specialized software to align the chromatograms from the different runs and compare either the integrated peak areas of the precursor ions (intensity-based) or the number of MS/MS spectra identified for each protein (spectral counting) to determine relative abundance[12][13].

  • iTRAQ/TMT Protocol:

    • Sample Preparation: Extract and digest proteins from each sample into peptides.

    • Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., iTRAQ or TMT reagent)[14].

    • Sample Pooling: Combine the labeled peptide samples into a single mixture.

    • Fractionation and LC-MS/MS Analysis: Fractionate the pooled peptide mixture (optional but recommended for complex samples) and analyze by LC-MS/MS.

    • Data Analysis: During MS/MS fragmentation, the reporter ions from the tags are released, and their relative intensities are used to quantify the corresponding peptides and proteins across the different samples[15][16].

Conclusion

The validation of protein quantification with 15N labeled standards provides a robust and reliable method for researchers seeking high accuracy and precision. While it requires a significant upfront investment in time for metabolic labeling, the benefits of reduced sample handling variability often outweigh this consideration. For studies where in vivo labeling is not feasible, chemical labeling techniques like iTRAQ and TMT offer a powerful alternative with multiplexing capabilities. Label-free quantification, with its cost-effectiveness and deep proteome coverage, remains a valuable tool for large-scale discovery-based proteomics. Ultimately, the optimal choice of quantification method will depend on the specific research question, the biological system, and the desired balance between accuracy, throughput, and cost. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to ensure the validity and impact of their proteomics research.

References

A Comparative Guide to SILAC Quantification: Unveiling the Accuracy of Fmoc-Leu-OH-¹⁵N Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a cornerstone for accurately determining relative protein abundance. While traditionally reliant on labeled arginine and lysine, the use of other amino acids, such as ¹⁵N-labeled Leucine (derived from Fmoc-Leu-OH-¹⁵N), offers distinct advantages for specific applications. This guide provides an objective comparison of ¹⁵N-Leucine SILAC with conventional SILAC approaches, supported by experimental data and detailed protocols to empower your research.

Performance Comparison: ¹⁵N-Leucine vs. Conventional Arginine/Lysine SILAC

The accuracy of SILAC quantification is fundamentally derived from the in vivo metabolic incorporation of stable isotope-labeled amino acids, which allows for the mixing of cell populations at an early stage, minimizing experimental variability.[1] The choice between different labeled amino acids influences the breadth and specificity of the proteomic analysis.

Conventional SILAC predominantly employs ¹³C or ¹⁵N-labeled arginine (Arg) and lysine (Lys).[2] This is a logical choice as trypsin, the most commonly used protease in proteomics, cleaves C-terminal to these residues. This ensures that the vast majority of resulting peptides are labeled, providing a broad overview of the proteome.[3]

However, labeling with ¹⁵N-Leucine presents a valuable alternative with specific benefits:

  • Broader Proteome Coverage in Specific Cases: Leucine is one of the most abundant amino acids in proteins.[4] For proteins with a low frequency of arginine and lysine residues, ¹⁵N-Leucine labeling can ensure that these proteins are still quantifiable.

  • Complementary to Arginine/Lysine Labeling: In multi-plex SILAC experiments, such as the "NeuCode" methodology, different amino acids like leucine and lysine can be labeled with distinct isotopes to increase the number of conditions that can be compared in a single experiment.[5][6]

  • High Quantitative Accuracy: The principles of mass spectrometry and metabolic labeling ensure that the use of ¹⁵N-Leucine provides a high degree of quantitative accuracy, comparable to that of conventional Arg/Lys SILAC.[7][8] The key to accuracy in any SILAC experiment lies in achieving complete incorporation of the labeled amino acid.[9]

The following table summarizes the key characteristics of each approach:

Feature¹⁵N-Leucine SILACConventional Arg/Lys SILAC
Principle Metabolic labeling with "heavy" ¹⁵N-Leucine.Metabolic labeling with "heavy" ¹³C or ¹⁵N-Arginine and Lysine.
Typical Use Case Quantifying proteins with low Arg/Lys content, multi-plex experiments.Global proteome quantification.
Protease Compatibility Trypsin and other proteases.Primarily optimized for trypsin.
Quantitative Accuracy High, dependent on full label incorporation.High, dependent on full label incorporation.[10]
Potential Issues None specific to ¹⁵N-Leucine.Arginine-to-proline conversion in some cell lines can complicate data analysis.[9]

Experimental Protocols

A successful SILAC experiment is contingent on meticulous execution. Below are detailed protocols for both a ¹⁵N-Leucine SILAC workflow and a conventional Arg/Lys-SILAC experiment for comparison.

Protocol 1: ¹⁵N-Leucine SILAC

This protocol outlines the procedure for a duplex SILAC experiment using ¹⁵N-Leucine.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, use a custom SILAC DMEM or RPMI 1640 medium that lacks L-leucine. Supplement this medium with normal L-leucine.

    • For the "heavy" population, use the same leucine-deficient medium but supplement it with ¹⁵N-L-Leucine (derived from Fmoc-Leu-OH-¹⁵N after deprotection).

    • Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.

    • Grow the cells for at least six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.[7]

  • Experimental Treatment:

    • Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations and wash with ice-old PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the mixed protein sample using trypsin or another suitable protease.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

    • Utilize software such as MaxQuant to identify and quantify the "light" and "heavy" peptide pairs based on their mass difference.[11][12]

Protocol 2: Conventional Arginine/Lysine SILAC

This protocol outlines the standard procedure for Arg/Lys-SILAC.

  • Cell Culture and Labeling:

    • Culture cells in SILAC-specific DMEM or RPMI 1640 medium lacking L-arginine and L-lysine.

    • For the "light" population, supplement the medium with normal L-arginine and L-lysine.

    • For the "heavy" population, supplement with ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine.

    • Supplement both media with 10% dialyzed fetal bovine serum.

    • Grow cells for at least six doublings.

  • Experimental Treatment, Harvesting, Lysis, and Quantification:

    • Follow steps 2-4 as described in Protocol 1.

  • Protein Digestion:

    • Digest the protein mixture with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify and quantify peptide pairs based on the known mass shifts of the labeled arginine and lysine residues using software like MaxQuant.

Visualizing SILAC Workflows and Signaling Pathways

To aid in the conceptualization of these experiments, the following diagrams illustrate the SILAC workflow and a relevant signaling pathway where quantitative proteomics can provide valuable insights.

SILAC_Workflow SILAC Experimental Workflow cluster_light Light Cell Population cluster_heavy Heavy Cell Population light_culture Culture in 'Light' Medium (e.g., Normal Leucine) light_treatment Control Treatment light_culture->light_treatment light_harvest Harvest and Lyse light_treatment->light_harvest mix Mix Equal Protein Amounts light_harvest->mix heavy_culture Culture in 'Heavy' Medium (e.g., 15N-Leucine) heavy_treatment Experimental Treatment heavy_culture->heavy_treatment heavy_harvest Harvest and Lyse heavy_treatment->heavy_harvest heavy_harvest->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification of Light/Heavy Peptides) lcms->data

Caption: A generalized workflow for a duplex SILAC experiment.

ERK_Signaling_Pathway Simplified ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: A simplified representation of the ERK signaling pathway.

Conclusion

The selection of a SILAC labeling strategy should be guided by the specific biological question at hand. Conventional Arg/Lys-SILAC provides a broad, unbiased view of the proteome and is ideal for global expression studies. In contrast, ¹⁵N-Leucine SILAC offers a powerful and equally accurate alternative, particularly for ensuring the quantification of proteins with sparse arginine and lysine residues and for enabling higher-plexing experimental designs. By understanding the nuances of each approach, researchers can better tailor their quantitative proteomics experiments to yield the most insightful and accurate results.

References

A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of Fmoc-Leu-OH-15N and Other Methodologies for Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of proteomics, isotopic labeling stands as a cornerstone for the precise quantification and structural analysis of proteins.[1] By introducing stable, non-radioactive isotopes like ¹⁵N, ¹³C, or ²H into proteins, researchers can differentiate and track molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This guide provides a comprehensive comparison of various isotopic labeling strategies, with a special focus on the site-specific incorporation of ¹⁵N-labeled leucine using Fmoc-Leu-OH-¹⁵N against broader metabolic and chemical labeling techniques.

Fmoc-Leu-OH-¹⁵N is a specialized building block used in Solid-Phase Peptide Synthesis (SPPS).[4][5] The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, allowing for the precise, stepwise synthesis of peptides and small proteins with a ¹⁵N label at specific leucine residues.[4][6][7] This method offers unparalleled control over label placement, which is crucial for certain NMR studies and for creating specific internal standards for mass spectrometry. This contrasts with other prevalent methods like metabolic labeling (e.g., SILAC) and uniform isotopic enrichment, which label proteins in vivo during synthesis, and chemical tagging, which modifies proteins post-synthesis.[8][9][10]

Comparative Analysis of Isotopic Labeling Strategies

The choice of an isotopic labeling method depends heavily on the research question, the biological system under study, and the analytical technique to be employed. The primary methods can be broadly categorized as:

  • Site-Specific Synthesis: Using isotopically labeled Fmoc-amino acids like Fmoc-Leu-OH-¹⁵N in SPPS to build a peptide or protein from scratch.[4]

  • Metabolic Labeling: Incorporating labeled amino acids or general nutrient sources into proteins within living cells or organisms.[9][10] This includes popular techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and uniform labeling in microbial expression systems.[11][12][13]

  • Enzymatic & Chemical Labeling: Attaching isotope-coded tags to proteins or peptides after they have been isolated.[8]

The following table summarizes the key quantitative and qualitative differences between these approaches.

FeatureSite-Specific Synthesis (Fmoc-Leu-OH-¹⁵N)Metabolic Labeling (SILAC)Uniform ¹⁵N Labeling (in E. coli)Chemical Tagging (e.g., ICAT)
Principle In vitro chemical synthesis of peptides.[4]In vivo incorporation of labeled amino acids in cell culture.[12][13]In vivo incorporation from a sole ¹⁵N source (e.g., ¹⁵NH₄Cl).[14][15]Post-synthesis chemical modification of specific residues (e.g., Cys).[8][16]
Applicability Synthetic peptides, small proteins, protein segments.Dividing cells in culture.[12]Microbial expression systems (E. coli, yeast).[17][18]Any protein sample, including tissues and non-dividing cells.[11]
Labeling Efficiency 100% at the specified site.>98% incorporation typically achieved after 5-6 cell doublings.[12]95-99% depending on media and culture duration.[19]Dependent on chemical reaction efficiency.
Label Placement Precise, at single or multiple chosen Leucine residues.All instances of the chosen amino acid (e.g., Lys, Arg, Leu).[13]All nitrogen-containing residues.[20]Specific functional groups (e.g., thiols on Cysteine).[16]
Protein State Provides access to proteins that may be toxic to cells.Only applicable to newly synthesized proteins in living, dividing cells.Requires recombinant protein expression.Labels the entire protein population (new and old).
Multiplexing Limited; comparison is typically between the synthetic standard and an endogenous peptide.High; up to 3-plex is common (light, medium, heavy).[21]Primarily for structural studies or 2-state comparison (¹⁴N vs ¹⁵N).[19]High; isobaric tags like TMT allow for 10-plex or higher.[11]
Primary Use Case Absolute quantification (AQUA peptides), NMR structural analysis of specific sites.[11]Quantitative proteomics, protein turnover studies.[1][21]NMR protein structure determination, global proteomics.[17][]Comparative proteomics, biomarker discovery.[23]

Visualizing the Workflows

To better understand the practical differences, the following diagrams illustrate the experimental workflows for site-specific synthesis via SPPS and metabolic labeling via SILAC.

cluster_SPPS SPPS Workflow with Fmoc-Leu-OH-15N Resin 1. Start with solid-phase resin Attach 2. Attach first amino acid Resin->Attach Deprotect1 3. Deprotect N-terminus (remove Fmoc) Attach->Deprotect1 Wash1 4. Wash Deprotect1->Wash1 Couple 5. Couple next amino acid (e.g., this compound) Wash1->Couple Wash2 6. Wash Couple->Wash2 Repeat 7. Repeat steps 3-6 for all amino acids in sequence Wash2->Repeat Repeat->Deprotect1 Next Cycle Cleave 8. Cleave peptide from resin & remove side-chain protection Repeat->Cleave Final Cycle Purify 9. Purify labeled peptide Cleave->Purify

Caption: Workflow for site-specific labeling using SPPS.

cluster_SILAC SILAC Workflow cluster_light Control Condition cluster_heavy Experimental Condition Culture_Light 1a. Culture cells in 'Light' medium (e.g., normal Arginine) Harvest_Light 2a. Harvest 'Light' cells Culture_Light->Harvest_Light Mix 3. Mix cell populations 1:1 Harvest_Light->Mix Culture_Heavy 1b. Culture cells in 'Heavy' medium (e.g., ¹³C₆-¹⁵N₄-Arginine) Harvest_Heavy 2b. Harvest 'Heavy' cells Culture_Heavy->Harvest_Heavy Harvest_Heavy->Mix Lyse 4. Cell Lysis & Protein Extraction Mix->Lyse Digest 5. Proteolytic Digestion (e.g., Trypsin) Lyse->Digest Analyze 6. LC-MS/MS Analysis Digest->Analyze Quantify 7. Quantify Heavy/Light Peptide Ratios Analyze->Quantify

Caption: Workflow for metabolic labeling using SILAC.

Detailed Experimental Protocols

Here we provide foundational protocols for two common labeling methods. These should be adapted based on the specific protein, expression system, and equipment.

Protocol 1: Site-Specific Labeling via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a short peptide incorporating Fmoc-Leu-OH-¹⁵N.

Materials:

  • Wang resin (or other appropriate resin based on C-terminus).[6]

  • Fmoc-protected amino acids (including Fmoc-Leu-OH-¹⁵N).[5]

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

  • Deprotection solution: 20% piperidine in DMF.[7]

  • Coupling reagents: HBTU/HOBt or HATU.[24]

  • Activator base: N,N-Diisopropylethylamine (DIPEA).[24]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane.

  • Washing solvent: Diethyl ether.

Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid to the resin using a coupling agent like HBTU and DIPEA in DMF. Allow to react for 2 hours. Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and react for 10-20 minutes to remove the Fmoc group. Wash the resin again with DMF and DCM.[7]

  • Peptide Chain Elongation (Coupling):

    • Dissolve the next Fmoc-amino acid (e.g., Fmoc-Leu-OH-¹⁵N) and coupling agent (HBTU) in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Iterative Cycles: Repeat steps 3 (Deprotection) and 4 (Coupling) for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide with cold diethyl ether. Purify the ¹⁵N-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the final peptide using mass spectrometry to verify the incorporation of the ¹⁵N label.

Protocol 2: Uniform ¹⁵N Labeling in E. coli

This protocol is for expressing a recombinant protein in E. coli using a minimal medium containing ¹⁵N as the sole nitrogen source.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (Ammonium Chloride-¹⁵N) as the sole nitrogen source.

  • Glucose (or other carbon source).

  • Trace elements solution.

  • MgSO₄ and CaCl₂ solutions.

  • Appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Methodology:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium (or M9 medium with standard ¹⁴NH₄Cl) and grow overnight at 37°C.

  • Pre-culture: The next day, inoculate 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the starter culture. Grow until the optical density at 600 nm (OD₆₀₀) reaches ~0.8. This step helps adapt the cells to the minimal medium.

  • Main Culture:

    • Prepare 1 L of M9 minimal medium in a sterile shaker flask. Crucially, substitute standard ammonium chloride with 1 gram of ¹⁵NH₄Cl.[14][25]

    • Add sterile glucose, MgSO₄, CaCl₂, trace elements, and the appropriate antibiotic.[15]

    • Inoculate this ¹⁵N-containing medium with the pre-culture (e.g., 10 mL for a 1 L culture).[14]

  • Cell Growth and Induction: Grow the main culture at the optimal temperature for your protein (e.g., 37°C or 18°C) with vigorous shaking. Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to culture for an additional 3-16 hours post-induction. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Purification and Analysis: Discard the supernatant. The cell pellet, containing the ¹⁵N-labeled protein, can be stored at -80°C or used immediately for protein purification according to a standard protocol. The incorporation of ¹⁵N can be verified by mass spectrometry.[26]

References

Assessing the Isotopic Purity of Fmoc-Leu-OH-¹⁵N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the isotopic purity of labeled compounds is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of methods to assess the isotopic purity of Fmoc-L-Leucine-¹⁵N, a critical reagent in peptide synthesis and proteomics research. We will delve into analytical techniques, compare commercially available products, and provide detailed experimental protocols.

Product Comparison

The isotopic purity of Fmoc-L-Leucine-¹⁵N can vary between suppliers. It is crucial for researchers to consider these differences when selecting a product for their specific application. Below is a comparison of Fmoc-L-Leucine-¹⁵N and its common alternatives with different protecting groups from various suppliers.

Product NameSupplierStated Isotopic Purity (%)Protecting Group
Fmoc-Leu-OH-¹⁵NSupplier A (e.g., Sigma-Aldrich)≥98Fmoc
Fmoc-Leu-OH-¹⁵NSupplier B (e.g., Cambridge Isotope Laboratories)≥98[1]Fmoc
Fmoc-Leu-OH-(¹³C₆,¹⁵N)Supplier A (e.g., Sigma-Aldrich)≥98 (¹⁵N), ≥98 (¹³C)Fmoc
Fmoc-Leu-OH-(¹³C₆,¹⁵N)Supplier B (e.g., Cambridge Isotope Laboratories)99 (¹⁵N), 99 (¹³C)[2]Fmoc
Boc-Leu-OH-¹⁵NSupplier A (e.g., Sigma-Aldrich)≥98[3]Boc
Boc-Leu-OH-¹⁵NSupplier B (e.g., Cambridge Isotope Laboratories)≥98[4]Boc
Cbz-L-LeucineSupplier C (e.g., ChemicalBook)Not specified for ¹⁵N variantCbz

Analytical Methodologies for Isotopic Purity Assessment

The two primary methods for determining the isotopic purity of ¹⁵N-labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique to determine the isotopic enrichment of a labeled compound by precisely measuring its mass-to-charge ratio (m/z). The presence of the ¹⁵N isotope results in a mass shift of approximately 1 Da compared to the unlabeled compound.

Key Principle: By analyzing the isotopic distribution of the molecular ion peak, the relative abundance of the ¹⁵N-labeled species (M+1) compared to the unlabeled species (M) can be quantified.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Fmoc-Leu-OH-¹⁵N Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolve Dilute Dilute to ~1 µg/mL Dissolve->Dilute Infusion Direct Infusion or LC-MS Injection Dilute->Infusion Acquire Acquire High-Resolution Mass Spectrum (e.g., TOF, Orbitrap) Infusion->Acquire Identify_M0 Identify M peak (unlabeled) Acquire->Identify_M0 Identify_M1 Identify M+1 peak (¹⁵N-labeled) Acquire->Identify_M1 Calculate Calculate Isotopic Purity: [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] * 100 Identify_M0->Calculate Identify_M1->Calculate

Experimental workflow for assessing isotopic purity by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify isotopic enrichment. For ¹⁵N-labeled compounds, both ¹H and ¹⁵N NMR can be utilized.

Key Principle: In ¹H NMR, the proton attached to the ¹⁵N atom will appear as a doublet due to scalar coupling, with satellite peaks flanking the main singlet of the ¹⁴N-containing molecule. The relative integration of these satellite peaks to the central peak can be used to determine isotopic purity. In direct ¹⁵N NMR, a single peak will be observed, and its signal intensity can be compared to a known standard.

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis_nmr Data Analysis Sample_NMR Fmoc-Leu-OH-¹⁵N Dissolve_NMR Dissolve in deuterated solvent (e.g., DMSO-d₆) Sample_NMR->Dissolve_NMR Acquire_1H Acquire ¹H NMR Spectrum Dissolve_NMR->Acquire_1H Acquire_15N Acquire ¹⁵N NMR Spectrum (optional) Dissolve_NMR->Acquire_15N Integrate_Satellites Integrate ¹⁵N satellite peaks in ¹H spectrum Acquire_1H->Integrate_Satellites Calculate_Purity Calculate Isotopic Purity Integrate_Satellites->Calculate_Purity

Experimental workflow for assessing isotopic purity by NMR spectroscopy.

Experimental Protocols

High-Resolution Mass Spectrometry Protocol

1. Sample Preparation:

  • Prepare a stock solution of Fmoc-L-Leucine-¹⁵N in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Dilute the stock solution to a final concentration of approximately 1 µg/mL with an appropriate solvent mixture for mass spectrometry analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Instrument Setup (Example using an Orbitrap Mass Spectrometer):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: m/z 100-500.

  • Resolution: > 60,000.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 275°C.

  • Data Acquisition: Full scan mode.

3. Data Acquisition:

  • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data for a sufficient duration to obtain a stable signal and a high-quality spectrum.

4. Data Analysis:

  • Identify the monoisotopic peak for the unlabeled Fmoc-L-Leucine-OH (C₂₁H₂₃NO₄), which has a theoretical exact mass of 353.1627 g/mol . The [M+H]⁺ ion will be observed at m/z 354.1705.

  • Identify the monoisotopic peak for the ¹⁵N-labeled Fmoc-L-Leucine-OH (C₂₁H₂₃¹⁵NO₄), which will be at [M+1+H]⁺, approximately m/z 355.1675.

  • Calculate the isotopic purity using the following formula:

    Note: This calculation assumes that the contribution of the natural abundance of ¹³C to the M+1 peak of the unlabeled species is negligible or has been corrected for.

¹H NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of Fmoc-L-Leucine-¹⁵N in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

2. Instrument Setup (Example using a 500 MHz NMR Spectrometer):

  • Nucleus: ¹H.

  • Temperature: 298 K.

  • Pulse Program: Standard 1D proton experiment.

  • Number of Scans: 16 or higher for good signal-to-noise.

  • Relaxation Delay: 5 seconds to ensure full relaxation.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum.

4. Data Analysis:

  • Identify the proton signal corresponding to the N-H group of the leucine. In the unlabeled compound, this will be a single peak (or a doublet if coupled to the alpha-proton).

  • In the ¹⁵N-labeled compound, this proton will be coupled to the ¹⁵N nucleus, resulting in a doublet. The ¹⁴N-containing impurity will appear as a broad singlet in the center of this doublet.

  • Carefully integrate the area of the central singlet (A_¹⁴N) and the two satellite peaks of the doublet (A_¹⁵N).

  • Calculate the isotopic purity using the following formula:

Conclusion

The accurate determination of isotopic purity is a critical quality control step in research utilizing isotopically labeled compounds. Both high-resolution mass spectrometry and NMR spectroscopy are powerful techniques capable of providing reliable quantification of ¹⁵N enrichment in Fmoc-L-Leucine-¹⁵N. While HRMS offers high sensitivity and direct measurement of mass differences, NMR provides detailed structural confirmation and can be less susceptible to ionization efficiency variations. The choice of method will depend on the available instrumentation and the specific requirements of the research. When selecting a commercial source for Fmoc-L-Leucine-¹⁵N, it is essential to consider the supplier's stated isotopic purity and to independently verify this purity using the methods outlined in this guide to ensure the integrity of your experimental data.

References

A Head-to-Head Comparison: Metabolic Labeling with 15N Amino Acids Versus Chemical Tagging for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of two prominent techniques: metabolic labeling with 15N-labeled amino acids and chemical tagging (represented by isobaric tags like iTRAQ and TMT). By delving into their principles, workflows, and performance metrics, this document aims to equip you with the knowledge to select the most appropriate method for your research needs.

At a Glance: Key Differences

Metabolic labeling with 15N amino acids is an in vivo approach where cells or organisms are cultured in media containing a heavy isotope of nitrogen (15N).[1] This "heavy" nitrogen is incorporated into all newly synthesized proteins.[1] In contrast, chemical tagging is an in vitro method where proteins or peptides are chemically labeled with tags after extraction from the biological sample.[1][2] These tags can be isobaric, meaning they have the same total mass but yield different reporter ions upon fragmentation in a mass spectrometer, allowing for multiplexed analysis.[3][4]

The fundamental difference lies in the timing of label incorporation. Metabolic labeling integrates the label during protein synthesis, meaning samples can be mixed at a very early stage, minimizing downstream experimental variability.[2][5] Chemical tagging occurs post-extraction, which offers greater flexibility for sample types but introduces the potential for variability during sample preparation.[1][2]

Quantitative Performance

The choice between metabolic and chemical labeling often hinges on the specific quantitative requirements of the experiment, such as the desired level of precision, proteome coverage, and the number of samples to be compared.

FeatureMetabolic Labeling (15N Amino Acids)Chemical Tagging (e.g., iTRAQ, TMT)
Principle In vivo incorporation of 15N into all amino acids during protein synthesis.[1]In vitro chemical derivatization of peptides with isobaric tags.[2]
Labeling Stage During cell growth and protein synthesis.[5]Post-protein extraction and digestion.[4]
Multiplexing Typically 2-plex (light vs. heavy).[6]High (up to 18-plex with TMTpro).[3][4]
Quantification MS1 level (precursor ion intensity).[7]MS2 or MS3 level (reporter ion intensity).[4][6]
Accuracy & Precision High accuracy due to early sample mixing, which minimizes handling errors.[2][5]High precision, but can be affected by ratio compression and sample prep variability.[6][8]
Proteome Coverage Can be lower due to increased spectral complexity from variable mass shifts.[7][9]Generally provides deep proteome coverage.[7]
Sample Compatibility Limited to organisms and cells that can be metabolically labeled.[2]Applicable to a wide range of biological samples, including tissues and fluids.[1][10]
Cost 15N-enriched media can be costly for larger organisms.[9]Reagents can be expensive, especially for high-plex experiments.[8]
Data Analysis More complex due to variable mass shifts depending on the number of nitrogen atoms.[11][12]Requires specialized software for reporter ion quantification.[8]

Experimental Workflows

The procedural steps for each technique differ significantly, reflecting their distinct labeling strategies.

Metabolic Labeling with 15N Amino Acids Workflow

The workflow for 15N metabolic labeling involves culturing cells or organisms in the presence of a 15N nitrogen source, leading to the incorporation of the heavy isotope into the proteome.

Metabolic Labeling (15N) Workflow cluster_0 Cell Culture A Grow cells in 'light' (14N) medium C Mix 'light' and 'heavy' cell populations A->C B Grow cells in 'heavy' (15N) medium B->C D Protein Extraction & Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis (MS1 Quantification) E->F

Metabolic Labeling (15N) Workflow
Chemical Tagging Workflow

Chemical tagging, such as with TMT reagents, involves labeling peptides after they have been extracted and digested. This allows for the combination of multiple samples for simultaneous analysis.

Chemical Tagging (TMT) Workflow cluster_0 Sample Preparation cluster_1 Labeling A1 Sample 1 Protein Extraction & Digestion B1 Label peptides with TMT tag 1 A1->B1 A2 Sample 2 Protein Extraction & Digestion B2 Label peptides with TMT tag 2 A2->B2 An Sample 'n' Protein Extraction & Digestion Bn Label peptides with TMT tag 'n' An->Bn C Mix all labeled peptide samples B1->C B2->C Bn->C D LC-MS/MS Analysis C->D E Data Analysis (MS2/MS3 Quantification) D->E

Chemical Tagging (TMT) Workflow

Detailed Experimental Protocols

Protocol: 15N Metabolic Labeling of E. coli

This protocol outlines the basic steps for metabolic labeling of E. coli for a comparative proteomics experiment.

  • Prepare M9 Minimal Media: Prepare two batches of M9 minimal medium. For the "light" medium, use standard ammonium chloride (¹⁴NH₄Cl) as the sole nitrogen source. For the "heavy" medium, use 15N-labeled ammonium chloride (¹⁵NH₄Cl, >98% enrichment).[13]

  • Cell Culture: Inoculate separate cultures of E. coli into the "light" and "heavy" M9 media.[13] Grow the cultures at 37°C with shaking until they reach the desired growth phase (e.g., mid-logarithmic phase).[13] Ensure at least 5-6 cell divisions have occurred to achieve near-complete incorporation of the ¹⁵N label.[14]

  • Harvest and Mix Cells: Harvest the cells from both cultures by centrifugation.[13] Resuspend the cell pellets and determine the cell density or protein concentration. Mix the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein amount.[13]

  • Protein Extraction and Digestion: Lyse the mixed cell pellet using a suitable method (e.g., sonication, French press). Extract the total protein and quantify the protein concentration. Perform in-solution or in-gel digestion of the protein mixture using an enzyme such as trypsin.[13]

  • LC-MS/MS Analysis: Desalt the resulting peptide mixture.[13] Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides (light and heavy) that are chemically identical but differ in mass due to the ¹⁵N incorporation.

  • Data Analysis: Process the raw data using software that can recognize and quantify the peptide pairs based on their mass difference and intensity at the MS1 level.[11][15]

Protocol: Chemical Tagging using TMT Reagents

This protocol provides a general outline for labeling peptides with Tandem Mass Tags (TMT).

  • Protein Extraction and Digestion: Extract proteins from each of your experimental samples (e.g., control vs. treated).[4] Quantify the protein concentration for each sample. Take an equal amount of protein from each sample and perform reduction, alkylation, and trypsin digestion to generate peptides.[16]

  • TMT Labeling: Resuspend the dried peptides from each sample in a labeling buffer. Add the appropriate TMT reagent to each peptide sample, ensuring a different tag is used for each condition.[16] Incubate to allow the labeling reaction to complete.[16]

  • Sample Mixing: Quench the labeling reaction. Combine all the TMT-labeled peptide samples into a single tube.[16][17]

  • Sample Cleanup and Fractionation: Desalt the mixed peptide sample. To reduce sample complexity and increase proteome coverage, it is recommended to fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[4][16]

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer will co-isolate and fragment the isobarically labeled peptides. In the MS/MS spectrum, the sequence-specific fragment ions will be used for peptide identification, while the low-mass reporter ions will be used for quantification.[17]

  • Data Analysis: Use specialized proteomics software to search the MS/MS data against a protein database for peptide and protein identification. The software will also extract the reporter ion intensities for relative quantification of the peptides across the different samples.[16]

Concluding Remarks

The decision between metabolic labeling with 15N amino acids and chemical tagging is multifaceted and depends on the specific biological question, sample type, and available resources. Metabolic labeling offers unparalleled accuracy for studies where it can be applied, as it controls for variability from the earliest point in the workflow.[2][5] However, its application is limited to systems that can be metabolically labeled.[2]

Chemical tagging provides greater flexibility and higher multiplexing capabilities, making it ideal for studies with numerous conditions or for samples that cannot be metabolically labeled, such as clinical tissues.[1][3] While susceptible to ratio compression and sample preparation-induced variability, advancements in mass spectrometry and data analysis have continued to improve the quantitative accuracy of these methods.[6][8]

Ultimately, a thorough understanding of the strengths and limitations of each approach, as detailed in this guide, will enable researchers to design robust and reliable quantitative proteomics experiments that yield high-quality, impactful data.

References

A Comparative Guide to 15N and 13C Labeling in NMR Studies for Drug Development and Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. A crucial prerequisite for many advanced NMR experiments is the incorporation of stable isotopes, most commonly ¹⁵N and ¹³C, into the protein of interest. The choice between these labeling schemes is a critical decision that significantly impacts experimental outcomes, costs, and the type of information that can be obtained. This guide provides an objective comparison of ¹⁵N and ¹³C labeling in NMR studies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.

Quantitative Comparison of ¹⁵N and ¹³C Labeling

The selection of an isotopic labeling strategy is often a trade-off between cost, sensitivity, and the desired level of structural detail. The following table summarizes key quantitative and qualitative differences between ¹⁵N and ¹³C labeling for protein NMR studies.

Feature¹⁵N Labeling¹³C LabelingDual ¹⁵N/¹³C Labeling
Primary Application Protein folding assessment, ligand binding, dynamics studies, backbone assignment of smaller proteins.[1]Detailed structural studies, side-chain assignments, metabolic flux analysis.[]De novo structure determination of proteins >15 kDa, detailed dynamics studies.[3]
Relative Cost LowerHigherHighest
Natural Abundance ~0.37%[]~1.1%[]N/A
Typical Linewidths Narrower for backbone amides, especially in TROSY experiments.[4][5]Broader due to ¹³C-¹³C scalar couplings, but can be narrowed by deuteration.[6]Generally broader than ¹⁵N-only, but essential for through-bond correlations.
Spectral Complexity Simpler, primarily one signal per residue (except Proline) in ¹H-¹⁵N HSQC.[1]More complex due to signals from all carbon positions.[]Most complex, requiring multidimensional experiments for resolution.
Chemical Shift Dispersion Narrower range for backbone amides.Wider range, aiding in resolving crowded spectral regions.[4]N/A
Key NMR Experiments ¹H-¹⁵N HSQC, ¹⁵N-edited NOESY, ¹⁵N relaxation (T₁, T₂, NOE), ¹⁵N-TROSY.[1][5]¹H-¹³C HSQC, HCCH-TOCSY, HNCO, HNCACB.Triple-resonance experiments (HNCO, HNCA, HNCACB, etc.).[7]
Sensitivity Intrinsically lower gyromagnetic ratio than ¹³C, but often compensated by favorable relaxation properties.[5]Higher gyromagnetic ratio than ¹⁵N, but can suffer from faster relaxation.N/A

Key Experimental Protocols

Successful isotopic labeling is foundational to high-quality NMR data. Below are detailed protocols for uniform ¹⁵N and ¹³C labeling of proteins expressed in E. coli, a commonly used system.

Uniform ¹⁵N Labeling Protocol

This protocol is designed for the production of a protein uniformly labeled with ¹⁵N.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

  • Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Minimal Medium Preparation: Prepare 1 liter of M9 minimal medium. Aseptically add the following sterile solutions:

    • 1g ¹⁵NH₄Cl (as the sole nitrogen source)

    • 20 mL of 20% glucose (or other carbon source)

    • 1 mL of 1 M MgSO₄

    • 0.1 mL of 1 M CaCl₂

    • 1 mL of 1000x trace metals solution

    • Appropriate antibiotic

  • Inoculation and Growth: Inoculate the 1 L of M9 medium with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For many proteins, reducing the temperature to 18-25°C and inducing overnight can improve protein solubility and yield.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • NMR Sample Preparation: Exchange the purified protein into an appropriate NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O. The final protein concentration should ideally be between 0.1 and 1 mM.[8]

Uniform ¹³C Labeling Protocol

This protocol is for the production of a protein uniformly labeled with ¹³C. For dual ¹⁵N/¹³C labeling, simply use ¹⁵NH₄Cl instead of ¹⁴NH₄Cl in the M9 medium.

  • Transformation and Starter Culture: Follow steps 1 and 2 from the Uniform ¹⁵N Labeling protocol.

  • Minimal Medium Preparation: Prepare 1 liter of M9 minimal medium. Aseptically add the following sterile solutions:

    • 1g NH₄Cl

    • 2g [U-¹³C₆]-glucose (as the sole carbon source)

    • 1 mL of 1 M MgSO₄

    • 0.1 mL of 1 M CaCl₂

    • 1 mL of 1000x trace metals solution

    • Appropriate antibiotic

  • Inoculation, Growth, Induction, and Harvesting: Follow steps 4-6 from the Uniform ¹⁵N Labeling protocol.

  • Protein Purification and NMR Sample Preparation: Follow steps 7 and 8 from the Uniform ¹⁵N Labeling protocol.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams depict the experimental workflow for isotopic labeling and the fundamental NMR experiments.

Isotopic_Labeling_Workflow cluster_cloning Plasmid Preparation cluster_culture Cell Culture cluster_purification Protein Purification cluster_nmr NMR Analysis Transformation Transformation of E. coli Starter Overnight Starter Culture (LB Medium) Transformation->Starter MainCulture Main Culture in M9 Minimal Medium (with ¹⁵NH₄Cl and/or ¹³C-glucose) Starter->MainCulture Induction Induction of Protein Expression (IPTG) MainCulture->Induction Harvesting Cell Harvesting Induction->Harvesting Purification Chromatographic Purification Harvesting->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample NMR_Experiment NMR Spectroscopy NMR_Sample->NMR_Experiment

General workflow for isotopic labeling of proteins for NMR studies.

HSQC_vs_TROSY cluster_hsqc ¹H-¹⁵N HSQC cluster_trosy ¹⁵N-TROSY HSQC_Proton Proton (¹H) Excitation HSQC_Transfer1 Magnetization Transfer ¹H -> ¹⁵N HSQC_Proton->HSQC_Transfer1 HSQC_Evolution ¹⁵N Chemical Shift Evolution HSQC_Transfer1->HSQC_Evolution HSQC_Transfer2 Magnetization Transfer ¹⁵N -> ¹H HSQC_Evolution->HSQC_Transfer2 HSQC_Detection ¹H Detection HSQC_Transfer2->HSQC_Detection HSQC_Spectrum HSQC Spectrum HSQC_Detection->HSQC_Spectrum Broad signals for large proteins TROSY_Proton Proton (¹H) Excitation TROSY_Transfer1 Magnetization Transfer ¹H -> ¹⁵N TROSY_Proton->TROSY_Transfer1 TROSY_Evolution ¹⁵N Chemical Shift Evolution (selection of slowly relaxing component) TROSY_Transfer1->TROSY_Evolution TROSY_Transfer2 Magnetization Transfer ¹⁵N -> ¹H TROSY_Evolution->TROSY_Transfer2 TROSY_Detection ¹H Detection TROSY_Transfer2->TROSY_Detection TROSY_Spectrum TROSY Spectrum TROSY_Detection->TROSY_Spectrum Sharper signals for large proteins

Conceptual comparison of HSQC and TROSY pulse sequences.

Concluding Remarks

The choice between ¹⁵N and ¹³C labeling in NMR studies is a multifaceted decision that hinges on the specific research question, the size of the protein, and budgetary constraints. For initial structural assessment, ligand binding studies, and dynamics of smaller proteins, ¹⁵N labeling provides a cost-effective and powerful approach, with the ¹H-¹⁵N HSQC spectrum serving as an invaluable "fingerprint" of the protein's folded state.[1] For high-resolution structure determination, especially of larger proteins, and for detailed studies of side-chain dynamics and metabolic pathways, ¹³C labeling, often in conjunction with ¹⁵N labeling, is indispensable.[][7] The advent of advanced NMR techniques, such as TROSY, has further pushed the boundaries of the size of biomolecules amenable to study, with ¹⁵N-TROSY being particularly advantageous for large proteins.[5] By carefully considering the advantages and limitations of each labeling strategy, researchers can optimize their experimental design to extract the maximum amount of information, thereby accelerating drug discovery and deepening our understanding of complex biological systems.

References

Performance of Fmoc-Leu-OH-15N Across Different Mass Spectrometers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Fmoc-Leu-OH-15N

This compound is a stable isotope-labeled amino acid commonly used in peptide synthesis and proteomics research. The incorporation of the heavy ¹⁵N isotope allows for its use as an internal standard in quantitative studies, enabling precise measurement of its non-labeled counterpart, Fmoc-Leu-OH. The performance of this molecule in a mass spectrometer is critical for applications such as peptide synthesis monitoring, metabolic studies, and quantitative proteomics.

Comparative Performance Overview

The choice of mass spectrometer significantly impacts the analytical outcomes when studying molecules like this compound. The ideal instrument depends on the specific research question, whether it be high-sensitivity quantification, high-resolution accurate mass measurement for structural confirmation, or a combination of both.

Data Presentation: Expected Performance Characteristics

The following table summarizes the anticipated performance of this compound across the three major mass spectrometer platforms.

FeatureTriple Quadrupole (QqQ)Q-TOFOrbitrap
Primary Application Targeted QuantificationHigh-Resolution Screening & ConfirmationHigh-Resolution Quantification & Identification
Operating Principle Sequential mass filtering for high-specificity detection (MRM)High-resolution mass analysis for accurate mass determinationHigh-resolution mass analysis via Fourier transform of ion frequencies
Mass Resolution Low (Unit Mass Resolution)High (typically 20,000 - 60,000 FWHM)Very High (typically 60,000 - >240,000 FWHM)
Mass Accuracy Not a primary featureExcellent (< 5 ppm)Exceptional (< 2 ppm)
Sensitivity Excellent, especially in MRM mode (femtogram to picogram levels)Very GoodExcellent
Quantitative Capability Gold standard for targeted quantificationGood, but with a more limited dynamic range than QqQExcellent, with a wide dynamic range
Qualitative Analysis Limited to targeted fragmentationExcellent for unknown screening and structural elucidationExceptional for structural confirmation and complex mixture analysis
Expected LOD for this compound Low femtomole range[1]High femtomole to low picomole rangeLow to mid femtomole range[2]

Expected Fragmentation Pattern of this compound

Understanding the fragmentation pattern of this compound is crucial for developing sensitive and specific detection methods, particularly for Multiple Reaction Monitoring (MRM) on a Triple Quadrupole mass spectrometer. The fragmentation of Fmoc-protected amino acids is generally predictable.[1] The primary fragmentation event involves the cleavage of the Fmoc group.

Upon collision-induced dissociation (CID), the this compound molecule is expected to fragment, yielding characteristic product ions. The most common fragmentation pathway involves the loss of the Fmoc group, resulting in a dibenzofulvene byproduct. Key expected fragments would include:

  • Loss of the Fmoc group: A neutral loss of the Fmoc protecting group.

  • The ¹⁵N-Leucine moiety: The remaining isotopically labeled amino acid.

  • Fragments from the fluorenyl group itself.

For quantitative analysis using MRM, a precursor ion (the [M-H]⁻ ion of this compound in negative ion mode, or [M+H]⁺ in positive ion mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.

Experimental Protocols

To objectively compare the performance of this compound in different mass spectrometers, a standardized experimental protocol should be followed.

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve ranging from low femtomole to high picomole concentrations.

  • Internal Standard: For comparative analysis with the non-labeled compound, prepare a similar set of solutions for Fmoc-Leu-OH.

Liquid Chromatography (LC) Method

A standardized LC method should be used across all platforms to ensure comparability.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities. For example, start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters

1. Triple Quadrupole (QqQ) - for Targeted Quantification

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z of [M-H]⁻ or [M+H]⁺ for this compound.

  • Product Ion (Q3): A specific fragment ion of this compound.

  • Collision Energy: Optimize for the highest intensity of the product ion.

  • Data Analysis: Determine the Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity of the calibration curve.

2. Q-TOF - for High-Resolution Screening and Confirmation

  • Ionization Mode: ESI, negative or positive mode.

  • Scan Type: Full Scan MS and Tandem MS (MS/MS).

  • Mass Range: m/z 100 - 1000.

  • Data Acquisition: Acquire high-resolution data to determine the accurate mass of the precursor and fragment ions.

  • Data Analysis: Measure the mass accuracy (in ppm) of the precursor ion and confirm the elemental composition. Analyze the fragmentation spectrum to identify characteristic fragments.

3. Orbitrap - for High-Resolution Quantification and Identification

  • Ionization Mode: ESI, negative or positive mode.

  • Scan Type: Full Scan MS and MS/MS.

  • Resolution: Set to a high value (e.g., 120,000 FWHM) for both MS and MS/MS scans.

  • Data Acquisition: Acquire high-resolution, accurate-mass data for both precursor and fragment ions.

  • Data Analysis: Determine the mass accuracy, confirm the elemental composition, and analyze the high-resolution fragmentation pattern. For quantification, extract the ion chromatogram for the accurate mass of the precursor ion.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_ms Mass Spectrometry Platforms cluster_data Data Evaluation stock This compound Stock Solution dilutions Serial Dilutions (Calibration Curve) stock->dilutions lc Standardized LC Separation dilutions->lc qqq Triple Quadrupole (QqQ) Targeted MRM lc->qqq qtof Q-TOF High-Resolution MS/MS lc->qtof orbitrap Orbitrap High-Resolution MS/MS lc->orbitrap quant Quantitative Performance (LOD, LOQ, Linearity) qqq->quant qual Qualitative Performance (Mass Accuracy, Fragmentation) qtof->qual orbitrap->quant orbitrap->qual comp Comparative Performance Assessment quant->comp qual->comp

Experimental workflow for comparing this compound performance.

Conclusion

The selection of a mass spectrometer for the analysis of this compound should be guided by the specific analytical goal. For high-sensitivity, targeted quantification, a Triple Quadrupole mass spectrometer operating in MRM mode is the instrument of choice, offering unparalleled sensitivity and specificity.[3] For applications requiring high-resolution accurate mass data for structural confirmation and the analysis of complex mixtures, Q-TOF and Orbitrap instruments are superior.[4][5] The Orbitrap generally provides higher resolution and mass accuracy, making it ideal for confident identification and high-resolution quantification.[4] By understanding the inherent strengths and weaknesses of each platform, researchers can select the most appropriate tool to achieve their analytical objectives when working with this compound and other isotopically labeled compounds.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Fmoc-Leu-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Fmoc-Leu-OH-15N, ensuring laboratory safety and environmental compliance.

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and precision of their laboratory practices. The proper disposal of chemical reagents, such as this compound, is a critical component of this responsibility. Adherence to established disposal protocols not only prevents potential environmental contamination but also ensures a safe working environment for all laboratory personnel.

This compound, a stable isotope-labeled amino acid, is primarily utilized in peptide synthesis. While it is not classified as a hazardous substance, it is imperative to handle and dispose of it with the same rigor as other laboratory chemicals.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and associated waste streams.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of accidental exposure and ensures personal safety.

PPE CategorySpecific Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses or goggles
Respiratory Protection Dust mask (type N95 or equivalent)
Body Protection Laboratory coat

Data compiled from multiple safety data sheets.[3]

Disposal of Solid this compound

Unused, expired, or contaminated solid this compound must be treated as chemical waste.

Step 1: Segregation and Collection Place the solid this compound into a clearly labeled, sealed container designated for solid chemical waste. Avoid mixing it with other types of waste.

Step 2: Labeling The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Storage Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.

Step 4: Institutional Disposal Arrange for the disposal of the container through your institution's hazardous waste management program.

Caption: Workflow for the disposal of solid this compound.

Disposal of Contaminated Labware

Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.

Step 1: Collection Place all contaminated disposable items into a designated, clearly labeled hazardous waste container for solid waste.

Step 2: Disposal This container should be disposed of through the institution's hazardous waste program, following the same protocol as for solid chemical waste.

Disposal of Liquid Waste from Peptide Synthesis

The process of peptide synthesis, where this compound is commonly used, generates liquid waste streams, primarily from the cleavage of the Fmoc protecting group.

Fmoc Group Removal Waste Stream The removal of the Fmoc group is typically achieved using a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF). The resulting solution is a hazardous waste stream.

Step 1: Collection Collect the filtrate and subsequent washes containing the cleaved Fmoc-piperidine adduct and excess piperidine in a designated, sealed container for liquid hazardous waste.

Step 2: Labeling Label the container with "Hazardous Waste" and list all chemical constituents, for example, "Piperidine/DMF waste from Fmoc deprotection".

Step 3: Storage and Disposal Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.

Liquid Waste Disposal Pathway cluster_synthesis Peptide Synthesis cluster_waste Waste Management Fmoc_Deprotection Fmoc Group Removal (Piperidine/DMF) Liquid_Waste Collect Liquid Waste Fmoc_Deprotection->Liquid_Waste Generates Label_Waste Label Container 'Hazardous Waste' Liquid_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste Dispose_Waste Institutional Disposal Store_Waste->Dispose_Waste

Caption: Disposal pathway for liquid waste from Fmoc deprotection.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Small Spills: Carefully sweep up the solid material and place it into a suitable, closed container for disposal. Avoid generating dust.

  • Large Spills: Use a shovel to collect the material and place it into a convenient waste disposal container.

  • Environmental Precautions: Prevent the product from entering drains or waterways.[4]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Essential Safety and Logistical Information for Handling Fmoc-Leu-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Fmoc-Leu-OH-15N. The following information is intended to supplement, not replace, your institution's established safety protocols and the specific Safety Data Sheet (SDS) for this chemical.

Personal Protective Equipment (PPE)

When handling this compound, particularly in solid form or when generating dust, a comprehensive approach to personal protection is essential to minimize exposure.[1][2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesRequired to protect against dust particles and potential splashes of solutions.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[1][2] Always inspect gloves before use and change them frequently, especially after direct contact with the chemical.
Respiratory Protection Dust Mask (N95 or equivalent)Necessary when handling the solid powder to avoid inhalation of fine particles, especially outside of a dedicated fume hood.[1]

Operational Plan: Step-by-Step Handling Procedure

Handling of this compound should always be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The material is classified as a combustible solid.[1]

Preparation for Use (Weighing and Dissolving):

  • Perform all manipulations of the solid compound within a certified chemical fume hood to control dust.

  • Wear all required PPE as outlined in the table above.

  • Use a dedicated spatula and weighing paper for handling the solid.

  • To dissolve, add the appropriate solvent (commonly N,N-dimethylformamide - DMF) to the vessel containing the pre-weighed this compound.

Use in Solid-Phase Peptide Synthesis (SPPS):

  • The handling of this compound is intrinsically linked to the broader procedures of SPPS, which involve other hazardous chemicals like piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage.[5][6]

  • Ensure that all steps of the synthesis are carried out in a well-ventilated fume hood.

  • Follow established protocols for your specific peptide synthesis workflow.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Disposal start Start: Don PPE weigh Weigh Solid in Fume Hood start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve couple Couple to Resin dissolve->couple solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) dissolve->solid_waste deprotect Fmoc Deprotection (e.g., Piperidine) couple->deprotect liquid_waste Liquid Waste (Solvents, Reagents) couple->liquid_waste wash Wash Resin deprotect->wash deprotect->liquid_waste next_cycle Next Coupling Cycle or Cleavage wash->next_cycle wash->liquid_waste next_cycle->couple Repeat for next amino acid end Dispose as Hazardous Waste solid_waste->end liquid_waste->end

Caption: Workflow for Handling this compound

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[4]

Solid Waste:

  • Unused/Expired Product: The original container with unused or expired this compound should be sealed and placed in a designated hazardous waste container.[4]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste.[2][4] These should be collected in a clearly labeled hazardous waste container.[4]

Liquid Waste:

  • Reaction Mixtures and Solvents: All liquid waste, including solvents used for dissolving the compound and reaction mixtures from peptide synthesis (e.g., solutions containing piperidine or TFA), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Labeling: The liquid waste container must be labeled as "Hazardous Waste" and should list all chemical constituents.[4]

General Disposal Procedure:

  • Segregation: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[4]

  • Institutional Procedures: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4]

  • Prevention: Never dispose of this compound or related waste down the drain or in regular trash.[4]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.